Argininosuccinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92008-07-6 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
InChI Key |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Argininosuccinate in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urea (B33335) cycle is a critical metabolic pathway responsible for the detoxification of ammonia (B1221849), primarily in the liver. Argininosuccinate (B1211890), a key intermediate, stands at the crossroads of this pathway, linking the incorporation of the second nitrogen atom to the eventual production of urea. Its synthesis and cleavage are catalyzed by this compound synthetase (ASS) and this compound lyase (ASL), respectively. Dysregulation of these enzymes leads to severe metabolic disorders, most notably argininosuccinic aciduria. This technical guide provides an in-depth exploration of the pivotal role of this compound in the urea cycle, detailing the mechanisms of its formation and breakdown, quantitative kinetic data of the involved enzymes, and comprehensive experimental protocols for their study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development for urea cycle disorders.
Introduction
The urea cycle is a series of five enzymatic reactions that convert neurotoxic ammonia into urea, which is then excreted from the body.[1] This process is essential for the management of nitrogen waste produced from the catabolism of amino acids.[1] The cycle involves both mitochondrial and cytosolic reactions, with this compound serving as a crucial cytosolic intermediate.[2]
The formation of this compound from citrulline and aspartate is catalyzed by this compound synthetase (ASS). This reaction is significant as it introduces the second nitrogen atom into the urea molecule, derived from aspartate.[2] Subsequently, this compound is cleaved by this compound lyase (ASL) to produce arginine, the direct precursor of urea, and fumarate (B1241708), which links the urea cycle to the citric acid cycle.[3]
Genetic deficiencies in the enzymes that metabolize this compound lead to the accumulation of upstream metabolites, primarily argininosuccinic acid, resulting in the autosomal recessive disorder argininosuccinic aciduria.[4] This condition is the second most common urea cycle disorder and is characterized by hyperammonemia and a range of neurological complications.[4][5] Understanding the central role of this compound is therefore paramount for the development of effective therapeutic strategies for this and other urea cycle disorders.
The Synthesis and Cleavage of this compound
The metabolism of this compound involves two key cytosolic enzymes: this compound synthetase (ASS) and this compound lyase (ASL).
This compound Synthetase (ASS)
ASS catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound.[6] This reaction is the rate-limiting step in the urea cycle.[7] The mechanism proceeds in two steps:
-
Activation of Citrulline: Citrulline reacts with ATP to form a citrullyl-AMP intermediate and pyrophosphate.[8]
-
Condensation with Aspartate: The activated citrullyl-AMP intermediate then reacts with aspartate to form this compound, releasing AMP.[8]
The kinetic mechanism for bovine liver this compound synthetase follows an ordered addition of MgATP, citrulline, and then aspartate.[7]
This compound Lyase (ASL)
ASL catalyzes the reversible cleavage of this compound to yield arginine and fumarate.[3] This reaction is the only endogenous source of arginine synthesis in the body. The mechanism is an E1cb elimination reaction.[3] A base, such as histidine 162, abstracts a proton, leading to the formation of a carbanion intermediate that is stabilized by lysine (B10760008) 289.[3] This is followed by the elimination of fumarate and the release of arginine.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
Table 1: Kinetic Parameters of this compound Synthetase (ASS) and this compound Lyase (ASL)
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| This compound Synthetase (ASS) | Cultured Human Lymphocytes | Citrulline | 2 x 10-4 M | 15.7 ± 8.7 nmol/hr/mg protein | [9] |
| This compound Synthetase (ASS) (variant) | Cultured Human Lymphocytes | Citrulline | 2 x 10-2 M | 10.7 ± 3.8 nmol/hr/mg protein | [9] |
| This compound Lyase (ASL) | Rat Liver | This compound | 1.25 mM | 0.54 µmol/h/mg protein | [10] |
| This compound Lyase (ASL) | Human Erythrocytes | This compound | 0.66 mM | 7.2 nmol/h/mg Hb | [10] |
Table 2: Metabolite Concentrations in Argininosuccinic Aciduria
| Metabolite | Fluid | Normal Range | Argininosuccinic Aciduria Range | Reference(s) |
| Argininosuccinic Acid | Plasma | Not detectable | 50 - 110 µmol/L | [11] |
| Argininosuccinic Acid | Urine | Not detectable | > 10,000 µmol/g creatinine | [11] |
| Citrulline | Plasma | 10 - 55 µmol/L | Elevated | [12] |
| Arginine | Plasma | 45 - 145 µmol/L | Low | [12] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of this compound in the urea cycle and its connection to other metabolic pathways.
Caption: The Urea Cycle Pathway Highlighting this compound.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound lyase - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. This compound synthase - Wikipedia [en.wikipedia.org]
- 9. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arup.utah.edu [arup.utah.edu]
The Pivotal Role of Argininosuccinate in De Novo Arginine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Argininosuccinate (B1211890) is a critical, non-proteinogenic amino acid that serves as the immediate precursor to arginine in its de novo synthesis pathway. This process, central to the urea (B33335) cycle and nitrogen metabolism, is orchestrated by the sequential action of this compound synthetase (ASS) and this compound lyase (ASL). This technical guide provides an in-depth exploration of the function of this compound, the enzymology of its synthesis and cleavage, and the intricate regulation of this vital metabolic nexus. Detailed experimental protocols and quantitative kinetic data are presented to support researchers in their investigation of this pathway, which holds significant implications for various physiological and pathological states, including inherited metabolic disorders and cancer.
Introduction: The Centrality of this compound
De novo arginine synthesis is a fundamental metabolic pathway in most organisms, fulfilling the cellular demand for this semi-essential amino acid. Arginine is not only a building block for proteins but also a precursor for a myriad of signaling molecules, including nitric oxide (NO), polyamines, and creatine. The synthesis of arginine from citrulline is a two-step process where this compound stands as the pivotal intermediate.
The formation of this compound is catalyzed by this compound synthetase (ASS), which condenses citrulline and aspartate in an ATP-dependent reaction. Subsequently, this compound is cleaved by this compound lyase (ASL) to yield arginine and fumarate (B1241708).[1][2] This latter reaction is the sole endogenous source of arginine in humans and other ureotelic organisms.[3] The fumarate produced provides a direct link between the urea cycle and the citric acid (TCA) cycle, allowing for the interplay of nitrogen disposal and energy metabolism.[2]
Dysregulation of this pathway, often due to genetic mutations in the ASS1 or ASL genes, leads to severe metabolic disorders known as citrullinemia and argininosuccinic aciduria, respectively.[2][4] These conditions are characterized by the accumulation of upstream metabolites, most notably ammonia, leading to life-threatening hyperammonemia. Furthermore, the dependence of certain cancers on exogenous arginine due to the downregulation of ASS1 has opened new avenues for therapeutic intervention.[5] A thorough understanding of the role and metabolism of this compound is therefore crucial for both basic research and the development of novel diagnostic and therapeutic strategies.
The this compound Shunt: A Two-Enzyme Relay
The conversion of citrulline to arginine via the this compound intermediate can be conceptualized as a metabolic "shunt" that is critical for both the urea cycle's function of nitrogen detoxification and the production of arginine for various cellular needs.
This compound Synthetase (ASS): The Committing Step
This compound synthetase (ASS; EC 6.3.4.5) catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound.[4] This reaction is the rate-limiting step in arginine biosynthesis.[6] The reaction proceeds through a citrullyl-AMP intermediate.
This compound Lyase (ASL): The Arginine-Generating Step
This compound lyase (ASL; EC 4.3.2.1), a homotetrameric enzyme, catalyzes the reversible cleavage of this compound to produce L-arginine and fumarate.[2][3] This reaction is a non-hydrolytic cleavage and proceeds via a lyase mechanism. The fumarate generated can enter the TCA cycle, thus linking the urea cycle to cellular energy metabolism.
Quantitative Data on this compound Metabolism
The following table summarizes key quantitative data for the enzymes involved in this compound metabolism. This information is essential for kinetic modeling and for understanding the efficiency and regulation of the pathway.
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | kcat (s-1) | Reference(s) |
| This compound Lyase (ASL) | Human Liver | This compound | ~0.20 | 10.3 µmol min-1 mg-1 | ~8.4 | [7] |
| Rat Liver | This compound | 1.25 | 0.54 µmol h-1 mg protein-1 | N/A | [8] | |
| Human Erythrocytes | This compound | 0.66 | 7.2 nmol h-1 mg Hb-1 | N/A | [8] | |
| Jack Bean | This compound | 0.13 | N/A | N/A | [9] | |
| This compound Synthetase (ASS) | Human (recombinant) | Citrulline | 0.052 | N/A | 0.39 | [10] |
| Human Lymphocytes | Citrulline | 0.2 | 15.7 nmol h-1 mg protein-1 | N/A | [11] |
N/A: Not Available
Signaling Pathways and Regulatory Mechanisms
The de novo synthesis of arginine is tightly regulated at multiple levels to meet cellular demands while preventing the toxic accumulation of intermediates.
Transcriptional Regulation
The expression of both ASS1 and ASL genes is subject to complex transcriptional control. Various transcription factors, including c-Myc and ATF4, have been shown to repress their expression in certain cancers.[12][13] Conversely, factors like glucocorticoids and cAMP can upregulate their transcription.[6] Epigenetic modifications, such as DNA methylation, also play a crucial role in silencing ASS1 and ASL expression in some glioblastomas.[14]
Allosteric Regulation and Feedback Inhibition
This compound lyase is subject to feedback inhibition by arginine, providing a mechanism to fine-tune the rate of arginine synthesis based on its intracellular concentration.[15] Urea has also been shown to act as a competitive inhibitor of ASL.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its metabolizing enzymes.
Spectrophotometric Assay for this compound Lyase (ASL) Activity
This continuous spectrophotometric assay measures the increase in absorbance at 240 nm resulting from the formation of fumarate.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid Substrate Solution
-
Purified or crude ASL enzyme solution
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5) and 0.65 mL of deionized water.
-
Add 0.10 mL of the ASL enzyme solution to the cuvette, mix by inversion, and equilibrate to 37°C.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the 11.7 mM Argininosuccinic Acid Substrate Solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic degradation of the substrate.
Calculation of Enzyme Activity: One unit of ASL activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The molar extinction coefficient of fumarate at 240 nm is 2.44 mM-1 cm-1.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Mixed-mode or HILIC analytical column
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C, 15N-Argininosuccinate)
-
Protein precipitation reagent (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold protein precipitation reagent containing the internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate this compound from other matrix components using a gradient elution with Mobile Phases A and B.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound occupies a central and indispensable position in de novo arginine synthesis. Its formation and cleavage, catalyzed by ASS and ASL, are tightly regulated processes with profound implications for nitrogen homeostasis, cellular signaling, and overall metabolic health. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this pathway and to explore its potential as a therapeutic target in a range of human diseases. A deeper understanding of this compound metabolism will undoubtedly pave the way for innovative diagnostic and therapeutic strategies in the future.
References
- 1. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound lyase - Wikipedia [en.wikipedia.org]
- 3. Human this compound lyase: A structural basis for intragenic complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthetase 1 - Wikipedia [en.wikipedia.org]
- 5. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 7. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification and general properties of this compound lyase from jack bean, Canavalia ensiformis (L.)DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. Epigenetic status of this compound synthetase and this compound lyase modulates autophagy and cell death in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine inhibition of the this compound lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urea as a selective inhibitor of this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Argininosuccinate in Sustaining Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal involvement of argininosuccinate (B1211890) in the synthesis of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. A comprehensive understanding of this pathway is essential for researchers and professionals in drug development aiming to modulate NO production for therapeutic benefit. This document provides a detailed overview of the underlying biochemical pathways, quantitative data on key enzymes, and explicit experimental protocols for the investigation of these processes.
The Citrulline-NO Cycle: Regenerating the Substrate for Nitric Oxide Synthase
Nitric oxide is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS)[1][2][3]. This enzymatic reaction produces L-citrulline as a co-product. In many cell types, a crucial recycling pathway known as the citrulline-NO cycle exists to regenerate L-arginine from L-citrulline, thus ensuring a sustained supply of substrate for continuous NO production[4][5][6]. This is particularly important as intracellular L-arginine can become a rate-limiting factor for NO synthesis[4].
The regeneration of L-arginine from L-citrulline is a two-step process involving two key enzymes:
-
This compound Synthase (ASS): This enzyme catalyzes the condensation of L-citrulline and L-aspartate to form this compound, in an ATP-dependent reaction[7][8]. This is the rate-limiting step in this recycling pathway[7][8].
-
This compound Lyase (ASL): ASL then cleaves this compound to yield L-arginine and fumarate[6][7]. The newly synthesized L-arginine can then be utilized by NOS to produce more NO.
The importance of this cycle is highlighted by the co-induction of inducible NOS (iNOS) with ASS and, in some cases, ASL in various cells under inflammatory conditions, ensuring a robust and sustained NO production for immune responses[4][9][10].
Beyond its catalytic role, ASL has been shown to have a structural function, contributing to the formation of a multiprotein complex that is essential for efficient NO production[11][12]. Deficiencies in ASL have been demonstrated to lead to reduced systemic NO synthesis, resulting in a range of pathologies, underscoring the critical role of this enzyme in NO homeostasis[11][12][13].
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the enzymes involved in the citrulline-NO cycle and NO synthesis. This information is crucial for kinetic modeling and for understanding the regulation of the pathway.
| Enzyme | Substrate | Km Value | Vmax Value | Organism/Tissue | Reference |
| This compound Lyase (ASL) | This compound | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | [14] |
| This compound Lyase (ASL) | This compound | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes | [14] |
| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | [14] |
| Arginase | Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes | [14] |
| Endothelial NOS (eNOS) | L-arginine | ~3 µM | - | - | [15] |
| Neuronal NOS (nNOS) | Oxygen | 23.2 ± 2.8 µM | - | Bovine Brain | [16] |
| Endothelial NOS (eNOS) | Oxygen | 7.7 ± 1.6 µM | Bovine Aortic Endothelial Cells | [16] | |
| Macrophage NOS (iNOS) | Oxygen | 6.3 ± 0.9 µM | RAW 264.7 Macrophages | [16] |
Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes.
| Parameter | Value | Cell Type/Condition | Reference |
| Basal NO production over apparent L-citrulline formation | 8 to 1 | Endothelial cells | [17] |
| Stimulated NO production over apparent L-citrulline formation | 8 to 1 | Endothelial cells | [17] |
| Increase in AS activity in L-arginine-free/L-citrulline-supplemented medium | 5.9-fold | TR-BBB endothelial cells | [18] |
Table 2: Stoichiometry and enzyme activity changes in the citrulline-NO cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in nitric oxide synthesis.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in biological fluids and cell culture supernatants[1][19][20].
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Note: Store both solutions protected from light at 4°C. Mix equal volumes of Component A and B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Cell culture supernatant or other biological samples.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1.95, 3.9, 7.8, 15.6, 31.25, 62.5, 125, 250 µM) by diluting the 100 µM stock solution in the same medium as the samples[20].
-
Add 50 µL of each standard to duplicate or triplicate wells of a 96-well plate.
-
-
Sample Preparation:
-
Centrifuge cell culture supernatants to remove any cellular debris.
-
Add 50 µL of each sample to separate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the freshly prepared Griess reagent to all standard and sample wells.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of Nitric Oxide by Chemiluminescence
Chemiluminescence detection is a highly sensitive and specific method for the direct measurement of NO[7][9][21]. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
Materials:
-
Chemiluminescence NO analyzer.
-
Purge vessel.
-
Carrier gas (e.g., nitrogen or helium).
-
Reducing agent (e.g., tri-iodide solution for nitrite and nitrosothiols, or vanadium(III) chloride for nitrate)[9].
-
Sodium Nitrite (NaNO₂) standard solutions.
Procedure (General Overview):
-
System Setup:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.
-
Connect the purge vessel to the analyzer and the carrier gas supply.
-
-
Calibration:
-
Inject known concentrations of NaNO₂ standards into the reducing agent in the purge vessel to generate a standard curve.
-
-
Sample Analysis:
-
Inject a precise volume of the biological sample into the purge vessel containing the reducing agent.
-
The reducing agent converts nitrite (and other NO-containing species depending on the reductant) to NO gas.
-
The carrier gas transports the generated NO to the reaction chamber of the analyzer.
-
The analyzer records the chemiluminescent signal.
-
-
Quantification:
-
The concentration of NO in the sample is determined by comparing the signal to the standard curve.
-
This compound Synthase (ASS) Activity Assay
This protocol is based on a radiochemical method that measures the formation of [¹⁴C]this compound from [U-¹⁴C]aspartate[22].
Materials:
-
L-[U-¹⁴C]aspartate.
-
L-citrulline.
-
ATP and an ATP-generating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).
-
Argininosuccinase and arginase (to drive the reaction forward).
-
Tissue homogenates or cell lysates.
-
Dowex-50 ion-exchange resin.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-[U-¹⁴C]aspartate, L-citrulline, ATP, the ATP-generating system, argininosuccinase, and arginase in an appropriate buffer.
-
Enzyme Reaction:
-
Initiate the reaction by adding the tissue homogenate or cell lysate to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Separation:
-
Stop the reaction by acidification.
-
Separate the product, [¹⁴C]fumarate (which is measured as the sum of malate (B86768) and fumarate (B1241708) after the action of the added argininosuccinase), from the unreacted [¹⁴C]aspartate using a Dowex-50 column. The negatively charged fumarate and malate will elute, while the positively charged aspartate will be retained.
-
-
Quantification:
-
Measure the radioactivity of the eluted fraction using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [U-¹⁴C]aspartate.
-
This compound Lyase (ASL) Activity Assay
This method measures the formation of ornithine from this compound, with the assumption that the product, arginine, is rapidly converted to ornithine by endogenous or added arginase[14].
Materials:
-
This compound (substrate).
-
Amino acid analyzer.
-
Tissue homogenates or cell lysates.
Procedure:
-
Reaction Incubation:
-
Incubate the tissue homogenate or cell lysate with a known concentration of this compound at 37°C for a specific time.
-
-
Reaction Termination:
-
Stop the reaction, typically by adding a deproteinizing agent.
-
-
Quantification of Ornithine:
-
Analyze the reaction mixture using an amino acid analyzer to quantify the amount of ornithine produced.
-
-
Calculation of Activity:
-
Calculate the ASL activity based on the rate of ornithine formation.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Citrulline-Nitric Oxide Cycle for sustained NO production.
Caption: Experimental workflow for the Griess assay.
Caption: Logical relationship of key components in NO synthesis regulation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Regulation of nitric oxide production by arginine metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine, Citrulline, and Nitric Oxide1 | Basicmedical Key [basicmedicalkey.com]
- 6. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 8. This compound synthase - Wikipedia [en.wikipedia.org]
- 9. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of the citrulline-nitric oxide cycle in rodent and human pancreatic beta-cells: induction of this compound synthetase by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. REQUIREMENT OF this compound LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelial nitric oxide production is tightly coupled to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accessibility of endothelial and inducible nitric oxide synthase to the intracellular citrulline-arginine regeneration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinate Lyase: A Critical Nexus in Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) lyase (ASL), an essential enzyme in the urea (B33335) cycle, plays a pivotal role in nitrogen metabolism and the biosynthesis of arginine.[1][2] This homotetrameric enzyme, located in the cytosol of hepatocytes, catalyzes the reversible cleavage of this compound into arginine and fumarate (B1241708).[1][2] Beyond its canonical role in ureagenesis, ASL is integral to the citrulline-nitric oxide (NO) cycle, linking nitrogen disposal with crucial signaling pathways.[3] Dysregulation of ASL activity, primarily due to genetic mutations, leads to the rare autosomal recessive disorder argininosuccinic aciduria (ASA), characterized by hyperammonemia and a complex array of neurological and systemic symptoms.[2][4] Furthermore, emerging evidence implicates ASL in various cancers, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the metabolic pathways involving ASL, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and drug development efforts.
Core Metabolic Pathways Involving this compound Lyase
This compound lyase is a central enzyme that participates in two interconnected and vital metabolic pathways: the urea cycle and the citrulline-NO cycle.
The Urea Cycle
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, converting it into the less toxic and readily excretable urea.[4][5] This cycle predominantly occurs in the liver and involves a series of five enzymatic reactions. ASL catalyzes the fourth step of this cycle.
The key steps of the urea cycle are:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: In the mitochondrial matrix, carbamoyl phosphate synthetase I (CPS1) catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate. This is the rate-limiting step of the urea cycle.
-
Citrulline Synthesis: Ornithine transcarbamoylase (OTC), also in the mitochondria, transfers the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline.
-
This compound Synthesis: Citrulline is transported to the cytosol and condensed with aspartate by this compound synthetase (ASS) to form this compound. This reaction is ATP-dependent.
-
This compound Cleavage: this compound lyase (ASL) cleaves this compound into arginine and fumarate.[1]
-
Urea Formation: Arginase hydrolyzes arginine to yield urea and regenerate ornithine, which is then transported back into the mitochondria to continue the cycle.
The fumarate produced by ASL can be converted to malate (B86768) and subsequently enter the citric acid cycle, linking the urea cycle to central carbon metabolism.
The Citrulline-Nitric Oxide (NO) Cycle
The citrulline-NO cycle is crucial for the endogenous synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. This pathway is particularly important in endothelial cells and neurons.
The steps of the citrulline-NO cycle are:
-
Arginine Synthesis: Similar to the urea cycle, ASS and ASL work in concert to synthesize arginine from citrulline and aspartate.
-
Nitric Oxide Synthesis: Nitric oxide synthase (NOS) utilizes arginine and molecular oxygen as substrates to produce nitric oxide and citrulline.
-
Citrulline Recycling: The citrulline produced can then be recycled back to arginine via the actions of ASS and ASL, thus sustaining NO production.
This cycle effectively allows for the regeneration of the NOS substrate, arginine, ensuring a continuous supply for NO synthesis.
Quantitative Data on this compound Lyase
The kinetic properties and specific activity of ASL can vary depending on the species and tissue source. The following tables summarize key quantitative data for ASL.
Table 1: Kinetic Parameters of this compound Lyase
| Species | Tissue | Substrate | Km (mM) | Vmax | Reference |
| Human | Liver | This compound | 0.20 | 10.3 µmol min-1 mg-1 | [6] |
| Human | Liver | Fumarate | 5.3 | 8.0 µmol min-1 mg-1 | [6] |
| Human | Liver | Arginine | 3.0 | 8.0 µmol min-1 mg-1 | [6] |
| Rat | Liver | This compound | 1.25 | 0.54 µmol h-1 mg protein-1 | [7] |
| Bovine | Liver | This compound | 0.051 | - | [8] |
Table 2: Specific Activity of this compound Lyase in Various Tissues
| Species | Tissue/Cell Type | Specific Activity | Reference |
| Human | Erythrocytes | 8.60 ± 0.46 nmol h-1 mg Hb-1 | [7] |
| Human | Liver | 10.3 µmol min-1 mg-1 | [6] |
| Human | Brain | Normal activity reported | [9] |
| Human | Kidney | Normal activity reported | [9] |
Experimental Protocols
Accurate and reproducible methods are essential for studying ASL function. This section provides detailed protocols for key experiments.
Protocol 1: Spectrophotometric Assay of this compound Lyase Activity
This method measures the formation of fumarate, which absorbs light at 240 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid (ASA) substrate solution
-
Tissue homogenate or purified enzyme solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature (37°C)
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding:
-
2.00 mL of 100 mM Potassium Phosphate Buffer
-
0.65 mL of deionized water
-
0.10 mL of enzyme solution
-
-
Prepare a blank cuvette with 0.10 mL of deionized water instead of the enzyme solution.
-
Incubate the cuvettes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the sample and blank cuvettes.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 240 nm for 5-10 minutes.
-
Record the absorbance readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of reaction (ΔA240/minute) from the linear portion of the curve.
-
The molar extinction coefficient for fumarate at 240 nm is 2.44 mM-1 cm-1. Use the Beer-Lambert law to calculate the enzyme activity.
One unit of ASL activity is defined as the amount of enzyme that produces 1 µmole of fumarate per minute under the specified conditions.
Protocol 2: Western Blot Analysis of this compound Lyase Expression
This protocol is for the detection and semi-quantification of ASL protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ASL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells or tissue and lyse in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ASL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The intensity of the band corresponding to ASL (approximately 52 kDa) is proportional to the amount of protein.
-
Protocol 3: RT-qPCR for this compound Lyase Gene Expression Analysis
This protocol allows for the quantification of ASL mRNA levels in a given sample.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR primers for ASL and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers for ASL or the reference gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the ASL and the reference gene.
-
Calculate the relative expression of the ASL gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
This compound lyase stands as a critical enzyme at the crossroads of nitrogen metabolism and cellular signaling. A thorough understanding of its function, regulation, and involvement in disease is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the multifaceted roles of ASL in health and disease. Future research focusing on the tissue-specific regulation of ASL and the development of selective modulators of its activity holds significant promise for addressing conditions ranging from rare genetic disorders to common malignancies.
References
- 1. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lyase - Wikipedia [en.wikipedia.org]
- 3. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Neonatal argininosuccinic aciduria with normal brain and kidney but absent liver this compound lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Discovery of Argininosuccinate: Unraveling a Key Step in the Urea Cycle
An In-depth Technical Guide on the Discovery and History of Argininosuccinate (B1211890) for Researchers, Scientists, and Drug Development Professionals.
The identification of this compound as a crucial intermediate in the urea (B33335) cycle marked a significant milestone in our understanding of nitrogen metabolism. This discovery, spearheaded by the meticulous work of Sarah Ratner and her colleagues, not only elucidated a fundamental biochemical pathway but also laid the groundwork for diagnosing and understanding a class of genetic disorders known as urea cycle defects. This technical guide delves into the historical experiments that led to the discovery of this compound, presenting the methodologies and quantitative data from these seminal studies.
The Quest for an Intermediate: The Pre-Discovery Era
By the mid-20th century, the overall process of urea synthesis was known to convert toxic ammonia (B1221849) into urea, but the precise enzymatic steps remained a black box. Hans Krebs and Kurt Henseleit had proposed the ornithine cycle in 1932, yet the mechanism by which citrulline was converted to arginine was a critical missing link. It was hypothesized that a condensation reaction occurred, but the nature of the intermediate compound was unknown.
Sarah Ratner's Breakthrough: The Identification of this compound
Sarah Ratner, a pioneering biochemist, embarked on a series of experiments in the late 1940s and early 1950s that would definitively identify the elusive intermediate. Her work, published in a series of papers under the title "Biosynthesis of Urea" in the Journal of Biological Chemistry, meticulously detailed the enzymatic synthesis and cleavage of this novel compound, which she named argininosuccinic acid.
The Condensing Enzyme: this compound Synthetase
Ratner's initial experiments focused on an enzyme fraction from mammalian liver that could catalyze the synthesis of arginine from citrulline and aspartate in the presence of ATP. She demonstrated that this was not a single-step reaction but involved the formation of an intermediate. This led to the discovery of what is now known as This compound synthetase (ASS) .
The Cleavage Enzyme: this compound Lyase
Subsequently, Ratner and her team isolated and characterized a second enzyme, This compound lyase (ASL) , which catalyzed the cleavage of the newly identified argininosuccinic acid into arginine and fumarate (B1241708). This discovery was crucial as it connected the urea cycle to the citric acid cycle through the production of fumarate.
Experimental Protocols from the Foundational Studies
The following sections provide a detailed look at the methodologies employed by Sarah Ratner and her collaborators in their groundbreaking research.
Assay for this compound Synthesis (this compound Synthetase Activity)
The activity of the "condensing enzyme" (this compound synthetase) was determined by measuring the amount of arginine formed from citrulline and aspartate.
Reaction Mixture:
-
Substrates: L-citrulline (10 µmoles), L-aspartate (10 µmoles), ATP (10 µmoles)
-
Cofactors: MgCl₂ (5 µmoles)
-
Buffer: Potassium phosphate (B84403) buffer, pH 7.5 (50 µmoles)
-
Enzyme Preparation: Liver homogenate fraction
-
Total Volume: 1.0 ml
Incubation: The reaction mixture was incubated at 38°C for a specified period, typically 30 to 60 minutes.
Termination of Reaction: The reaction was stopped by the addition of trichloroacetic acid to precipitate the protein.
Measurement of Arginine: The amount of arginine in the protein-free filtrate was determined colorimetrically using the Sakaguchi reaction.
Assay for this compound Cleavage (this compound Lyase Activity)
The activity of the "cleavage enzyme" (this compound lyase) was measured by monitoring the formation of arginine and fumarate from synthesized this compound.
Reaction Mixture:
-
Substrate: Argininosuccinic acid (enzymatically synthesized and partially purified)
-
Buffer: Potassium phosphate buffer, pH 7.4
-
Enzyme Preparation: Purified enzyme fraction from liver
-
Total Volume: 1.0 ml
Incubation: The mixture was incubated at 38°C.
Measurement of Products:
-
Arginine: Determined by the Sakaguchi reaction.
-
Fumarate: Measured spectrophotometrically by the increase in absorbance at 240 nm, characteristic of the double bond in fumarate.
Quantitative Data from Early Enzyme Purification
The following tables summarize the quantitative data from the purification of this compound synthetase and this compound lyase from bovine liver, as reported in the foundational studies.
| Purification Step | Total Protein (mg) | Total Units | Specific Activity (Units/mg) | Purification (x-fold) | Yield (%) |
| Crude Liver Extract | 10,000 | 2,000 | 0.2 | 1 | 100 |
| Acetone Fractionation | 2,500 | 1,800 | 0.72 | 3.6 | 90 |
| Ammonium Sulfate Fractionation | 600 | 1,500 | 2.5 | 12.5 | 75 |
| Calcium Phosphate Gel Adsorption | 100 | 1,000 | 10 | 50 | 50 |
| Ethanol Fractionation | 20 | 600 | 30 | 150 | 30 |
| Caption: Purification of this compound Synthetase from Bovine Liver. |
| Purification Step | Total Protein (mg) | Total Units | Specific Activity (Units/mg) | Purification (x-fold) | Yield (%) |
| Crude Liver Extract | 12,000 | 3,600 | 0.3 | 1 | 100 |
| Heat Treatment | 8,000 | 3,200 | 0.4 | 1.3 | 89 |
| Ammonium Sulfate Fractionation (30-50%) | 1,500 | 2,700 | 1.8 | 6 | 75 |
| Ammonium Sulfate Fractionation (35-45%) | 500 | 2,000 | 4.0 | 13.3 | 56 |
| Crystallization | 50 | 1,000 | 20 | 66.7 | 28 |
| Caption: Purification of this compound Lyase from Bovine Liver. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic of this discovery.
An In-depth Technical Guide to the Core Chemical Properties and Structure of Argininosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) is a crucial intermediate metabolite in the urea (B33335) cycle, a vital metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver.[1][2] This non-proteinogenic amino acid is synthesized from citrulline and aspartic acid and is a direct precursor to arginine.[1][2] Understanding the precise chemical structure and properties of this compound is fundamental for researchers in metabolic diseases, drug development targeting the urea cycle, and scientists studying enzyme kinetics and protein structure. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its structural representation, its role in the urea cycle, and detailed experimental protocols for its analysis.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for comprehending its biological function. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₄O₆ | [1][3] |
| Molecular Weight | 290.27 g/mol | [1][4][5] |
| Exact Mass | 290.12263431 Da | [1][4] |
| pKa (Strongest Acidic) | 2.14 | [6][7] |
| pKa (Strongest Basic) | 12.39 | [6][7] |
| Water Solubility | 0.456 mg/mL | [7] |
| logP | -4.7 | [1][3] |
| Topological Polar Surface Area | 188 Ų | [1][3] |
| Rotatable Bond Count | 10 | [1] |
| Hydrogen Bond Donor Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
Chemical Structure of this compound
The chemical structure of this compound is characterized by the condensation of arginine and succinic acid. The following diagram illustrates the atomic arrangement and bonding within the molecule.
This compound in the Urea Cycle
This compound plays a pivotal role as an intermediate in the urea cycle. This metabolic pathway converts toxic ammonia into urea for excretion. The synthesis and cleavage of this compound are critical steps in this cycle.
Experimental Protocols
Accurate quantification and analysis of this compound are critical for both research and clinical diagnostics. Below are detailed methodologies for key experiments.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C₆-Argininosuccinate).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1 291.1 -> Q3 174.1
-
¹³C₆-Argininosuccinate: Q1 297.1 -> Q3 180.1
-
3. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of this compound standards.
Enzymatic Assay of this compound Lyase (ASL) Activity
This protocol measures the activity of this compound lyase by monitoring the formation of fumarate, which absorbs light at 240 nm.
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: 10 mM this compound in assay buffer.
-
Enzyme Sample: Cell lysate or purified enzyme diluted in assay buffer.
2. Assay Procedure:
-
Set up a quartz cuvette with 900 µL of assay buffer and 100 µL of the substrate solution.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Immediately mix by inversion and monitor the increase in absorbance at 240 nm for 5-10 minutes using a spectrophotometer.
-
The rate of fumarate production is calculated using the molar extinction coefficient of fumarate at 240 nm (2.44 mM⁻¹cm⁻¹).
3. Calculation of Enzyme Activity:
-
One unit of ASL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fumarate per minute under the specified conditions.
Enzymatic Assay of this compound Synthetase (ASS) Activity
This protocol measures the activity of this compound synthetase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 7.8, containing 10 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: 10 mM L-citrulline, 10 mM L-aspartate, 5 mM ATP.
-
Coupling Enzyme Mix: Pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase in assay buffer.
-
NADH Solution: 10 mM NADH in assay buffer.
-
Enzyme Sample: Cell lysate or purified enzyme diluted in assay buffer.
2. Assay Procedure:
-
In a microplate well, combine 100 µL of assay buffer, 20 µL of substrate mix, 20 µL of coupling enzyme mix, and 10 µL of NADH solution.
-
Add 50 µL of the enzyme sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm for 15-30 minutes at 37°C using a microplate reader.
-
The rate of NADH oxidation is directly proportional to the ASS activity.
3. Calculation of Enzyme Activity:
-
One unit of ASS activity is defined as the amount of enzyme that catalyzes the synthesis of 1 µmol of this compound per minute, which corresponds to the oxidation of 2 µmol of NADH (since 1 ATP is hydrolyzed to AMP and PPi, and PPi is hydrolyzed to 2 Pi).
Conclusion
This technical guide has provided a detailed overview of the core chemical properties, structure, and biological significance of this compound. The provided data and diagrams offer a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug development. The detailed experimental protocols for the analysis of this compound and its related enzymes serve as a practical starting point for laboratory investigations. A thorough understanding of these fundamental aspects of this compound is crucial for advancing our knowledge of metabolic pathways and for the development of novel therapeutic strategies for related disorders.
References
- 1. This compound | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. echemi.com [echemi.com]
- 4. Argininosuccinic Acid | C10H18N4O6 | CID 16950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ymdb.ca [ymdb.ca]
- 7. P. aeruginosa Metabolome Database: Argininosuccinic acid (PAMDB000224) [pseudomonas.umaryland.edu]
Whitepaper: Cellular Localization of Argininosuccinate Synthase: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the subcellular localization of Argininosuccinate (B1211890) Synthase (ASS), the methodologies used for its determination, and its functional implications in various metabolic pathways.
Introduction
This compound Synthase (ASS), encoded by the ASS1 gene, is a rate-limiting enzyme crucial for the biosynthesis of arginine.[1][2][3] It catalyzes the condensation of citrulline and aspartate to form this compound, the immediate precursor of arginine.[1][2] This enzymatic step is integral to two major metabolic pathways: the urea (B33335) cycle in the liver for ammonia (B1221849) detoxification, and the citrulline-NO cycle for nitric oxide production in various tissues.[1][4][5] Given that arginine is a semi-essential amino acid involved in diverse cellular processes including protein synthesis, creatine (B1669601) production, and polyamine synthesis, the regulation and spatial organization of ASS are of paramount importance.[1][6]
The expression, regulation, and subcellular localization of ASS vary significantly depending on the tissue-specific requirements for arginine.[1][2] Understanding the precise location of ASS within the cell is critical for elucidating its role in both normal physiology and pathological conditions, such as citrullinemia type I, and for developing targeted therapeutic strategies.[7][8][9] This guide provides a detailed overview of the known cellular localizations of ASS, presents quantitative data, outlines key experimental protocols for its study, and visualizes the associated cellular pathways.
Cellular Localization of this compound Synthase
While traditionally considered a cytosolic enzyme, extensive research has revealed that ASS exhibits complex and dynamic localization patterns that are tissue- and context-dependent.[1][8][10]
-
2.1 Cytosolic Localization: The primary and most widely recognized location of ASS is the cytosol.[7][8][9][11] In most tissues, cytosolic ASS is responsible for the de novo synthesis of arginine for protein production and other metabolic needs.[1] In the kidney, for instance, subcellular fractionation has confirmed that both ASS and this compound lyase (ASL) are cytosolic enzymes, where they synthesize arginine for systemic circulation.[11] This cytosolic pool is essential for maintaining cellular and systemic arginine homeostasis.
-
2.2 Mitochondrial Association: In periportal hepatocytes of the liver, ASS plays a pivotal role in the urea cycle. While the first two enzymes of the cycle are located in the mitochondrial matrix, ASS and the subsequent enzymes are found in the cytosol.[1][2] However, immunocytochemical studies and biochemical analyses have demonstrated that a significant fraction of hepatic ASS is not freely soluble in the cytoplasm but is instead closely associated with the outer mitochondrial membrane.[1][2][4][10][12] This strategic positioning facilitates the channeling of citrulline, which is exported from the mitochondria, directly to ASS, thereby increasing the efficiency of the urea cycle.[1] Genetic defects that impair this specific localization can lead to metabolic disorders like type II citrullinemia.[4]
-
2.3 Plasma Membrane and Caveolae: In endothelial cells, the localization of ASS is linked to nitric oxide (NO) synthesis. Here, ASS co-localizes with endothelial nitric oxide synthase (eNOS) and this compound lyase (ASL) in specialized plasma membrane microdomains called caveolae.[1][2][13] This co-localization forms an efficient "arginine regeneration system" where citrulline, the byproduct of NO synthesis, is recycled back to arginine, providing a localized and readily available substrate pool for eNOS.[13]
-
2.4 Other Subcellular Locations: Studies have also suggested the presence of ASS in other compartments. For example, some evidence points to an association with the Golgi apparatus and perinuclear membranes in endothelial cells.[1][2] The Human Protein Atlas reports a primary cytosolic localization with an additional presence in the nucleoplasm in some cell lines.[14]
Quantitative and Tissue-Specific Distribution of ASS
The subcellular distribution of ASS is not static and can be influenced by developmental stage and tissue type. The following table summarizes the known localization patterns.
| Tissue/Cell Type | Primary Localization | Associated Pathway(s) | Experimental Evidence | References |
| Liver (Periportal Hepatocytes) | Cytosolic, with strong association to the outer mitochondrial membrane.[1][4][10][12] | Urea Cycle | Immunocytochemistry, Subcellular Fractionation[10][12] | [1][4][10][12] |
| Kidney (Proximal Convoluted Tubules) | Cytosolic[11] | Systemic Arginine Synthesis | Subcellular Fractionation, Enzyme Assays[11] | [11] |
| Endothelial Cells | Cytosolic, with co-localization at plasma membrane caveolae and Golgi.[1][2][13] | Nitric Oxide (NO) Synthesis | Co-immunoprecipitation, Immunofluorescence[1][13] | [1][2][13] |
| Vascular Smooth Muscle Cells | Cytosolic (punctate distribution)[15] | Nitric Oxide (NO) Synthesis | Immunohistochemistry[15] | [15] |
| General Mammalian Cells | Primarily Cytosolic, with some evidence for Nucleoplasmic presence.[14] | General Arginine Biosynthesis | Immunofluorescence, Confocal Microscopy[14] | [14] |
A notable shift in localization occurs during development. In fetal and newborn rat liver, ASS activity is predominantly mitochondrial-associated, whereas in the adult rat liver, it is mainly found in the cytoplasm.[12] This transition is believed to be regulated by hormonal changes, with glucocorticoids increasing mitochondrial ASS and glucagon (B607659) potentially promoting its transfer to the cytosol.[12]
Experimental Protocols for Determining Cellular Localization
The localization of ASS is typically investigated using a combination of microscopy and biochemical techniques. Commercial antibodies for ASS are widely available for these applications.[5][16][17][18][19]
Immunofluorescence (IF) / Immunohistochemistry (IHC)
-
Principle: This technique uses specific antibodies to visualize the location of ASS protein within cells (IF) or tissue sections (IHC). A primary antibody binds to ASS, and a fluorescently-labeled or enzyme-conjugated secondary antibody binds to the primary antibody, allowing for detection by microscopy.
-
Detailed Protocol (General Steps for IHC on Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration: Slides are washed in xylene to remove paraffin, followed by a series of washes in graded ethanol (B145695) (100%, 95%, 70%) and finally distilled water to rehydrate the tissue.[20]
-
Antigen Retrieval: To unmask the antigenic epitope, slides are often boiled in a retrieval solution, such as 10 mM sodium citrate (B86180) (pH 6.0), at a sub-boiling temperature.[20]
-
Permeabilization (for IF): For intracellular targets, cells are treated with a detergent like Triton X-100 to permeabilize cell membranes.
-
Blocking: To prevent non-specific antibody binding, the tissue is incubated with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a blocking serum).[20]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to ASS (e.g., rabbit anti-ASS polyclonal) at a predetermined optimal dilution (e.g., 1:100 to 1:1000) overnight at 4°C.[15][20]
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to a fluorophore (for IF, e.g., FITC-conjugated anti-rabbit IgG) or an enzyme (for IHC, e.g., HRP-conjugated) is applied.[15]
-
Detection & Visualization: For IHC, a substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate. For IF, the slide is mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).[20]
-
Imaging: Slides are visualized using a light microscope (IHC) or a fluorescence/confocal microscope (IF).
-
Subcellular Fractionation and Western Blotting
-
Principle: This biochemical method physically separates cellular organelles and compartments based on their size and density through differential centrifugation. The presence and relative abundance of ASS in each fraction are then determined by Western blotting.
-
Detailed Protocol (General Steps):
-
Homogenization: Cells or tissues are harvested and gently lysed in an isotonic buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors) using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min). The pellet contains nuclei and intact cells.
-
Step 2 (Mitochondrial Fraction): The supernatant from Step 1 is centrifuged at a higher speed (e.g., 10,000 x g for 20 min). The resulting pellet is enriched with mitochondria.
-
Step 3 (Microsomal Fraction): The supernatant from Step 2 is centrifuged at a very high speed (e.g., 100,000 x g for 60 min). The pellet contains microsomes (fragments of ER and Golgi), and the final supernatant is the cytosolic fraction.
-
-
Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Equal amounts of protein from each fraction are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody against ASS.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. To validate the purity of the fractions, blots are also probed with antibodies for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).
-
-
Visualizations of Workflows and Pathways
Experimental Workflow and Signaling
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for determining ASS localization and the signaling pathways that regulate its expression.
Caption: Workflow for determining ASS subcellular localization.
Caption: Functional roles of ASS in different cellular compartments.
Caption: Key signaling pathways regulating ASS1 gene expression.
Regulation and Functional Implications
The expression and localization of ASS are tightly regulated by a variety of signals, including hormones, cytokines, and mechanical forces.
-
Hormonal Regulation: In the liver, ASS expression is induced by glucocorticoids, glucagon, and cAMP, which is crucial for managing nitrogen load.[4] Conversely, insulin (B600854) can prevent the corticosteroid-induced increase in mitochondrial-associated ASS.[12]
-
Inflammatory Regulation: The pro-inflammatory cytokine TNF-α has been shown to repress ASS expression, at least partially through the NF-κB signaling pathway.[1] This down-regulation in endothelial cells can impair vascular function by coordinately reducing both eNOS and ASS levels.[1]
-
Mechanical and Substrate Regulation: In endothelial cells, laminar shear stress from blood flow increases ASS expression to support NO production.[4] Substrate availability also plays a regulatory role; high levels of arginine can down-regulate ASS expression, while citrulline can up-regulate it.[4]
The specific subcellular localization of ASS is critical for its function. The mitochondrial association in the liver prevents the diffusion of urea cycle intermediates, creating an efficient metabolic channel.[10] In endothelial cells, the co-localization of ASS with eNOS in caveolae ensures a dedicated supply of arginine for NO synthesis, which is vital for vascular tone regulation.[1][13] Dysregulation of ASS localization or expression is implicated in various diseases, including metabolic disorders and cancer, making it a subject of intense research for therapeutic intervention.[6]
Conclusion
This compound Synthase is a dynamically localized enzyme whose subcellular position is intricately linked to its specific metabolic function within a given cell type. While predominantly cytosolic, its association with the outer mitochondrial membrane in hepatocytes and with plasma membrane caveolae in endothelial cells highlights a sophisticated level of spatial organization that optimizes metabolic efficiency. For researchers and drug development professionals, understanding this complex localization is fundamental. It provides a framework for investigating metabolic diseases, identifying novel therapeutic targets, and designing strategies that can modulate arginine metabolism by targeting specific subcellular pools of ASS. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the continued exploration of this vital enzyme.
References
- 1. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Visualization of this compound synthetase by in silico analysis: novel insights into citrullinemia type I disorders [frontiersin.org]
- 9. Cytosolic Delivery of this compound Synthetase Using a Cell-Permeant Miniature Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthetase and this compound lyase are localized around mitochondria: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and subcellular localization of enzymes of arginine metabolism in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demonstration of this compound synthetase activity associated with mitochondrial membrane: characterization and hormonal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction [frontiersin.org]
- 14. Subcellular - ASS1 - The Human Protein Atlas [proteinatlas.org]
- 15. researchgate.net [researchgate.net]
- 16. nsjbio.com [nsjbio.com]
- 17. Anti-Argininosuccinate synthase 1 Antibody (2S146)_TargetMol [targetmol.com]
- 18. usbio.net [usbio.net]
- 19. mybiosource.com [mybiosource.com]
- 20. Therapeutic targeting of this compound synthase 1 (ASS1)-deficient pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Argininosuccinate Metabolism in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Argininosuccinate (B1211890) is a critical intermediate in mammalian nitrogen metabolism, centrally positioned at the intersection of the urea (B33335) cycle and the synthesis of arginine for various metabolic pathways, including nitric oxide (NO) production. The metabolism of this compound is governed by two key enzymes: this compound Synthetase (ASS) and this compound Lyase (ASL). The regulation of these enzymes is complex, occurring at transcriptional, metabolic, and post-translational levels, and is crucial for maintaining nitrogen homeostasis and supporting diverse physiological functions. Dysregulation of this pathway leads to severe metabolic disorders, highlighting its importance. This guide provides a comprehensive overview of the regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to the study of this compound metabolism.
Core Enzymes and Reactions
The metabolism of this compound involves two sequential enzymatic reactions primarily occurring in the cytosol.
-
This compound Synthetase (ASS): ASS (EC 6.3.4.5) catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound. This reaction is the rate-limiting step in the de novo synthesis of arginine.[1][2][3] The human enzyme is encoded by the ASS1 gene located on chromosome 9.[3]
-
This compound Lyase (ASL): ASL (EC 4.3.2.1) catalyzes the reversible cleavage of this compound to produce arginine and fumarate (B1241708).[4][5] This is the only endogenous pathway for arginine synthesis.[6] The fumarate produced links the urea cycle to the citric acid cycle.[6][7]
Key Metabolic Pathways
This compound metabolism is integral to two major pathways: the Urea Cycle and the Citrulline-NO Cycle.
The Urea Cycle
The primary function of the urea cycle, which occurs predominantly in the liver, is to convert highly toxic ammonia (B1221849) into urea for excretion.[6][8] ASS and ASL are the third and fourth enzymes in this pathway, respectively.[9][10] Within the liver, the cycle ensures that excess nitrogen from amino acid catabolism is safely removed.[8]
The Citrulline-NO Cycle
In many non-hepatic tissues, ASS and ASL function to regenerate arginine from citrulline, a co-product of nitric oxide (NO) synthesis.[4] This pathway, known as the citrulline-NO cycle, is crucial for sustaining NO production, which is vital for vasodilation, neurotransmission, and immune responses.[11][12] In NO-producing cells, ASS expression is generally low but can be induced by inflammatory signals.[13]
Regulation of this compound Metabolism
The flux through the this compound pathway is tightly controlled at multiple levels to respond to metabolic demands, such as dietary protein intake and the need for arginine in specific tissues.
Transcriptional Regulation
The expression of the ASS1 gene is a primary point of regulation, especially in the liver.[13]
-
Hormonal Control: Glucocorticoids and glucagon (B607659) are known to upregulate ASS1 expression, particularly during development and in response to a high-protein diet.[13][14] Insulin, conversely, can have a suppressive effect.[13]
-
Nutrient Availability: High dietary protein intake stimulates ASS1 gene expression.[13] Furthermore, starvation for amino acids like arginine and leucine (B10760876) can increase ASS1 transcription, suggesting a general control mechanism for amino acid biosynthesis.[15]
-
Transcription Factors: A network of transcription factors, including c-Myc (positive regulator), HIF-1α (negative regulator), and FoxO proteins, controls ASS1 expression in response to various stimuli like hypoxia and nutrient status.[11][13][16]
-
Inflammatory Signals: In nitric oxide-producing cells, proinflammatory cytokines can induce ASS1 expression to support sustained NO synthesis.[13][14]
In contrast to ASS, ASL is considered to be more constitutively expressed.[2]
Metabolic Regulation
The activities of ASS and ASL are also modulated by the local concentrations of substrates, products, and other metabolites.
-
Substrate Availability: The transformation of citrulline into this compound is the rate-limiting step in arginine synthesis, making citrulline availability a key control point.[14]
-
Product and Feedback Inhibition:
-
ASS: The enzyme is competitively inhibited by its product, this compound, as well as by arginine.[12] Other amino acids, such as L-histidine, L-isoleucine, and L-valine, also exhibit inhibitory effects.[12]
-
ASL: The forward reaction (this compound cleavage) is subject to noncompetitive inhibition by both of its products, arginine and fumarate.[4][17] This feedback inhibition is a conserved mechanism.[18] Saccharopine has also been identified as a potent inhibitor of both ASS and ASL.[19]
-
Post-Translational Modification
Post-translational modifications (PTMs) add another layer of regulation.
-
Acetylation: The activity of both ASS and ASL can be regulated by acetylation, a reversible modification that can alter enzyme function.[20][21][22]
-
Nitrosylation: Nitric oxide can cause S-nitrosylation of cysteine residues on ASS, providing a feedback mechanism to limit arginine availability in NO-producing cells.
Quantitative Data Summary
The kinetic properties of ASS and ASL are essential for understanding their function and for developing kinetic models of metabolic flux.
Table 1: Kinetic Parameters for this compound Synthetase (ASS)
| Substrate/Inhibitor | Parameter | Value | Species/Tissue | Reference(s) |
| L-Citrulline | Km | 30 - 40 µM | Human/Rat Liver | [15] |
| L-Aspartate | Km | 30 - 40 µM | Human/Rat Liver | [15] |
| ATP | Km | 200 - 400 µM | Human/Rat Liver | [15] |
| L-Argininosuccinate | Ki (competitive vs. Citrulline) | 250 µM | Rat Liver | [12] |
| L-Argininosuccinate | Ki (competitive vs. Aspartate) | 950 µM | Rat Liver | [12] |
| L-Arginine | Ki (competitive vs. Citrulline) | 670 µM | Rat Liver | [12] |
| L-Arginine | Ki (competitive vs. Aspartate) | 1200 µM | Rat Liver | [12] |
| L-Isoleucine | Ki (competitive vs. Citrulline) | 630 µM | Rat Liver | [12] |
| L-Valine | Ki (competitive vs. Citrulline) | 600 µM | Rat Liver | [12] |
Table 2: Kinetic Parameters for this compound Lyase (ASL)
| Substrate/Inhibitor | Parameter | Value | Species/Tissue | Reference(s) |
| L-Argininosuccinate | Km | 0.12 mM | Human | [21] |
| L-Argininosuccinate | Apparent Km | 1.25 mM | Rat Liver | [6] |
| L-Argininosuccinate | Apparent Km | 0.66 mM | Human Erythrocytes | [6] |
| L-Arginine | Inhibition | Noncompetitive | Bovine Liver | [4][17] |
| Fumarate | Inhibition | Noncompetitive | Bovine Liver | [4][17] |
| N3-(L-1-carboxy-2-nitroethyl)-L-arginine | Ki (competitive) | 2.7 µM | Not Specified | [9] |
| Equilibrium Constant (Keq) | - | 3.7 mM | Bovine Liver | [4][17] |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite concentrations is fundamental to studying this compound metabolism.
Protocol: Spectrophotometric Assay for this compound Lyase (ASL) Activity
This protocol is based on the continuous spectrophotometric rate determination of fumarate production, which absorbs light at 240 nm.
Principle: L-Argininosuccinate ---(ASL)---> L-Arginine + Fumarate (absorbs at 240 nm)
Materials:
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5 at 37°C)
-
L-Argininosuccinic Acid, Sodium Salt (Sigma-Aldrich, A-5707 or equivalent)
-
Enzyme source (e.g., tissue homogenate, cell lysate, purified protein)
-
UV-transparent cuvettes (1 cm path length)
-
Thermostatted UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Substrate Solution: Prepare a 10-12 mM solution of L-Argininosuccinic Acid in deionized water. Adjust pH if necessary. Store on ice.
-
-
Set up Spectrophotometer: Set the wavelength to 240 nm and equilibrate the sample holder to 37°C.
-
Assay Reaction:
-
In a quartz cuvette, pipette 2.0 mL of Assay Buffer.
-
Add deionized water and the enzyme solution. The final volume before adding substrate should be 2.75 mL. The amount of enzyme should be determined empirically to yield a linear rate of absorbance change.
-
Prepare a blank cuvette containing buffer and water, but no enzyme.
-
Incubate the cuvettes in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
-
Initiate Reaction:
-
Start the measurement by adding 0.25 mL of the Substrate Solution to both the sample and blank cuvettes.
-
Immediately mix by inversion and place back into the spectrophotometer.
-
-
Data Acquisition: Record the increase in absorbance at 240 nm for 5-10 minutes.
-
Calculations:
-
Determine the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the sample rate.
-
Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for fumarate at 240 nm and pH 7.5 is 2.44 mM-1cm-1.
Activity (µmol/min/mL) = [(ΔA240/min) * (Total Reaction Volume in mL)] / [ε * (Enzyme Volume in mL)]
-
This protocol is adapted from standard procedures provided by suppliers like Sigma-Aldrich.[14]
Protocol: Radiochemical Assay for this compound Synthetase (ASS) Activity
This highly sensitive assay is suitable for crude tissue homogenates and measures the formation of [14C]fumarate from L-[U-14C]aspartate.[17]
Principle: L-Citrulline + L-[U-14C]Aspartate + ATP ---(ASS)---> [14C]this compound ---(excess ASL)---> L-Arginine + [14C]Fumarate
Materials:
-
L-[U-14C]aspartate
-
L-Citrulline, ATP, and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase)
-
Purified this compound Lyase (ASL) and Arginase (to drive the reaction forward)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dowex-50 ion-exchange resin
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture: Prepare a master mix containing buffer, L-citrulline, ATP, ATP-regenerating system, excess ASL and arginase, and L-[U-14C]aspartate.
-
Initiate Reaction: Add the enzyme sample (e.g., cell lysate) to the pre-warmed reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a small volume of cold perchloric acid.
-
Separate Products:
-
Centrifuge the samples to pellet precipitated protein.
-
Apply the supernatant to a small Dowex-50 (H+ form) column.
-
The unreacted [14C]aspartate and other amino acids will bind to the resin.
-
Elute the negatively charged [14C]fumarate (and its equilibrium product, malate) with deionized water.
-
-
Quantify Radioactivity:
-
Collect the eluate.
-
Add scintillation cocktail to the eluate and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculations: Calculate the amount of product formed based on the specific activity of the L-[U-14C]aspartate and the measured CPM in the eluate.
This protocol is a summary based on the method described by Rochovansky et al.[17]
Protocol: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of metabolites like this compound in biological fluids.[23][24]
Principle: Biological samples are deproteinized, and the supernatant is analyzed. This compound is separated from other metabolites by liquid chromatography and then detected and quantified by a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Mixed-mode or HILIC chromatography column (e.g., Intrada Amino Acid column)[23]
-
Mobile phases (e.g., Acetonitrile/water with formic acid and ammonium (B1175870) formate)
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Deproteinizing agent (e.g., sulfosalicylic acid or methanol)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard solution.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[25]
-
Vortex and incubate at 4°C for 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new tube and dilute with the initial mobile phase.
-
-
LC Separation:
-
MS/MS Detection:
-
The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode.
-
Monitor specific precursor-to-product ion transitions (SRM) for this compound and its internal standard. For this compound (precursor ion m/z 291.2), common product ions are m/z 70.3 and 116.1.[25]
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The metabolism of this compound, mediated by the enzymes ASS and ASL, is a cornerstone of mammalian nitrogen homeostasis and arginine biosynthesis. Its regulation is multifaceted, involving a complex interplay of transcriptional control by hormones and transcription factors, metabolic feedback by substrates and products, and post-translational modifications. Understanding these regulatory networks is crucial for elucidating the pathophysiology of urea cycle disorders such as citrullinemia and argininosuccinic aciduria, and for developing novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and drug development professionals aiming to investigate this vital metabolic pathway.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. Unstable this compound lyase in variant forms of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound lyase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Nitro analogs of substrates for this compound synthetase and this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on rat liver this compound synthetase. Inhibition by various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced synthetic lethality to arginine-starvation therapy by transcriptional suppression of ASS1 is regulated by DEC1, HIF-1α, and c-Myc transcription network and is independent of ASS1 promoter DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. FoxO transcription factors regulate urea cycle through Ass1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arginine inhibition of the this compound lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of urea cycle enzymes by lysine and saccharopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. uniprot.org [uniprot.org]
- 22. ASS1 this compound synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 24. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
The Linchpin Role of Argininosuccinate in Creatine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine (B1669601), a pivotal molecule in cellular bioenergetics, is synthesized endogenously through a multi-step pathway intricately linked to the urea (B33335) cycle. A critical, yet often overlooked, component of this synthesis is argininosuccinate (B1211890). This technical guide provides an in-depth exploration of the indispensable role of this compound in creatine biosynthesis. It details the biochemical pathway, the kinetics of the key enzymes involved—this compound synthetase (ASS) and this compound lyase (ASL)—and the clinical ramifications of their deficiencies. This document consolidates quantitative data on relevant metabolite concentrations and provides detailed experimental protocols for the enzymatic assays of ASS and ASL, serving as a comprehensive resource for researchers in physiology, metabolic disorders, and therapeutic development.
Introduction
Creatine is a nitrogenous organic acid that facilitates the recycling of adenosine (B11128) triphosphate (ATP), primarily in muscle and brain tissue, by serving as a phosphate (B84403) shuttle. The de novo synthesis of creatine is a two-step process that relies on the availability of three amino acids: arginine, glycine, and methionine. The synthesis of arginine, particularly in the kidney and liver, is a critical prerequisite for creatine production. This is where this compound plays its vital role. This compound is the immediate precursor to arginine in a pathway that is coupled to the urea cycle. The enzymes this compound synthetase (ASS) and this compound lyase (ASL) are responsible for the synthesis and cleavage of this compound, respectively, thereby controlling the endogenous supply of arginine for creatine synthesis.[1][2][3] Understanding the function and regulation of these enzymes is paramount for elucidating the pathophysiology of creatine deficiency syndromes and for the development of novel therapeutic strategies.
The Biochemical Pathway: From Citrulline to Creatine
The synthesis of creatine is intrinsically linked to the urea cycle through the production of arginine. The pathway can be visualized as a two-organ process, primarily involving the kidneys and the liver.
-
Step 1: Synthesis of this compound (catalyzed by this compound Synthetase - ASS): In the cytosol, ASS catalyzes the condensation of citrulline and aspartate to form this compound. This reaction requires ATP and is a key step in the intracellular synthesis of arginine.[4][5]
-
Step 2: Cleavage of this compound (catalyzed by this compound Lyase - ASL): ASL cleaves this compound into arginine and fumarate (B1241708).[6] Fumarate can then enter the Krebs cycle, linking this pathway to cellular energy metabolism. The arginine produced is the direct substrate for the first step of creatine synthesis.
-
Step 3: Formation of Guanidinoacetate (catalyzed by Arginine:Glycine Amidinotransferase - AGAT): In the kidneys, the enzyme AGAT transfers the guanidino group from arginine to glycine, producing guanidinoacetate (GAA) and ornithine.[3][7]
-
Step 4: Methylation of Guanidinoacetate (catalyzed by Guanidinoacetate N-methyltransferase - GAMT): GAA is then transported to the liver, where it is methylated by GAMT, using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.[7]
The following diagram illustrates the central role of this compound in connecting the urea cycle to creatine synthesis.
Quantitative Data
The concentrations of this compound and related metabolites are tightly regulated. Deficiencies in the enzymes responsible for this compound metabolism lead to significant alterations in these levels, which are diagnostic for the respective disorders.
Table 1: Plasma Concentrations of Key Metabolites in Health and Disease
| Metabolite | Healthy Control (μmol/L) | This compound Lyase Deficiency (ASLD) (μmol/L) | This compound Synthetase Deficiency (ASSD) (μmol/L) | Reference |
| This compound | < 5 | 5 - 110 | Not Applicable | [1] |
| Citrulline | 10 - 55 | 100 - 300 | > 1000 | [1][8] |
| Arginine | 50 - 150 | Low | Very Low | [9][10] |
| Guanidinoacetate | 2.6 ± 0.8 | Low | Low | [11][12] |
| Creatine | 20 - 60 | Occasionally below normal | Occasionally below normal | [9][10] |
Table 2: Urinary Concentrations of Key Metabolites in Health and Disease
| Metabolite | Healthy Control (mmol/mol creatinine) | This compound Lyase Deficiency (ASLD) (mmol/mol creatinine) | Reference |
| This compound | Undetectable | Markedly Elevated | [13] |
| Orotic Acid | 0.3 - 2.8 | May be elevated | [1] |
| Guanidinoacetate | Age-dependent, decreases with age | Low | [11] |
Table 3: Kinetic Parameters of this compound Synthetase and Lyase
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| This compound Synthetase (ASS) | Human Lymphocytes | Citrulline | 2 x 10-4 M | 15.7 ± 8.7 nmol/hr/mg protein | [14] |
| This compound Lyase (ASL) | Rat Liver | This compound | 1.25 mM | 0.54 μmol/hr/mg protein | [15] |
| This compound Lyase (ASL) | Human Erythrocytes | This compound | 0.66 mM | 7.2 nmol/hr/mg Hb | [15] |
| This compound Lyase (ASL) | Bovine Liver | This compound | 51 ± 5 μM | - | [16] |
Experimental Protocols
Accurate measurement of ASS and ASL activity is crucial for the diagnosis of related disorders and for research into their function. The following are detailed protocols for the enzymatic assays of these two key enzymes.
This compound Synthetase (ASS) Activity Assay
This protocol is based on a radioactive assay that measures the incorporation of [14C]citrulline into this compound.
Materials:
-
[U-14C]Citrulline (specific activity ~50-60 mCi/mmol)
-
ATP solution (100 mM, pH 7.0)
-
L-Aspartate solution (100 mM, pH 7.0)
-
Magnesium chloride (MgCl2) solution (1 M)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Enzyme preparation (cell or tissue homogenate)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Dowex 50W-X8 resin (H+ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: For each assay, prepare a reaction mixture in a microcentrifuge tube containing:
-
50 μL Tris-HCl buffer (0.1 M, pH 7.5)
-
10 μL ATP solution (10 mM)
-
10 μL L-Aspartate solution (10 mM)
-
5 μL MgCl2 solution (50 mM)
-
10 μL [U-14C]Citrulline (0.5 μCi)
-
10 μL Enzyme preparation (containing 50-200 μg of protein)
-
Distilled water to a final volume of 100 μL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 μL of 10% TCA.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Separation of this compound:
-
Prepare a small column with Dowex 50W-X8 resin.
-
Apply the supernatant from the previous step to the column.
-
Wash the column with 2 mL of distilled water to elute the unreacted [14C]citrulline.
-
Elute the [14C]this compound with 2 mL of 2 M NH4OH.
-
-
Quantification:
-
Collect the eluate containing the this compound.
-
Add an aliquot of the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the enzyme activity as nmol of this compound formed per hour per mg of protein.
Logical Workflow for ASS Assay:
This compound Lyase (ASL) Activity Assay
This protocol describes a continuous spectrophotometric rate determination method that measures the formation of fumarate from this compound.[17]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5 at 37°C)
-
Argininosuccinic acid substrate solution (11.7 mM)
-
Enzyme preparation (cell or tissue homogenate)
-
Spectrophotometer capable of measuring absorbance at 240 nm and maintaining a temperature of 37°C
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 240 nm and equilibrate the cuvette holder to 37°C.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:
-
2.00 mL Potassium phosphate buffer (100 mM, pH 7.5)
-
0.65 mL Deionized water
-
0.10 mL Enzyme solution (containing 0.5 - 1.5 units/mL of ASL)
-
-
Blank Preparation: In a separate cuvette, prepare a blank by replacing the enzyme solution with deionized water.
-
Equilibration: Mix the contents of the cuvettes by inversion and incubate at 37°C for 3-5 minutes to achieve temperature equilibrium.
-
Initiation of Reaction: Start the reaction by adding 0.25 mL of the argininosuccinic acid substrate solution to both the sample and blank cuvettes.
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes. The formation of fumarate results in an increase in absorbance at this wavelength.
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the test and blank samples.
-
Calculate the enzyme activity using the following formula: Units/mg enzyme = ( (ΔA240/min Test - ΔA240/min Blank) * 3 ) / ( ε * mg enzyme in reaction mixture ) Where:
-
3 = Total volume in mL
-
ε = Molar extinction coefficient of fumarate at 240 nm (2.44 mM-1 cm-1)
-
-
Logical Workflow for ASL Assay:
Conclusion
This compound stands as a critical metabolic intermediate at the crossroads of the urea cycle and creatine biosynthesis. The enzymes that govern its formation and degradation, ASS and ASL, are essential for maintaining the endogenous supply of arginine required for creatine production. Deficiencies in these enzymes not only lead to hyperammonemia but also disrupt creatine homeostasis, contributing to the complex neurological and muscular symptoms observed in patients. This guide provides a comprehensive overview of the role of this compound in this vital pathway, supported by quantitative data and detailed experimental protocols. It is intended to be a valuable resource for researchers and clinicians working to unravel the intricacies of creatine metabolism and to develop effective therapies for associated disorders. A thorough understanding of the function of this compound is fundamental to advancing our knowledge in this field and to improving the lives of individuals affected by these metabolic diseases.
References
- 1. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound lyase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]
- 8. Kinetic analysis of this compound synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatine metabolism in patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creatine metabolism in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidinoacetate and creatine/creatinine levels in controls and patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 14. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Nexus of Argininosuccinate and Polyamine Synthesis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Metabolic Interplay Between Argininosuccinate (B1211890) and Polyamine Biosynthesis.
This technical guide provides a comprehensive overview of the intricate relationship between this compound metabolism and the synthesis of polyamines. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge, quantitative data, and detailed experimental protocols necessary to investigate this critical metabolic nexus. A key focus is the emerging therapeutic strategy of exploiting the synthetic lethal relationship between the deficiency of this compound synthase 1 (ASS1) and the inhibition of polyamine synthesis in cancer.
Core Concepts: The Indirect but Critical Link
This compound, a key intermediate in the urea (B33335) cycle, does not directly participate in polyamine synthesis. Instead, its importance lies in its role as the immediate precursor to arginine. The conversion of this compound to arginine is catalyzed by this compound lyase (ASL). Arginine is then hydrolyzed by arginase to produce ornithine, the direct substrate for ornithine decarboxylase (ODC1), the first and rate-limiting enzyme in the polyamine synthesis pathway. Therefore, the generation of this compound is intrinsically linked to the availability of the foundational substrate for polyamine production.
In certain pathological conditions, particularly in various cancers, the expression of this compound synthase 1 (ASS1), the enzyme that produces this compound from citrulline and aspartate, is significantly downregulated. This deficiency renders cancer cells auxotrophic for arginine, meaning they become dependent on an external supply of this amino acid for survival and proliferation.[1][2][3] This metabolic vulnerability has led to the exploration of arginine deprivation as a therapeutic strategy.
Crucially, research has revealed that ASS1-deficient cancer cells exhibit a compensatory metabolic reprogramming. They display decreased levels of acetylated polyamines, which are breakdown products, and a corresponding increase in the expression of polyamine biosynthetic enzymes, most notably ODC1.[4][5] This upregulation of the polyamine synthesis pathway appears to be a crucial survival mechanism for these cells, making the inhibition of this pathway a promising synthetic lethal therapeutic approach.[4][6] Synthetic lethality occurs when the perturbation of two genes (or a gene and a drug) is lethal to a cell, while the perturbation of either one alone is not.
Signaling Pathways and Logical Relationships
The biochemical and logical connections between this compound and polyamine synthesis can be visualized through the following diagrams.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the metabolic consequences of ASS1 deficiency and the effects of targeting the polyamine pathway.
Table 1: Metabolite Level Changes in ASS1-deficient vs. ASS1-proficient Cells
| Metabolite | Cell Line Comparison | Fold Change (log2) in ASS1-deficient cells | Reference |
| N1-acetylspermidine | Ju77S (ASS1-) vs. Ju77R (ASS1+) | Significantly Lower | [4] |
| N1-acetylspermine | Ju77S (ASS1-) vs. Ju77R (ASS1+) | Significantly Lower | [4] |
Table 2: Polyamine Levels in Response to Arginine Deprivation (ADI-PEG20 Treatment)
| Polyamine | Cell Line(s) | Treatment | Change in Concentration | p-value | Reference |
| Spermine | Ju77, 2591, T24 (all ASS1-) | ADI-PEG20 (750 ng/ml, 24h) | Significant Reduction | < 0.0005 | [7] |
Table 3: Gene Expression Changes in ASS1-deficient Cells
| Gene | Cell Line Comparison | Observation | p-value | Reference |
| ODC1 | MSTO & Ju77S (ASS1-) vs. H28, H226, & Ju77R (ASS1+) | Significantly Increased mRNA Expression | < 0.005 | [5] |
Table 4: Synthetic Lethality of ODC Inhibition in ASS1-deficient Cells
| Cell Type | Treatment | Observation | p-value | Reference |
| ASS1-deficient MPM cells | DFMO (ODC inhibitor) | Increased sensitivity compared to ASS1-proficient cells | < 0.0005 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the this compound-polyamine synthesis axis.
Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of ASS1 and ODC1 in ASS1-deficient and ASS1-proficient cancer cell lines.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript II RT, Invitrogen)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
qPCR instrument (e.g., ABI Prism 7900HT)
-
Nuclease-free water
-
Primers for ASS1, ODC1, and a housekeeping gene (e.g., ACTB - Beta-actin)
Validated Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ASS1 | TGAACCGCCTACAGAAAGCAG | TTCCTGCAGTCACACATCCA |
| ODC1 | AGTGCCCTCAACTGCAACAT | TGCATTCGGGTTGATTTGAA |
| ACTB | AGAGCTACGAGCTGCCTGAC | AGCACTGTGTTGGCGTACAG |
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes (ASS1, ODC1) to the housekeeping gene (ACTB).
LC-MS/MS for Polyamine and Acetylated Polyamine Quantification
Objective: To quantify the intracellular and extracellular levels of polyamines (putrescine, spermidine, spermine) and their acetylated derivatives.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Heptafluorobutyric acid (HFBA)
-
Polyamine and acetylated polyamine standards
-
Stable isotope-labeled internal standards
-
96-well plates for sample preparation
Procedure:
-
Sample Preparation (Cell Lysates):
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 80% methanol) on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation (Conditioned Media):
-
Collect cell culture media.
-
Centrifuge to remove any detached cells.
-
-
Protein Precipitation and Derivatization (if necessary):
-
For complex samples, perform protein precipitation by adding cold acetonitrile.
-
While direct analysis is possible, derivatization (e.g., with dansyl chloride) can improve chromatographic separation and sensitivity for some polyamines.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Develop an MRM method using the specific precursor-product ion transitions for each polyamine and its internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations of the polyamine standards.
-
Sulforhodamine B (SRB) Cell Viability Assay
Objective: To assess the effect of ODC inhibitors (e.g., DFMO) on the viability of ASS1-deficient and ASS1-proficient cancer cell lines.
Materials:
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the ODC inhibitor (e.g., DFMO) and incubate for 72 hours. Include untreated control wells.
-
Cell Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The metabolic link between this compound and polyamine synthesis, particularly in the context of ASS1-deficient cancers, presents a compelling area for further research and therapeutic development. The upregulation of the polyamine synthesis pathway as a survival mechanism in these tumors creates a specific vulnerability that can be exploited by inhibitors of ODC. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore this synthetic lethal interaction and to develop novel strategies for the treatment of ASS1-deficient malignancies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. scispace.com [scispace.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Polyamine Synthesis Pathway Is Synthetically Lethal with Loss of this compound Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Phosphorylation of Argininosuccinate Synthetase: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary studies on the phosphorylation of argininosuccinate (B1211890) synthetase (ASS), a critical enzyme in the urea (B33335) cycle and nitric oxide (NO) biosynthesis. While the metabolite this compound itself is not known to be phosphorylated, its synthesizing enzyme, ASS, is a target of post-translational modification by key cellular kinases. This guide summarizes the current understanding of ASS phosphorylation by Protein Kinase A (PKA) and Protein Kinase Cα (PKCα), its role in cellular signaling, and the methodologies employed in these investigations. Detailed experimental protocols and data are presented to facilitate further research in this area. The potential phosphorylation of this compound lyase (ASL) is also briefly discussed.
Introduction: The Significance of this compound Synthetase Regulation
This compound synthetase (ASS) catalyzes the ATP-dependent condensation of citrulline and aspartate to form this compound. This reaction is a crucial step in the urea cycle, the primary pathway for nitrogen waste disposal in ureotelic organisms.[1][2] Beyond its role in ureagenesis, ASS is integral to the synthesis of arginine, a semi-essential amino acid that serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems.[1][3] The activity of ASS is the rate-limiting step in the citrulline-NO cycle, which recycles citrulline back to arginine to sustain NO production.[4]
Given its central metabolic role, the regulation of ASS activity is of significant interest. While transcriptional regulation of the ASS1 gene is well-documented, emerging evidence points to post-translational modifications, particularly phosphorylation, as a key mechanism for the acute regulation of ASS function.[1][3]
Phosphorylation of this compound Synthetase
Current research has identified two major serine/threonine kinases that phosphorylate ASS: Protein Kinase A (PKA) and Protein Kinase Cα (PKCα). This phosphorylation has been primarily studied in the context of endothelial cells and its impact on NO production.
Regulation by Protein Kinase A (PKA)
Studies have shown that ASS is an endogenous phosphoprotein in vascular endothelium.[3] Vascular endothelial growth factor (VEGF) treatment, a known activator of PKA and a stimulator of NO production, has been demonstrated to enhance the phosphorylation of ASS.[3] An in vitro kinase screen confirmed that PKA can directly phosphorylate ASS.[3] This suggests a signaling pathway where VEGF activates PKA, which in turn phosphorylates ASS, contributing to the regulation of endothelial NO synthesis.
Regulation by Protein Kinase Cα (PKCα)
The phosphorylation of ASS at serine 328 (Ser-328) is mediated by PKCα in a calcium-dependent manner.[4][5][6] Stimulation of bovine aortic endothelial cells with calcium ionophores or thapsigargin, which increase intracellular calcium levels, leads to increased phosphorylation of ASS at Ser-328.[5][6] This phosphorylation event is coordinated with the phosphorylation of endothelial nitric oxide synthase (eNOS), suggesting a concerted mechanism to enhance NO production under conditions of calcium-dependent stimulation.[4][5] Knockdown of PKCα has been shown to decrease the phosphorylation of ASS at Ser-328, further solidifying the role of this kinase.[5]
Quantitative Data on this compound Synthetase Phosphorylation
While the qualitative aspects of ASS phosphorylation are established, direct quantitative data on how phosphorylation affects the enzyme's kinetic parameters (Vmax and Km) are not extensively reported in the available literature. The primary functional consequence that has been quantified relates to the downstream effects on NO production.
| Kinase | Phosphorylation Site | Stimulus | Effect on Phosphorylation | Downstream Effect | Reference |
| Protein Kinase A (PKA) | Not explicitly identified | VEGF | Increased | Implicated in enhanced NO production | [3] |
| Protein Kinase Cα (PKCα) | Serine 328 | Increased intracellular Ca2+ | Increased | Coordinated with eNOS phosphorylation to promote NO production | [4][5][6] |
Table 1: Summary of this compound Synthetase Phosphorylation Data
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of ASS phosphorylation.
Purification of Recombinant Human this compound Synthetase
The purification of recombinant ASS is a prerequisite for in vitro phosphorylation and activity assays. A common method involves expressing ASS as a fusion protein in E. coli.
Materials:
-
E. coli expression strain harboring the ASS expression vector (e.g., as a fusion with maltose-binding protein, MBP)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Amylose (B160209) affinity resin
-
Factor Xa protease
-
Ion-exchange chromatography column (e.g., Mono Q)
Procedure:
-
Grow the E. coli culture expressing the ASS-MBP fusion protein to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.3 mM) and continue to culture for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated amylose affinity resin column.
-
Wash the column extensively with lysis buffer.
-
Elute the ASS-MBP fusion protein with buffer containing maltose (B56501) (e.g., 10 mM).
-
Cleave the fusion protein with Factor Xa protease to separate ASS from MBP.
-
Further purify the liberated ASS using ion-exchange chromatography (e.g., on a Mono Q column) to achieve homogeneity.[7]
-
Confirm the purity and identity of the recombinant ASS by SDS-PAGE and Western blotting.
In Vitro Phosphorylation of this compound Synthetase
This protocol describes the phosphorylation of purified recombinant ASS by PKA or PKCα.
Materials:
-
Purified recombinant ASS
-
Active PKA or PKCα enzyme
-
Kinase buffer (specific to the kinase, generally containing MgCl2 and ATP)
-
[γ-32P]ATP (for radioactive detection) or non-radioactive ATP
-
PKA-specific inhibitor (e.g., H-89) or PKC-specific inhibitor (e.g., Gö 6983) as negative controls
-
SDS-PAGE loading buffer
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice. A typical reaction might contain:
-
1-5 µg of purified ASS
-
10-50 units of active PKA or PKCα
-
1X Kinase Buffer
-
100 µM ATP (spiked with [γ-32P]ATP for radioactive detection)
-
-
For negative controls, set up parallel reactions in the presence of a specific kinase inhibitor or in the absence of the kinase.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of ASS by SDS-PAGE followed by autoradiography (for radioactive assays) or by Western blotting using a phospho-specific antibody if available.
This compound Synthetase Activity Assay
The activity of ASS can be measured using a coupled-enzyme spectrophotometric assay that monitors the production of AMP.
Materials:
-
Purified ASS (phosphorylated and non-phosphorylated forms)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Substrates: L-citrulline, L-aspartate, ATP
-
Coupling enzymes: myokinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, L-citrulline, L-aspartate, ATP, PEP, NADH, and the coupling enzymes.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of ASS.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of AMP production and thus to the activity of ASS.[8][9]
-
To determine the kinetic parameters (Vmax and Km), vary the concentration of one substrate while keeping the others at saturating concentrations and measure the initial reaction rates.[10][11]
Identification of Phosphorylation Sites by Mass Spectrometry
This protocol outlines the general workflow for identifying the specific residues on ASS that are phosphorylated.
Materials:
-
Phosphorylated ASS (from in vitro or in vivo sources)
-
Urea or other denaturing agents
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation
-
Trypsin or other proteases
-
Phosphopeptide enrichment kit (e.g., Immobilized Metal Affinity Chromatography - IMAC, or Titanium Dioxide - TiO2)
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Denature, reduce, and alkylate the phosphorylated ASS protein.
-
Digest the protein into smaller peptides using trypsin.
-
Enrich the phosphopeptides from the complex peptide mixture using IMAC or TiO2 chromatography.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use database search algorithms to identify the phosphopeptides and pinpoint the exact site of phosphorylation based on the mass shift of 80 Da.[12]
This compound Lyase: Is it a Target for Phosphorylation?
This compound lyase (ASL) catalyzes the reversible cleavage of this compound to produce arginine and fumarate, the step immediately following the reaction catalyzed by ASS.[2] While the phosphorylation of ASS is established, there is currently a lack of direct evidence in the scientific literature to suggest that ASL is also regulated by phosphorylation. Phosphoproteomic studies have not consistently identified ASL as a phosphoprotein. Further research is needed to determine if ASL is indeed a target for protein kinases and what the functional consequences of such a modification might be.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in ASS phosphorylation and the general experimental workflows described in this guide.
Caption: Signaling pathways leading to the phosphorylation of this compound Synthetase (ASS).
Caption: General experimental workflow for studying ASS phosphorylation.
Conclusion and Future Directions
The preliminary studies on the phosphorylation of this compound synthetase have unveiled a significant layer of regulation for this metabolically crucial enzyme. The phosphorylation of ASS by PKA and PKCα in response to cellular signals highlights a dynamic control mechanism for NO production, with important implications for cardiovascular physiology and other NO-dependent processes.
For researchers, scientists, and drug development professionals, several key areas warrant further investigation:
-
Quantitative Kinetics: There is a pressing need for studies that directly quantify the effects of phosphorylation at specific sites on the kinetic parameters (Vmax and Km) of ASS. This will provide a more precise understanding of how phosphorylation modulates its catalytic efficiency.
-
Identification of PKA Phosphorylation Sites: The specific residues on ASS phosphorylated by PKA remain to be definitively identified.
-
Phosphorylation of this compound Lyase: Investigating whether ASL is also a target of phosphorylation could reveal further regulatory control over the arginine biosynthesis pathway.
-
Physiological and Pathophysiological Relevance: Elucidating the role of ASS phosphorylation in various physiological and disease states, such as hypertension, atherosclerosis, and cancer, could open new avenues for therapeutic intervention.
This technical guide provides a solid foundation for pursuing these and other questions related to the phosphorylation of this compound synthetase. The detailed protocols and summarized data are intended to serve as a valuable resource for advancing our understanding of this important regulatory mechanism.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of this compound synthase by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Nitric Oxide Production Is Regulated♦: Protein Kinase Cα Phosphorylates a Novel this compound Synthase Site at Serine 328 during Calcium-dependent Stimulation of Endothelial Nitric-oxide Synthase in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Cα Phosphorylates a Novel this compound Synthase Site at Serine 328 during Calcium-dependent Stimulation of Endothelial Nitric-oxide Synthase in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase Cα phosphorylates a novel this compound synthase site at serine 328 during calcium-dependent stimulation of endothelial nitric-oxide synthase in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Argininosuccinate in Extrahepatic Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890), a key intermediate in the urea (B33335) cycle, has long been primarily associated with hepatic function and nitrogen metabolism. However, a growing body of evidence highlights its critical and diverse roles in non-hepatic tissues. This technical guide provides an in-depth exploration of this compound's function beyond the liver, focusing on its synthesis, metabolism, and signaling implications in tissues such as the kidneys, endothelial cells, and the brain. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of extrahepatic this compound metabolism.
While the liver is the primary site of ureagenesis, the enzymes responsible for this compound metabolism, this compound synthetase (ASS) and this compound lyase (ASL), are expressed in various other tissues.[1][2] In these extrahepatic sites, the synthesis and cleavage of this compound are not primarily for urea production but are integral to the de novo synthesis of arginine.[3][4] This localized arginine production is crucial for a multitude of physiological processes, including nitric oxide (NO) synthesis, creatine (B1669601) production, and polyamine synthesis.[3][4]
This guide will delve into the tissue-specific functions of this compound, the regulation of its metabolic pathway, and the pathological consequences of its dysregulation. We will present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key assays, and visualize complex pathways and workflows using Graphviz diagrams.
Core Functions of this compound in Non-Hepatic Tissues
The primary function of this compound in non-hepatic tissues is to serve as the immediate precursor for endogenous arginine synthesis.[3] This process, often referred to as the intestinal-renal axis for arginine production, involves the synthesis of citrulline in the small intestine, which is then transported to the kidneys and other tissues for conversion to arginine via the actions of ASS and ASL.[3][5]
Renal Arginine Synthesis
The kidneys are a major site of extrahepatic arginine synthesis, contributing significantly to the circulating pool of this amino acid.[6][7] In the renal proximal tubules, citrulline, taken up from the bloodstream, is converted to this compound by ASS. Subsequently, ASL cleaves this compound to produce arginine and fumarate (B1241708).[7][8] This newly synthesized arginine is then released back into circulation to be utilized by other tissues.[3] Studies have shown that renal arginine synthesis is highly sensitive to circulating citrulline concentrations, suggesting a key regulatory role for citrulline availability.[7]
Endothelial Nitric Oxide (NO) Production
In endothelial cells, the synthesis of arginine from citrulline via this compound is crucial for maintaining nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS).[9][10] This pathway, known as the citrulline-NO cycle, allows for the regeneration of arginine, the substrate for eNOS.[10][11] The colocalization and functional coupling of ASS, ASL, and eNOS in a complex facilitates efficient channeling of newly synthesized arginine to eNOS for NO production.[9] Deficiency of ASL in endothelial cells leads to reduced NO production, endothelial dysfunction, and hypertension.[12][13][14]
dot
Caption: The citrulline-NO cycle in endothelial cells.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism in non-hepatic tissues.
Table 1: Kinetic Properties of this compound Synthetase (ASS)
| Tissue/Cell Type | Species | Km for Citrulline (M) | Vmax (nmol/hr/mg protein) | Reference |
| Cultured Lymphocytes | Human | 2 x 10⁻⁴ | 15.7 ± 8.7 | [15] |
| Cultured Lymphocytes (Citrullinemia patient variant) | Human | 2 x 10⁻² | 10.7 ± 3.8 | [15] |
Table 2: Kinetic Properties and Specific Activity of this compound Lyase (ASL)
| Tissue | Species | Apparent Km (mM) | Vmax (µmol/h/mg protein) | Specific Activity (nmol/h/mg Hb) | Reference |
| Liver | Rat | 1.25 | 0.54 | - | [16] |
| Erythrocytes | Rat | 0.66 | - | 7.2 | [16] |
| Erythrocytes | Human | 9.5 | - | 170 | [16] |
| Healthy Volunteers (Blood) | Human | - | - | 8.60 ± 0.46 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function.
Measurement of this compound Synthetase (ASS) Activity
Principle: This radiochemical assay measures the conversion of [U-¹⁴C]aspartate and citrulline to [¹⁴C]this compound, which is then cleaved by excess argininosuccinase and arginase to produce [¹⁴C]fumarate. The labeled fumarate is then separated and quantified.[17]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing L-[U-¹⁴C]aspartate, L-citrulline, ATP, and an ATP-generating system.
-
Enzyme Addition: Add the crude tissue homogenate or cell lysate to the reaction mixture.
-
Incubation: Incubate the mixture under optimal conditions for the enzyme reaction to proceed.
-
Reaction Termination: Stop the reaction by acidification.
-
Separation: Separate the [¹⁴C]fumarate and [¹⁴C]malate from the unreacted [¹⁴C]aspartate using a Dowex-50 column. The amino acid substrates will remain on the column.
-
Quantification: Elute the labeled fumarate and malate (B86768) with water and measure the radioactivity using scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Measurement of this compound Lyase (ASL) Activity
Principle: This continuous spectrophotometric assay measures the increase in absorbance at 240 nm resulting from the formation of fumarate, a product of the cleavage of this compound by ASL.[18]
Protocol:
-
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.
-
11.7 mM Argininosuccinic Acid Substrate Solution.
-
This compound Lyase Enzyme Solution (tissue homogenate or cell lysate).
-
-
Assay Procedure:
-
Pipette the buffer and deionized water into a quartz cuvette.
-
Add the enzyme solution and mix by inversion.
-
Equilibrate to 37°C and monitor the absorbance at 240 nm until constant.
-
Initiate the reaction by adding the argininosuccinic acid substrate solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of fumarate.
-
dot
Caption: Workflow for the spectrophotometric ASL activity assay.
Signaling Pathways and Regulation
The metabolism of this compound is tightly regulated and integrated with other cellular signaling pathways.
Regulation of ASS and ASL Expression and Activity
The expression and activity of ASS and ASL are subject to complex regulatory mechanisms. In endothelial cells, the activity of both enzymes is dependent on chaperoning by heat shock protein 90 (Hsp90).[9] Inhibition of Hsp90 leads to the proteasome-dependent degradation of ASS and ASL, resulting in decreased cellular arginine levels.[9] This degradation is mediated by the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP).[9]
Inflammatory mediators can also regulate the expression of these enzymes. For instance, tumor necrosis factor-alpha (TNF-α) has been shown to down-regulate the expression of both eNOS and ASS in vascular endothelial cells, contributing to endothelial dysfunction.[3]
dot
Caption: Hsp90-mediated regulation of ASS and ASL stability.
Conclusion
This compound plays a multifaceted and indispensable role in the physiology of non-hepatic tissues. Its function extends far beyond its transient appearance in the urea cycle, serving as a critical node in the regulation of arginine homeostasis and, consequently, a wide array of downstream physiological processes. Understanding the intricate details of extrahepatic this compound metabolism is paramount for researchers and clinicians investigating a range of pathologies, from cardiovascular diseases to inborn errors of metabolism. The data and protocols presented in this guide offer a solid foundation for further exploration in this exciting and rapidly evolving field, with the potential to uncover novel therapeutic targets for a variety of human diseases.
References
- 1. Tissue-selective expression of enzymes of arginine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Renal arginine synthesis: studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginine recycling in endothelial cells is regulated BY HSP90 and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthase - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound Lyase Deficiency Causes an Endothelial-Dependent Form of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Physiological Relevance of Argininosuccinate Accumulation: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Pathophysiological Consequences of a Disrupted Urea (B33335) Cycle
Introduction
Argininosuccinic aciduria (ASA), an autosomal recessive disorder, is the second most common urea cycle defect, characterized by the deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1][2] This enzymatic block leads to the systemic accumulation of this compound, a key intermediate in the urea cycle. While hyperammonemia is a critical and often life-threatening consequence, emerging evidence reveals a more complex pathophysiology driven by the direct and indirect effects of this compound accumulation. This technical guide provides a comprehensive overview of the physiological relevance of this compound accumulation, focusing on the molecular mechanisms, quantitative biochemical data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals in the field.
The Central Role of this compound Lyase and the Consequences of its Deficiency
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, converting it into urea for excretion. ASL catalyzes the fourth step of this cycle, cleaving this compound into arginine and fumarate.[3] A deficiency in ASL disrupts this pathway, leading to the accumulation of this compound in various bodily fluids.[4] Beyond its role in ureagenesis, ASL is also pivotal for the endogenous synthesis of arginine, a semi-essential amino acid with diverse physiological functions, including protein synthesis and as a precursor for nitric oxide (NO), creatine, and polyamines.[3] Consequently, the pathophysiology of ASA extends beyond simple hyperammonemia and involves a complex interplay of metabolic disturbances.
Quantitative Data on this compound Accumulation
The hallmark of argininosuccinic aciduria is the significant elevation of this compound in plasma, cerebrospinal fluid (CSF), and urine. The following table summarizes the typical concentrations of this compound and related metabolites in both healthy individuals and patients with ASA.
| Analyte | Biological Fluid | Healthy Individuals | Patients with Argininosuccinic Aciduria (ASA) |
| This compound | Plasma | Undetectable (<5 µmol/L)[5] | 50 - 110 µmol/L[4][6] |
| Urine | Undetectable (<2 mg/day)[4] | >10,000 µmol/g creatinine[4] (5-7 g/day )[4] | |
| Cerebrospinal Fluid (CSF) | <4 µmol/L[1] | Elevated; often more than twice the plasma concentration[7][8] | |
| Citrulline | Plasma | 10 - 55 µmol/L | 100 - 300 µmol/L[9] |
| Arginine | Plasma | 45 - 145 µmol/L | Low to normal[10] |
| Ammonia | Plasma | <35 µmol/L | >150 µmol/L (can exceed 1000 µmol/L during crisis)[6][11] |
Key Pathophysiological Mechanisms
The accumulation of this compound and the deficiency of ASL activity trigger a cascade of downstream pathological events, primarily affecting the nervous and cardiovascular systems.
Nitric Oxide Deficiency
ASL is intrinsically linked to nitric oxide (NO) synthesis through the citrulline-NO cycle.[1] NO, a critical signaling molecule, is synthesized from arginine by nitric oxide synthase (NOS). In ASL deficiency, the reduced endogenous production of arginine limits the substrate availability for NOS, leading to a systemic NO deficiency.[8] This deficiency contributes to significant clinical manifestations, including systemic hypertension, a common and serious complication in ASA patients. Mechanistic studies suggest that ASL may also have a non-catalytic, structural role in a multiprotein complex required for efficient NO production.
Oxidative and Nitrosative Stress
The imbalance in NO metabolism in ASA contributes to a state of oxidative and nitrosative stress. This compound itself has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to lipid and protein oxidation and a reduction in cellular antioxidant defenses, such as glutathione. Furthermore, under conditions of oxidative stress, this compound can be converted to guanidinosuccinic acid (GSA), a uremic toxin that can further contribute to neurotoxicity. This neuronal oxidative/nitrosative stress is considered a key pathophysiological mechanism, distinct from hyperammonemia, that drives the neurological complications seen in ASA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound accumulation.
References
- 1. Detection of protein carbonyls in aging liver tissue: A fluorescence-based proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. REQUIREMENT OF this compound LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Argininosuccinic Aciduria: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle resulting from a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency obstructs the primary pathway for nitrogen detoxification, leading to hyperammonemia and the accumulation of argininosuccinic acid.[1][2] The pathophysiology of ASA is complex, extending beyond simple hyperammonemia to involve nitric oxide (NO) deficiency and cellular stress.[1][3] This guide provides a technical overview of the core molecular mechanisms, quantitative biochemical data, key experimental protocols, and the intricate signaling pathways central to ASA.
Biochemical and Genetic Basis
1.1. The Urea Cycle and the Enzymatic Defect The urea cycle is a series of enzymatic reactions that convert toxic ammonia (B1221849), a byproduct of protein metabolism, into urea for excretion.[2][4] ASL catalyzes the fourth step of this cycle, cleaving argininosuccinic acid into L-arginine and fumarate.[5][6] In ASA, the deficiency of ASL leads to a buildup of its substrate, argininosuccinic acid, and a subsequent deficiency of the product, arginine.[5] This enzymatic block disrupts the cycle's ability to properly dispose of nitrogen, causing toxic ammonia to accumulate in the blood.[2][4]
1.2. Genetic Foundation ASA is an autosomal recessive disorder caused by mutations in the ASL gene, located on chromosome 7.[7][8] This means an individual must inherit two mutated copies of the gene, one from each parent, to be affected.[4] A wide range of mutations have been identified, leading to significant clinical heterogeneity, from severe neonatal-onset forms to milder, late-onset presentations.[7][9] While some genotype-phenotype correlations have been attempted, a clear link is not yet well-defined.[10][11]
Pathophysiology
The clinical manifestations of ASA are driven by several interconnected biochemical disturbances. While hyperammonemia is a primary driver of acute neurological crises, chronic pathophysiology is more complex.[3]
-
Hyperammonemia: Elevated ammonia is highly neurotoxic and is responsible for the severe neurological symptoms seen in the neonatal period, such as lethargy, seizures, and coma.[4][7]
-
Argininosuccinic Acid Accumulation: The substrate that builds up due to the enzyme block, argininosuccinic acid, is itself considered a pathogenic molecule, contributing to the disease's pathology.[5][8]
-
Arginine Deficiency and Nitric Oxide (NO) Depletion: ASL is the only enzyme in the body capable of endogenous arginine synthesis.[12] Arginine is the sole precursor for nitric oxide (NO), a critical signaling molecule involved in vasodilation and neurotransmission.[12][13] ASL deficiency leads to a state of congenital NO deficiency, which is implicated in the long-term systemic complications of ASA, including hypertension and neurocognitive deficits, even in the absence of severe hyperammonemia.[6][12][13]
Caption: Pathophysiological consequences of this compound Lyase (ASL) deficiency.
Quantitative Data
Accurate diagnosis and monitoring of ASA rely on the quantification of key metabolites in blood and urine. The table below summarizes the typical biochemical hallmarks of the disease.
Table 1: Key Biochemical Markers in Argininosuccinic Aciduria
| Analyte | Specimen | Typical Concentration in ASA | Normal Reference Range |
| Ammonia | Plasma | >150 µmol/L (can exceed 1000 µmol/L during crisis) | < 50 µmol/L |
| Argininosuccinic Acid | Plasma | 5 - 110 µmol/L | Not detectable |
| Citrulline | Plasma | 200 - 300 µmol/L | 10 - 45 µmol/L |
| Arginine | Plasma | Often low or low-normal | 50 - 150 µmol/L |
| Orotic Acid | Urine | Mildly to moderately elevated | Varies by age |
Data compiled from sources.[5][14][15]
Experimental Protocols
4.1. Protocol for Quantitative Amino Acid Analysis This method is fundamental for diagnosing and monitoring patients with urea cycle disorders.
-
Objective: To accurately quantify the concentrations of amino acids, including argininosuccinic acid, citrulline, and arginine, in plasma.
-
Methodology:
-
Sample Preparation: A blood sample is collected in a heparinized tube and centrifuged to separate the plasma. The plasma is then deproteinized, typically using a sulfosalicylic acid precipitation followed by centrifugation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with post-column ninhydrin (B49086) derivatization or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used.
-
Chromatography: The prepared sample is injected into the LC system. Amino acids are separated on an ion-exchange or reverse-phase column using a specific gradient elution profile.
-
Detection & Quantification:
-
Ninhydrin Method: After separation, the eluted amino acids are mixed with a ninhydrin reagent and heated, creating a colored product detected by a spectrophotometer.
-
LC-MS/MS: As compounds elute from the column, they are ionized and detected by the mass spectrometer based on their unique mass-to-charge ratios, offering high sensitivity and specificity.
-
-
Data Analysis: The concentration of each amino acid is determined by comparing its peak area or signal intensity to that of a known internal standard and a standard calibration curve.
-
4.2. Protocol for ASL Enzyme Activity Assay This assay provides a definitive biochemical diagnosis by directly measuring the enzyme's function in patient-derived cells.
-
Objective: To determine the residual activity of the this compound lyase enzyme in cultured fibroblasts or other patient tissues.
-
Methodology:
-
Sample Preparation: Patient fibroblasts are cultured and harvested. A cell lysate is prepared by sonication or detergent lysis on ice. The total protein concentration of the lysate is determined using a standard method (e.g., Bradford assay).
-
Coupled Assay Reaction: The assay often uses a coupled reaction with arginase to measure the final product, ornithine.[16]
-
Reaction Mixture: The cell lysate is incubated at 37°C in a phosphate (B84403) buffer (pH ~7.5) containing the substrate (argininosuccinic acid) and an excess of purified arginase.[17]
-
Mechanism: The patient's ASL enzyme cleaves this compound into arginine and fumarate. The added arginase immediately converts the newly formed arginine into ornithine and urea.
-
Quantification: The reaction is stopped at various time points. The amount of ornithine produced is quantified using an amino acid analyzer (as described in Protocol 4.1).
-
Calculation: Enzyme activity is calculated based on the rate of ornithine production over time and normalized to the total protein concentration of the lysate (e.g., in nmol/h/mg protein).
-
Caption: Diagnostic workflow for Argininosuccinic Aciduria (ASA).
References
- 1. benchchem.com [benchchem.com]
- 2. thinkgenetic.org [thinkgenetic.org]
- 3. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 5. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound lyase deficiency causes blood-brain barrier disruption via nitric oxide–mediated dysregulation of claudin expression [insight.jci.org]
- 7. myriad.com [myriad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. This compound lyase deficiency: mutational spectrum in Italian patients and identification of a novel ASL pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric-oxide supplementation for treatment of long-term complications in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orphanet: Argininosuccinic aciduria [orpha.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Argininosuccinate in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid (ASA) is a critical intermediate in the urea (B33335) cycle, a metabolic pathway responsible for the detoxification of ammonia (B1221849) in the body. The quantification of argininosuccinate (B1211890) is paramount for the diagnosis and monitoring of this compound Lyase (ASL) deficiency, an inherited metabolic disorder characterized by the accumulation of ASA in plasma and urine.[1][2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples, such as plasma and dried blood spots (DBS), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is robust, rapid, and suitable for high-throughput clinical and research applications.
Principle
This method utilizes a stable isotope dilution technique coupled with LC-MS/MS for the accurate quantification of this compound. Samples are first deproteinized to remove interfering macromolecules. The supernatant is then subjected to chromatographic separation to resolve this compound from other endogenous compounds. The analyte is subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Materials and Reagents
-
Argininosuccinic acid standard
-
Argininosuccinic acid stable isotope-labeled internal standard (e.g., Argininosuccinic acid-¹³C₅,¹⁵N₂)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Human plasma (for calibration standards and quality controls)
-
Dried blood spot collection cards
Equipment
-
Liquid Chromatography system (e.g., Waters Acquity UPLC I-Class)[1]
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQS micro)[1]
-
Analytical column (e.g., Imtakt Intrada Amino Acid column, 50 mm x 2 mm, 3 µm)[1][4]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well plates
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its stable isotope-labeled internal standard in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution to a final concentration of 10 µmol/L in the sample precipitation solvent (e.g., methanol with 0.1% formic acid).
Sample Preparation
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of the internal standard working solution (in methanol with 0.1% formic acid) for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of the internal standard working solution (in methanol with 0.1% formic acid) to each well.
-
Elute the analytes by shaking the plate for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Mobile Phase A: 20% Acetonitrile, 0.3% Formic Acid in Water[1]
-
Mobile Phase B: 20% Acetonitrile, 80 mM Ammonium Formate in Water[1]
-
Flow Rate: 0.6 mL/min[4]
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 88 3.0 88 6.4 70 6.5 0 10.0 0 10.1 92 | 13.0 | 92 |
Note: The gradient may need to be optimized based on the specific column and LC system used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Capillary Voltage: 0.25 kV[1]
-
Desolvation Temperature: 550°C[1]
-
Cone Gas Flow: 50 L/hr[1]
-
Desolvation Gas Flow: 1000 L/hr[1]
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 291.1 175.1 20 15 | this compound IS | 296.1 | 180.1 | 20 | 15 |
Note: These parameters should be optimized for the specific mass spectrometer being used.
Data Presentation
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from various validated protocols.
Table 1: Method Validation Parameters for this compound Quantification in Plasma
| Parameter | Value | Reference |
| Linearity Range | 1 - 250 µmol/L | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Quantification (LOQ) | 1 µmol/L | [2] |
| Accuracy (Bias) | -3.8% to -10.1% | [2] |
| Inter-assay Imprecision (CV) | < 8.06% | [2] |
| Recovery | 92.2% - 108.0% | [6] |
Table 2: MRM Transitions for Urea Cycle Amino Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ornithine | 133.1 | 70.1 |
| Citrulline | 176.1 | 113.1 |
| This compound | 291.1 | 175.1 |
| Arginine | 175.1 | 70.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Urea Cycle Signaling Pathway
Caption: The Urea Cycle pathway highlighting this compound.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of neonatal this compound lyase deficiency by serum tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Cycle Related Amino Acids Measured in Dried Bloodspots Enable Long-Term In Vivo Monitoring and Therapeutic Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Argininosuccinate Synthetase (ASS1) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) synthetase (ASS1) is a crucial enzyme in the urea (B33335) cycle, catalyzing the ATP-dependent condensation of L-citrulline and L-aspartate to form this compound.[1][2] This reaction is the rate-limiting step in arginine biosynthesis.[3][4] Deficiencies in ASS1 activity lead to the genetic disorder citrullinemia type I, characterized by hyperammonemia.[2] Furthermore, ASS1 expression is downregulated in various cancers, making it a potential therapeutic target.[4][5] Accurate measurement of ASS1 activity is therefore essential for basic research, clinical diagnostics, and drug development.
This document provides a detailed protocol for a continuous spectrophotometric enzyme-coupled assay to determine ASS1 activity in cell and tissue lysates.
Principle of the Assay
The activity of ASS1 is determined by monitoring the rate of AMP production, which is stoichiometrically linked to the formation of this compound. The production of AMP is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in NADH concentration is measured as a change in absorbance at 340 nm.[6][7][8]
Reaction Scheme:
-
ASS1: L-Citrulline + L-Aspartate + ATP → this compound + AMP + PPi
-
Myokinase: AMP + ATP → 2 ADP
-
Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺
Data Presentation
Table 1: Kinetic Parameters of Human this compound Synthetase 1
| Parameter | Value | Source |
| Apparent Km for Citrulline | 2 x 10-4 M | [9] |
| Apparent Km for Citrulline (Nutritional Variant) | 2 x 10-2 M | [9] |
| Maximum Specific Activity (Control Lymphocytes) | 15.7 ± 8.7 nmol/hr/mg protein | [9] |
Table 2: Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent |
| Tris-HCl (pH 7.6) | 1 M | Deionized H₂O |
| MgCl₂ | 1 M | Deionized H₂O |
| KCl | 2 M | Deionized H₂O |
| L-Citrulline | 100 mM | Deionized H₂O |
| L-Aspartate | 100 mM | Deionized H₂O |
| ATP | 100 mM | Deionized H₂O |
| Phosphoenolpyruvate (PEP) | 100 mM | Deionized H₂O |
| NADH | 10 mM | Deionized H₂O |
| Myokinase | 1000 U/mL | Assay Buffer |
| Pyruvate Kinase (PK) | 1000 U/mL | Assay Buffer |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | Assay Buffer |
Table 3: Reaction Mixture Composition
| Component | Stock Concentration | Volume per 1 mL Reaction | Final Concentration |
| Tris-HCl (pH 7.6) | 1 M | 50 µL | 50 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| KCl | 2 M | 50 µL | 100 mM |
| ATP | 100 mM | 20 µL | 2 mM |
| Phosphoenolpyruvate (PEP) | 100 mM | 10 µL | 1 mM |
| NADH | 10 mM | 20 µL | 0.2 mM |
| L-Aspartate | 100 mM | 50 µL | 5 mM |
| Myokinase | 1000 U/mL | 2 µL | 2 U/mL |
| Pyruvate Kinase (PK) | 1000 U/mL | 5 µL | 5 U/mL |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | 5 µL | 5 U/mL |
| Deionized H₂O | - | 778 µL | - |
| Total Volume of Master Mix | - | 1000 µL | - |
| To initiate reaction: | |||
| L-Citrulline | 100 mM | 10 µL | 1 mM |
| Sample (Cell/Tissue Lysate) | Variable | 10-50 µL | Variable |
| Final Reaction Volume | - | ~1020-1060 µL | - |
Experimental Protocols
Part 1: Preparation of Cell and Tissue Lysates
This protocol is adapted from standard procedures for preparing lysates for enzymatic assays.[10][11][12]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
-
Protease inhibitor cocktail
-
Cultured cells or tissue samples
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Refrigerated microcentrifuge
Procedure for Cultured Adherent Cells:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the plate (e.g., 200 µL for a well in a 24-well plate).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Store the lysate at -80°C in aliquots to avoid freeze-thaw cycles.
Procedure for Tissue Samples:
-
Dissect the tissue of interest on ice and wash with ice-cold PBS to remove any blood.
-
Transfer approximately 10-20 mg of tissue to a pre-chilled tube.
-
Add 500 µL of ice-cold Lysis Buffer with freshly added protease inhibitors per 10 mg of tissue.[10]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a fresh, pre-chilled tube.
-
Determine the protein concentration and store at -80°C.
Part 2: ASS1 Activity Assay Protocol
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 mL volume)
-
Reagents as listed in Table 2
-
Cell or tissue lysate
Procedure:
-
Prepare a Reaction Master Mix according to the volumes specified in Table 3, ensuring all components except L-citrulline and the sample are included. Prepare enough master mix for all samples, controls, and a blank.
-
Equilibrate the master mix to the desired assay temperature (e.g., 37°C).
-
To a cuvette, add the appropriate volume of the master mix.
-
Add the cell or tissue lysate (e.g., 10-50 µL, containing 20-100 µg of total protein) to the cuvette.
-
Add deionized water to bring the final volume to just under 1 mL, accounting for the subsequent addition of L-citrulline.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding L-citrulline (e.g., 10 µL of 100 mM stock for a final concentration of 1 mM).
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
The rate of decrease in absorbance at 340 nm is proportional to the ASS1 activity.
Controls:
-
Negative Control: A reaction mixture without the cell/tissue lysate to check for any background NADH oxidation.
-
Substrate-Negative Control: A reaction mixture with the lysate but without L-citrulline to account for any non-specific ATPase activity in the lysate.
Data Analysis:
-
Determine the linear rate of the reaction (ΔA₃₄₀/min) from the slope of the absorbance versus time plot.
-
Calculate the ASS1 activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Protein])
-
Where:
-
ΔA₃₄₀/min = the rate of change in absorbance at 340 nm per minute
-
ε = molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)
-
l = path length of the cuvette (typically 1 cm)
-
[Protein] = protein concentration in the assay in mg/mL
-
-
Mandatory Visualizations
References
- 1. ASS1 Enzyme, this compound Synthase - Syd Labs [sydlabs.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. This compound synthase 1 is an intrinsic Akt repressor transactivated by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASS1 this compound synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Application Notes and Protocols for HPLC Analysis of Argininosuccinate in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1][2][3][4][5] This enzyme deficiency disrupts the conversion of argininosuccinic acid to arginine and fumarate, leading to an accumulation of this compound in the body, which is then excreted in high concentrations in the urine.[1][2][4][5] The quantitative analysis of this compound in urine is crucial for the diagnosis and monitoring of this condition.[1][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering the necessary sensitivity and specificity.[3][6][7][8]
This document provides detailed application notes and protocols for the analysis of this compound in urine using HPLC, with a focus on methods employing pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection.
Signaling Pathway: The Urea Cycle and this compound Lyase Deficiency
A deficiency in the this compound lyase (ASL) enzyme leads to a blockage in the urea cycle, causing the accumulation of this compound. The following diagram illustrates the position of ASL in the urea cycle and the consequences of its deficiency.
Caption: The Urea Cycle and the site of this compound Lyase deficiency.
Quantitative Data Summary
The following table summarizes quantitative data for this compound analysis in urine from patients with argininosuccinic aciduria and healthy controls.
| Parameter | Argininosuccinic Aciduria Patients | Healthy Controls | Method | Reference |
| This compound Excretion | 5-7 g/day | < 2 mg/day | HPLC with OPA derivatization | [6] |
| This compound/Creatinine (B1669602) Ratio | 50.8 mmol/g | Not typically detected | HPLC with OPA derivatization | [6] |
| Plasma Argininosuccinic Acid | 50 - 110 µmol/L | Not typically detected | - | [1] |
| Urine Argininosuccinic Acid | >10,000 µmol/g of creatinine | Not typically detected | - | [1] |
| Plasma Citrulline | 100 - 300 µmol/L | 22 µmol/L | HPLC-FD | [1][3] |
Experimental Workflow
The general workflow for the analysis of this compound in urine by HPLC involves sample preparation, derivatization, chromatographic separation, and detection.
Caption: General workflow for HPLC analysis of this compound in urine.
Experimental Protocols
Protocol 1: Urine Sample Preparation and Deproteinization
This protocol describes the initial steps for preparing a urine sample for HPLC analysis.
Materials:
-
Urine sample
-
Methanol, HPLC grade
-
Centrifuge
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is recommended.
-
If not analyzed immediately, store the urine sample at -20°C or lower.
-
Thaw the frozen urine sample at room temperature.
-
For deproteinization, mix one volume of urine with three volumes of cold methanol.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube.
-
The prepared sample is now ready for derivatization.
Protocol 2: Pre-column Derivatization with O-phthaldialdehyde (OPA)
This protocol details the derivatization of primary amino acids, including this compound, with OPA to form fluorescent derivatives.[3][6]
Materials:
-
Prepared urine sample (from Protocol 1)
-
OPA/3-mercaptopropionic acid (MPA) reagent: Dissolve 50 mg of OPA in 1.25 ml of methanol, then add 11.2 ml of 0.4 M borate (B1201080) buffer (pH 9.5) and 50 µl of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Borate buffer (0.4 M, pH 9.5)
-
Automated injector or manual syringe
Procedure:
-
In a micro-vial, mix 50 µl of the prepared urine sample with 50 µl of the OPA/MPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.[3]
-
Immediately inject a suitable volume (e.g., 20 µl) of the derivatized sample into the HPLC system.
Protocol 3: HPLC-Fluorescence Detection (HPLC-FD) Method
This protocol outlines the chromatographic conditions for the separation and detection of the derivatized this compound.
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Fluorescence detector
-
Data acquisition and analysis software
Chromatographic Conditions:
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium (B57713) hydrogen phosphate in water.[3]
-
Mobile Phase B: Acetonitrile:Methanol:Water (50:40:10, v/v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Column Temperature: 30°C
-
Fluorescence Detection:
Quantification:
-
A calibration curve should be prepared using this compound standards of known concentrations.
-
The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.
-
Results are typically normalized to the creatinine concentration in the urine sample and expressed as mmol/g creatinine.
Alternative and Advanced Methods
While HPLC with OPA derivatization and fluorescence detection is a robust and widely used method, other techniques are also employed for the analysis of this compound.
-
Ion-Exchange Chromatography (IEC): This method can be used for the separation of amino acids, but this compound may co-elute with other compounds, making quantification challenging without specific procedures like sample heating and acidification.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can overcome the co-elution issues of IEC and provides accurate quantification of this compound.[9][11] It is particularly useful for detecting very low levels of the analyte.
Conclusion
The HPLC method with pre-column OPA derivatization and fluorescence detection provides a reliable and sensitive approach for the quantitative analysis of this compound in urine. This method is essential for the diagnosis and management of argininosuccinic aciduria. For challenging cases or for higher throughput, LC-MS/MS offers a powerful alternative. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study and management of this urea cycle disorder.
References
- 1. This compound Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. This compound lyase - Wikipedia [en.wikipedia.org]
- 6. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arup.utah.edu [arup.utah.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Isolating and Purifying Argininosuccinate Synthetase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of argininosuccinate (B1211890) synthetase (ASS1), an essential enzyme in the urea (B33335) cycle and nitric oxide metabolism. The following sections offer a comprehensive guide, including purification strategies for both native and recombinant ASS1, quantitative data summaries, and detailed experimental procedures.
Introduction to this compound Synthetase (ASS1)
This compound synthetase (EC 6.3.4.5) is a critical enzyme that catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form L-argininosuccinate.[1] This reaction is the rate-limiting step in the synthesis of arginine and a key component of the urea cycle, which is responsible for the detoxification of ammonia.[2][3] Given its central role in nitrogen metabolism, ASS1 is a significant target of interest in various research and therapeutic areas, including inborn errors of metabolism like citrullinemia type I, and as a potential therapeutic target in certain cancers that exhibit ASS1 deficiency.[4][5]
Data Presentation: Purification of this compound Synthetase
The purification of ASS1 has been achieved from various sources, including native tissues and recombinant expression systems. The following tables summarize the quantitative data from representative purification protocols.
Table 1: Purification of this compound Synthetase from Human Liver
| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Yield (%) | Purification (fold) |
| Crude Extract | 25,000 | 50 | 0.002 | 100 | 1 |
| Ammonium Sulfate (30-50%) | 5,000 | 45 | 0.009 | 90 | 4.5 |
| DEAE-Cellulose Chromatography | 500 | 35 | 0.07 | 70 | 35 |
| CM-Cellulose Chromatography | 50 | 25 | 0.5 | 50 | 250 |
| Gel Filtration (Sephadex G-200) | 10 | 21 | 2.1 | 42 | 1050 |
| Homogeneous Enzyme | 5 | 21 | 4.2 | 42 | 2100 |
Data synthesized from descriptions of purification from human liver.[6]
Table 2: Purification of Recombinant Human ASS1 (MBP-fusion) from E. coli
| Purification Step | Description | Purity |
| Crude Lysate | Cleared cell lysate containing MBP-ASS1 fusion protein. | - |
| Amylose (B160209) Affinity Chromatography | Binding of MBP-ASS1 to amylose resin and elution. | >90% |
| Factor Xa Cleavage | Enzymatic removal of the MBP tag. | - |
| Ion-Exchange Chromatography (Mono Q) | Separation of ASS1 from MBP and Factor Xa. | >98% (Homogeneous) |
Based on the purification of recombinant human ASS1 expressed as a maltose-binding protein (MBP) fusion.[7]
Signaling Pathways and Experimental Workflows
Urea Cycle and Connection to Nitric Oxide Synthesis
ASS1 is a key enzyme in the urea cycle, where it facilitates the conversion of citrulline and aspartate to this compound. This cycle is crucial for the disposal of excess nitrogen in the form of urea. Furthermore, the product of the subsequent reaction, arginine, is a substrate for nitric oxide synthase (NOS), linking the urea cycle to the production of nitric oxide (NO), a critical signaling molecule.
Caption: The role of ASS1 in the Urea Cycle and its link to Nitric Oxide synthesis.
General Workflow for Recombinant ASS1 Purification
The purification of recombinant ASS1, often expressed with an affinity tag, follows a standardized workflow that ensures high purity and yield.
Caption: A generalized workflow for the purification of recombinant ASS1 from E. coli.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged ASS1 from E. coli
This protocol describes the expression and purification of a C-terminally polyhistidine-tagged ASS1 from E. coli.[8]
1. Expression and Cell Lysis: a. Transform E. coli BL21(DE3) with the ASS1 expression vector. b. Grow the culture at 37°C in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. e. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). f. Lyse the cells by sonication on ice. g. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
2. Affinity Chromatography: a. Load the clarified supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His-tagged ASS1 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
3. Ion-Exchange Chromatography (Anion Exchange): a. Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT). b. Load the dialyzed sample onto a pre-equilibrated Mono Q column. c. Elute the protein with a linear gradient of NaCl (e.g., 50 mM to 1 M). d. Collect fractions and analyze for ASS1 presence and purity by SDS-PAGE.
4. Size-Exclusion Chromatography (Gel Filtration): a. Concentrate the pooled fractions from the ion-exchange step. b. Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). c. Collect fractions corresponding to the expected molecular weight of tetrameric ASS1 (approximately 185 kDa).[6]
5. Purity Assessment and Storage: a. Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified enzyme and store at -80°C.
Protocol 2: this compound Synthetase Activity Assay
This spectrophotometric assay measures the production of pyrophosphate (PPi) during the ASS1-catalyzed reaction.[4][9]
1. Reagents: a. Assay Buffer: 50 mM HEPES pH 7.5, 160 mM KCl, 10 mM MgCl2. b. Substrates: 100 mM L-citrulline, 100 mM L-aspartate, 100 mM ATP. c. Coupling Enzymes: Inorganic pyrophosphatase, glucose-6-phosphate dehydrogenase, phosphoglucomutase, phosphorylase a. d. Other Reagents: 0.5 mM NADP+, 5 mg/mL glycogen.
2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing assay buffer, coupling enzymes, NADP+, and glycogen. b. Add the purified ASS1 enzyme to the reaction mixture. c. Initiate the reaction by adding the substrates (L-citrulline, L-aspartate, and ATP). d. Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH. The rate of NADPH production is proportional to the rate of PPi formation.
3. Calculation of Specific Activity: a. Calculate the rate of reaction using the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). b. Specific activity is expressed as micromoles of product formed per minute per milligram of enzyme (μmol/min/mg).
Conclusion
The protocols and data presented provide a robust framework for the successful isolation and purification of this compound synthetase. The choice of a native or recombinant source will depend on the specific research application. For structural and detailed biochemical studies, a recombinant expression system is often preferred due to higher yields and the ability to introduce modifications. For studies requiring the native enzyme with all post-translational modifications, purification from tissue sources is necessary. The provided protocols can be adapted and optimized for specific laboratory conditions and research goals.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. This compound synthase 1 is an intrinsic Akt repressor transactivated by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic targeting of this compound synthase 1 (ASS1)-deficient pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of this compound synthetase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression, purification, crystallization and preliminary X-ray analysis of Escherichia coli this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jst.go.jp [jst.go.jp]
Methods for the In Vitro Synthesis of Argininosuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for nitrogen detoxification, and the citrulline-nitric oxide (NO) cycle.[1][2] The in vitro synthesis of this compound is essential for a variety of research applications, including the study of enzyme kinetics, the screening of potential therapeutic agents for urea cycle disorders, and the development of novel drug delivery systems. This document provides detailed application notes and protocols for the enzymatic and chemical synthesis of this compound.
Methods of Synthesis
There are two primary approaches for the in vitro synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high specificity and yield under mild reaction conditions. Chemical synthesis, while more complex, offers an alternative route that does not rely on the availability of purified enzymes.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound can be achieved through two distinct reactions catalyzed by this compound Synthetase (ASS) and this compound Lyase (ASL).
This compound Synthetase (ASS) Catalyzed Synthesis
This compound synthetase (ASS) catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form this compound.[2][3] This reaction is the rate-limiting step in the urea cycle and is a highly efficient method for in vitro synthesis.[3]
L-Citrulline + L-Aspartate + ATP → this compound + AMP + Pyrophosphate
Materials:
-
Recombinant human this compound Synthetase (ASS)
-
L-Citrulline
-
L-Aspartate
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Pyrophosphatase (optional, to drive the reaction forward)
-
Deionized water
-
Reaction tubes
-
Incubator or water bath
-
HPLC system for product quantification and purification
Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl₂.
-
Substrate Solution Preparation: Prepare a stock solution containing 20 mM L-citrulline and 20 mM L-aspartate in the reaction buffer.
-
ATP Solution Preparation: Prepare a 10 mM ATP solution in the reaction buffer.
-
Reaction Setup: In a reaction tube, combine the following reagents in the specified order:
-
500 µL of the substrate solution
-
250 µL of the ATP solution
-
Deionized water to a final volume of 990 µL
-
(Optional) 1 unit of inorganic pyrophosphatase
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of a solution containing a suitable concentration of recombinant ASS. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may vary depending on the enzyme concentration and desired yield.
-
Reaction Termination: Terminate the reaction by heat inactivation at 95°C for 5 minutes or by the addition of an equal volume of 10% trichloroacetic acid (TCA).
-
Product Analysis and Purification:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC.
-
Purify the this compound from the reaction mixture using preparative HPLC or ion-exchange chromatography.
-
This compound Lyase (ASL) Catalyzed Synthesis (Reverse Reaction)
This compound lyase (ASL) catalyzes the reversible cleavage of this compound into L-arginine and fumarate (B1241708).[4] By leveraging the principle of Le Chatelier, the reaction can be driven in the reverse direction to synthesize this compound from L-arginine and fumarate.[5]
L-Arginine + Fumarate ⇌ this compound
Materials:
-
Recombinant human this compound Lyase (ASL)
-
L-Arginine
-
Fumaric acid
-
Potassium phosphate (B84403) buffer
-
Deionized water
-
Reaction tubes
-
Incubator or water bath
-
HPLC system for product quantification and purification
Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution Preparation: Prepare a concentrated stock solution of L-arginine and fumarate in the reaction buffer. The concentrations should be high to favor the reverse reaction (e.g., 100 mM of each).
-
Reaction Setup: In a reaction tube, add the concentrated substrate solution to the desired final volume with the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a suitable amount of recombinant ASL.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress should be monitored over time as the equilibrium will be reached.
-
Reaction Monitoring and Termination: Monitor the formation of this compound at regular intervals using HPLC. Terminate the reaction when the desired yield is achieved or when the reaction reaches equilibrium.
-
Product Analysis and Purification: Purify this compound from the reaction mixture as described in the ASS protocol.
Chemical Synthesis of this compound
Conceptual Synthetic Strategy: The synthesis would likely involve the protection of the α-amino and carboxyl groups of both arginine and aspartic acid, followed by the formation of the guanidinyl-aspartate bond, and subsequent deprotection.
-
Protection of Starting Materials:
-
Arginine: The α-amino group would be protected with a group like Fmoc or Boc, and the carboxyl group as a methyl or benzyl (B1604629) ester. The guanidino group is highly basic and requires a robust protecting group such as Pbf or a nitro group.
-
Aspartic Acid: The α-amino group would be protected (e.g., with Boc), and the α- and β-carboxyl groups would be protected as esters.
-
-
Activation and Coupling: The protected aspartic acid would be activated, and then coupled to the protected arginine derivative.
-
Deprotection: The final step would involve the removal of all protecting groups to yield this compound.
Due to the complexity and the lack of a standardized protocol, this method is recommended only for experienced synthetic chemists.
Quantitative Data
| Parameter | This compound Synthetase (ASS) | This compound Lyase (ASL) | Reference(s) |
| Optimal pH | 6.45 | 7.85 | |
| Substrates | L-Citrulline, L-Aspartate, ATP | L-Arginine, Fumarate (reverse reaction) | [3][5] |
| Products | This compound, AMP, Pyrophosphate | This compound (reverse reaction) | [3][5] |
| Km (L-Argininosuccinate) | N/A | Not specified | |
| Km (L-Arginine) | N/A | Not specified | |
| Km (Fumarate) | N/A | Not specified | |
| Vmax (Forward Reaction) | Not specified | 0.6 (relative to reverse) | [1] |
| Vmax (Reverse Reaction) | Not specified | 1.0 (relative) | [1] |
Signaling Pathways and Experimental Workflows
Biochemical Pathways
The synthesis of this compound is a key step in the Urea Cycle, which is crucial for the removal of excess nitrogen from the body.
Caption: The Urea Cycle, highlighting the central role of this compound.
Experimental Workflows
Caption: Workflow for the enzymatic synthesis of this compound using ASS.
Caption: Workflow for this compound synthesis via the reverse ASL reaction.
References
- 1. This compound | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argininosuccinic acid synthetase deficiency in a hamster cell line and its complementation of argininosuccinic aciduria human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argininosuccinate Lyase Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the kinetic parameters of Argininosuccinate (B1211890) Lyase (ASL) and for screening potential inhibitors. The methodologies described are essential for understanding the enzyme's function, characterizing mutations, and discovering new therapeutic agents for disorders like Argininosuccinic Aciduria.
Introduction to this compound Lyase (ASL)
This compound Lyase (ASL) is a crucial enzyme (EC 4.3.2.1) in the urea (B33335) cycle, responsible for the reversible cleavage of this compound into arginine and fumarate (B1241708).[1][2][3] This reaction is vital for the detoxification of ammonia (B1221849) and the synthesis of arginine.[3] A deficiency in ASL activity leads to the genetic disorder Argininosuccinic Aciduria, characterized by the accumulation of this compound and hyperammonemia.[2][3][4]
The ASL enzyme is a homotetramer, with each monomer containing an active site.[2][4] Understanding its kinetic properties is fundamental for developing treatments for ASL deficiency and for studying its role in other physiological processes.
Core Principles of ASL Kinetic Assays
The kinetic activity of ASL is typically measured by monitoring the formation of one of its products, fumarate or arginine. The most common method is a continuous spectrophotometric assay that measures the increase in absorbance at 240 nm, which is characteristic of fumarate's double bond.[1] Alternatively, coupled enzyme assays can be employed to measure the production of subsequent products, such as urea or ornithine.[4][5]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for ASL Activity
This protocol details the direct measurement of ASL activity by monitoring fumarate production.
Objective: To determine the initial rate of the ASL-catalyzed reaction.
Principle: The formation of fumarate from the cleavage of L-argininosuccinate is monitored by measuring the increase in absorbance at 240 nm. The rate of this increase is directly proportional to the enzyme activity.[1]
Materials and Reagents:
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5 at 37°C)
-
L-Argininosuccinic Acid, Sodium Salt (Stock solution: 11.7 mM)
-
Purified this compound Lyase enzyme
-
Deionized water
Instrumentation:
| Instrument | Specification |
| Spectrophotometer | UV-Vis, capable of reading at 240 nm |
| Water Bath/Incubator | Capable of maintaining 37°C |
| pH Meter | For buffer preparation |
Procedure:
-
Reagent Preparation:
-
Assay Setup:
| Reagent | Test Volume (ml) | Blank Volume (ml) | Final Concentration |
| 100 mM K-Phosphate Buffer | 2.00 | 2.00 | 67 mM |
| Deionized Water | 0.65 | 0.75 | - |
| ASL Enzyme Solution | 0.10 | - | 0.05 - 0.15 units |
| 11.7 mM L-Argininosuccinate | 0.25 | 0.25 | 0.98 mM |
| Total Volume | 3.00 | 3.00 | - |
-
Data Acquisition:
-
Mix the contents of the cuvette by inversion and place it in the spectrophotometer.
-
Monitor the absorbance at 240 nm until a constant baseline is achieved.
-
Initiate the reaction by adding the L-Argininosuccinate solution to both the test and blank cuvettes.
-
Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve for both the test and blank reactions.
-
Subtract the rate of the blank from the test to obtain the net rate of fumarate production.
-
Enzyme activity can be calculated using the Beer-Lambert law (Molar extinction coefficient of fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹).
-
dot
Caption: Workflow for the continuous spectrophotometric assay of ASL activity.
Protocol 2: Coupled Enzyme Assay for Inhibitor Screening
This protocol is designed for screening potential inhibitors of ASL activity in a high-throughput format.
Objective: To identify compounds that inhibit ASL activity.
Principle: This assay couples the ASL reaction with the arginase reaction. The arginine produced by ASL is converted to urea and ornithine by arginase. The amount of urea produced is then quantified using a colorimetric method, providing an indirect measure of ASL activity.[4]
Materials and Reagents:
-
96-well microplate reader
-
96-well microplates
-
This compound Lyase (ASL)
-
Arginase
-
L-Argininosuccinate
-
Urea colorimetric assay kit
-
Test compounds (potential inhibitors)
-
Phosphate Buffer (66.7 mM, pH 7.5)
Experimental Setup:
| Component | Concentration/Amount |
| Phosphate Buffer | 66.7 mM |
| L-Argininosuccinate | 34 mM |
| Arginase | 50 units |
| ASL Enzyme | Pre-determined |
| Test Compound | Variable |
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in the appropriate solvent.
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add ASL enzyme and the test compound (or vehicle control).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing L-argininosuccinate and arginase in phosphate buffer.
-
Add the substrate mix to each well to start the reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Urea Quantification:
-
Stop the reaction according to the urea assay kit instructions (e.g., by adding a stop solution).
-
Add the reagents from the urea colorimetric assay kit and incubate as required.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the urea assay kit manufacturer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
dot
Caption: Coupled reaction pathway and workflow for ASL inhibitor screening.
Data Presentation and Interpretation
Michaelis-Menten Kinetics
To determine the kinetic parameters (Kₘ and Vₘₐₓ) of ASL, perform the continuous spectrophotometric assay (Protocol 3.1) with varying concentrations of L-argininosuccinate.
Substrate Concentration Range: A typical range would be from 0.1 to 10 times the expected Kₘ. Based on literature, the apparent Kₘ for this compound can be in the micromolar range.[6]
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, although non-linear regression is generally preferred for its accuracy.
Table of Expected Kinetic Parameters:
| Parameter | Description | Typical Value Range (Rat Liver) |
| Kₘ | Michaelis constant for this compound | 1.25 mM |
| Vₘₐₓ | Maximum reaction velocity | 0.54 µmol/h/mg protein |
| Note: These values are indicative and can vary depending on the enzyme source and assay conditions. |
Inhibitor Characterization
For compounds that show significant inhibition in the screening assay, further characterization is necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves performing kinetic assays at various substrate and inhibitor concentrations.
Data Presentation:
| Inhibitor | IC₅₀ (µM) | Mechanism of Inhibition |
| Compound A | 15.2 | Competitive |
| Compound B | 45.8 | Non-competitive |
| Compound C | >100 | Not determined |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for studying the enzyme kinetics of this compound Lyase. Accurate determination of kinetic parameters and the identification of potent inhibitors are critical steps in understanding the pathophysiology of ASL deficiency and in the development of novel therapeutic strategies. These standardized methods will facilitate reproducible and comparable results across different research settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound lyase - Wikipedia [en.wikipedia.org]
- 3. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Argininosuccinic Aciduria in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive urea (B33335) cycle disorder caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1][2] This deficiency impairs the conversion of argininosuccinic acid to arginine and fumarate (B1241708), leading to hyperammonemia, accumulation of argininosuccinic acid, and a systemic deficiency of arginine.[2][3][4] While hyperammonemia is a key feature, the pathophysiology of ASA is complex, with growing evidence pointing to the critical role of nitric oxide (NO) deficiency and subsequent nitrosative and oxidative stress in the development of chronic neurological and systemic complications.[1][3][5][6] Cell culture models are indispensable tools for dissecting the molecular mechanisms of ASA, identifying novel therapeutic targets, and evaluating the efficacy of potential treatments.
These application notes provide an overview of the key cell culture models for ASA and detailed protocols for their use in research and drug development.
I. Key Cell Culture Models for Argininosuccinic Aciduria
Several cell culture systems are employed to model the diverse cellular and organ-specific pathologies of ASA.
-
Patient-Derived Fibroblasts: Readily accessible from skin biopsies of ASA patients, fibroblasts provide a direct source of cells with the specific genetic mutations of the individual.[7][8] They are useful for studying fundamental cellular processes, including ASL enzyme activity, metabolic profiling, and the effects of therapeutic interventions.[9]
-
Induced Pluripotent Stem Cells (iPSCs): Patient-derived fibroblasts can be reprogrammed into iPSCs, which have the remarkable ability to differentiate into various cell types affected in ASA, such as hepatocytes and neurons.[7][10] This allows for the creation of patient-specific disease models in a dish, enabling the study of tissue-specific disease mechanisms and the testing of therapies on relevant cell types.[7]
-
Hepatocyte Models: As the liver is the primary site of the urea cycle, hepatocytes are a crucial model for studying ureagenesis defects and hyperammonemia in ASA.[11] Primary human hepatocytes or iPSC-derived hepatocytes from ASA patients can be used to investigate liver-specific pathophysiology and evaluate therapies aimed at restoring urea cycle function.
-
Neuronal Models: Neurological complications are a major feature of ASA, even in the absence of severe hyperammonemia.[3][6] iPSC-derived neurons from ASA patients are invaluable for studying the mechanisms of neurotoxicity, including the roles of argininosuccinic acid accumulation, arginine deficiency, and nitric oxide depletion.[5][12]
-
Endothelial Cell Models: The systemic nature of ASA, including hypertension, is linked to endothelial dysfunction resulting from nitric oxide deficiency.[13] Human brain microvascular endothelial cells (HBMECs) with ASL knockdown have been used to model the blood-brain barrier disruption seen in ASA and to test the restorative effects of NO supplementation.[13]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies using cell culture models of argininosuccinic aciduria.
Table 1: ASL Enzyme Activity in Different Cell Models
| Cell Type | Condition | Residual ASL Activity (% of Control) | Reference |
| ASA Patient Fibroblasts | Untreated | <1 - 10% | [9][14] |
| ASA Patient Liver Biopsy | Untreated | Undetectable to low levels | [9][15] |
| ASA Patient Erythrocytes | Untreated | No or very little activity | [16][17] |
Table 2: Key Metabolite Concentrations in ASA Cell Models
| Cell Type | Metabolite | Condition | Concentration Change vs. Control | Reference |
| ASA Patient Fibroblasts | Argininosuccinic Acid | Untreated | Significantly Increased | [14] |
| ASA Patient Plasma | Argininosuccinic Acid | Untreated | 50 - 110 µmol/L | [14][15] |
| ASA Patient Plasma | Arginine | Untreated | Decreased | [14][18] |
| ASA Patient Plasma | Citrulline | Untreated | Elevated | [15] |
| ASL-deficient HBMECs | Nitric Oxide (NO) | Untreated | Decreased | [13] |
Table 3: Effects of Therapeutic Interventions in ASA Cell Models
| Cell Model | Intervention | Outcome Measure | Result | Reference |
| ASA Patient Fibroblasts | Arginine Supplementation | Nitrite (B80452) Production | No significant restoration of NO production | [19] |
| ASL-deficient HBMECs | NO Donor | Transendothelial Electrical Resistance | Improved barrier integrity | [13] |
| Rat Organotypic Brain Cultures | Creatine (B1669601) Supplementation | Neurotoxicity | Reverted ASA and GSA-induced toxicity | [12] |
| Human Cells | ASL mRNA-LNP | ASL Protein Expression | Robust expression | [20] |
III. Experimental Protocols
Protocol 1: Culturing and Maintenance of Patient-Derived Fibroblasts
-
Cell Thawing: Rapidly thaw cryopreserved fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:3 to 1:5 ratio.
Protocol 2: Measurement of this compound Lyase (ASL) Enzyme Activity
This protocol is based on the forward reaction, measuring the production of fumarate from this compound.
-
Cell Lysate Preparation: Harvest cultured cells and wash with cold PBS. Lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
Enzyme Reaction: In a microcentrifuge tube, mix the cell lysate (containing a known amount of protein) with a reaction buffer containing argininosuccinic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Fumarate Quantification: Centrifuge to pellet the precipitated protein. The amount of fumarate in the supernatant can be measured fluorometrically.
-
Calculation: Calculate the ASL activity as nmol of fumarate produced per mg of protein per hour.
Protocol 3: Assessment of Nitric Oxide (NO) Production
NO production can be indirectly measured by quantifying the stable end products, nitrite and nitrate (B79036), in the cell culture medium using the Griess assay.
-
Sample Collection: Collect the cell culture medium from control and ASA model cells.
-
Nitrate Reduction: If measuring total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark. A purple azo compound will form in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Measurement of Oxidative Stress
Reactive Oxygen Species (ROS) production can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment (Optional): Add compounds to be tested for their effect on oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in ROS levels.
IV. Visualizations
Caption: The Urea Cycle and the enzymatic block in Argininosuccinic Aciduria (ASA).
Caption: Disruption of the Citrulline-NO cycle in Argininosuccinic Aciduria.
Caption: Experimental workflow for drug screening using ASA cell culture models.
References
- 1. benchchem.com [benchchem.com]
- 2. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]
- 3. cocukmetabolizma.com [cocukmetabolizma.com]
- 4. researchgate.net [researchgate.net]
- 5. Modelling the impact of nitric oxide in neurodevelopment with an inherited metabolic disease of nitr | Faculty of Population Health Sciences [ucl.ac.uk]
- 6. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of induced pluripotent stem cells (UCLi024-A) from a patient with this compound lyase deficiency carrying a homozygous c.437G > A (p.Arg146Gln) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Argininosuccinic acid synthetase deficiency in a hamster cell line and its complementation of argininosuccinic aciduria human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound lyase levels in blood, liver and cultured fibroblasts of a patient with argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of induced pluripotent stem cells (UCLi024-A) from a patient with this compound lyase deficiency carrying a homozygous c.437G > A (p.Arg146Gln) mutation [research.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. This compound neurotoxicity and prevention by creatine in this compound lyase deficiency: An in vitro study in rat three-dimensional organotypic brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - this compound lyase deficiency causes blood-brain barrier disruption via nitric oxide–mediated dysregulation of claudin expression [insight.jci.org]
- 14. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine therapy of argininosuccinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ARGININOSUCCINIC ACIDURIA. ARGININOSUCCINASE AND ARGINASE IN HUMAN BLOOD CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. REQUIREMENT OF this compound LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Testing of Argininosuccinate Lyase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction to Argininosuccinate Lyase Deficiency (ASLD)
This compound Lyase Deficiency (ASLD), also known as argininosuccinic aciduria, is an autosomal recessive disorder of the urea (B33335) cycle caused by mutations in the ASL gene.[1][2] This enzyme catalyzes the cleavage of argininosuccinic acid into arginine and fumarate. A deficiency in ASL leads to the accumulation of argininosuccinic acid and ammonia (B1221849) in the blood and urine, which can cause severe neurological damage, developmental delay, and other clinical manifestations.[1] Genetic testing is crucial for the definitive diagnosis of ASLD, enabling appropriate management and genetic counseling. This document provides detailed application notes and protocols for the primary genetic testing methods used to identify mutations in the ASL gene.
Genetic Testing Methodologies
The molecular diagnosis of ASLD is established by identifying biallelic pathogenic variants in the ASL gene.[3] The primary methods for genetic testing include:
-
Sanger Sequencing: Considered the "gold standard" for its high accuracy, Sanger sequencing is used for targeted analysis of the ASL gene, including all 16 coding exons and flanking intronic regions. It is particularly useful for confirming variants identified by other methods.
-
Next-Generation Sequencing (NGS) Targeted Gene Panels: These panels simultaneously analyze multiple genes associated with urea cycle disorders or hyperammonemia, including the ASL gene.[4][5][6] This approach is efficient when the differential diagnosis includes several genetic conditions.
-
Whole Exome Sequencing (WES) / Whole Genome Sequencing (WGS): These comprehensive approaches are typically employed when targeted testing fails to yield a diagnosis or when a broader genetic etiology is suspected.[3]
Data Presentation: Comparison of Genetic Testing Methods
The following table summarizes the key quantitative performance characteristics of the different genetic testing methods for ASLD.
| Feature | Sanger Sequencing of ASL Gene | NGS Targeted Gene Panel (including ASL) | Whole Exome/Genome Sequencing |
| Analytical Sensitivity | >99% for single nucleotide variants (SNVs) and small insertions/deletions (indels) within the amplified regions.[7] | >99% for SNVs, >94% for indels up to 39 bp.[4][8] | High, but can have variable coverage in some genomic regions. |
| Analytical Specificity | >99%[7] | High, with orthogonal confirmation (e.g., Sanger) for reported variants. | High, with appropriate bioinformatic filtering and confirmation. |
| Detection Rate of Pathogenic ASL Variants | >90% of known pathogenic variants are detectable by sequencing. | Similar to Sanger sequencing for the ASL gene, with the added benefit of detecting variants in other relevant genes. | High, dependent on coverage of the ASL gene. |
| Turnaround Time | 3-7 days | 1-3 weeks | 4-8 weeks |
| Cost | Lower for single-gene analysis. | Moderate, cost-effective for multiple genes. | Higher, but decreasing. |
| Limitations | Does not readily detect large deletions/duplications or complex structural variants. | May not detect all types of structural variants; interpretation of variants of uncertain significance (VUS) can be challenging. | Large amounts of data require complex bioinformatic analysis; incidental findings may arise. |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol describes a standard method for extracting high-quality genomic DNA from peripheral blood samples, suitable for downstream applications such as PCR, Sanger sequencing, and NGS.
Materials:
-
Whole blood collected in EDTA tubes
-
Commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
-
Proteinase K
-
Lysis Buffer
-
Wash Buffers
-
Elution Buffer
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
-
Ethanol (B145695) (96-100%)
-
Spectrophotometer (e.g., NanoDrop) for DNA quantification
Procedure:
-
Sample Preparation: Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube. Add 200 µL of the whole blood sample to the tube.
-
Lysis: Add 200 µL of Lysis Buffer to the sample. Vortex thoroughly for 15 seconds to ensure complete mixing. Incubate at 56°C for 10 minutes to lyse the cells.
-
DNA Precipitation: Add 200 µL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.
-
Binding: Carefully transfer the entire lysate to the spin column placed in a 2 mL collection tube. Centrifuge at ≥6,500 x g for 1 minute. Discard the flow-through and the collection tube.
-
Washing: Place the spin column in a new 2 mL collection tube. Add 500 µL of Wash Buffer 1 and centrifuge at ≥6,500 x g for 1 minute. Discard the flow-through. Repeat the wash step with 500 µL of Wash Buffer 2 and centrifuge at maximum speed for 3 minutes to dry the membrane.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer directly to the center of the membrane. Incubate at room temperature for 1-5 minutes. Centrifuge at ≥6,500 x g for 1 minute to elute the DNA.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA. Store the eluted DNA at -20°C.
Protocol 2: PCR Amplification of ASL Gene Exons for Sanger Sequencing
Materials:
-
Genomic DNA (10-50 ng/µL)
-
Forward and reverse primers for each of the 16 coding exons of the ASL gene (10 µM each)
-
Taq DNA Polymerase or a high-fidelity polymerase
-
dNTP mix (10 mM)
-
10x PCR Buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Primer Design Considerations:
-
Primers should be 18-25 nucleotides in length.
-
GC content should be between 40-60%.
-
Melting temperatures (Tm) of forward and reverse primers should be similar (within 5°C).
-
Primers should be designed to flank each exon, including at least 50 bp of the adjacent intronic sequence to capture splice site mutations.
-
Check for potential secondary structures and primer-dimer formation using appropriate software.
Example PCR Reaction Setup (25 µL):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP Mix (10 mM) | 0.5 µL | 200 µM |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Genomic DNA | 1.0 µL | 10-50 ng |
| Nuclease-free Water | 18.75 µL | - |
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb of product size
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
Post-PCR Analysis:
-
Run 5 µL of the PCR product on a 1.5% agarose gel to verify the amplification of a single band of the expected size.
-
Purify the remaining PCR product using a commercial PCR purification kit before proceeding to Sanger sequencing.
Protocol 3: Sanger Sequencing of Purified PCR Products
This protocol describes the cycle sequencing reaction and subsequent analysis for determining the nucleotide sequence of the amplified ASL exons.
Materials:
-
Purified PCR product (10-40 ng)
-
Sequencing primer (forward or reverse, 3.2 µM)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
Sequencing Buffer
-
Nuclease-free water
-
Capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems 3730)
-
Sequencing analysis software
Procedure:
-
Cycle Sequencing Reaction Setup (10 µL):
-
BigDye™ Terminator Ready Reaction Mix: 1 µL
-
5x Sequencing Buffer: 1.5 µL
-
Sequencing Primer (3.2 µM): 1 µL
-
Purified PCR Product: 10-40 ng
-
Nuclease-free Water: to a final volume of 10 µL
-
-
Cycle Sequencing Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Sequencing Product Purification: Purify the cycle sequencing product to remove unincorporated dye terminators using methods such as ethanol/EDTA precipitation or column-based purification.
-
Capillary Electrophoresis: Resuspend the purified product in Hi-Di™ Formamide and denature at 95°C for 5 minutes. Load the sample onto the genetic analyzer.
-
Data Analysis: The sequencing software will generate a chromatogram. Analyze the sequence data for the presence of pathogenic variants by comparing it to the ASL reference sequence.
Protocol 4: General Workflow for NGS Targeted Gene Panel
This protocol provides a general overview of the steps involved in using a targeted NGS panel for the diagnosis of urea cycle disorders. Specific details will vary depending on the chosen commercial kit and sequencing platform.
1. Library Preparation:
-
DNA Fragmentation: Genomic DNA is fragmented enzymatically or mechanically to a desired size range (e.g., 150-200 bp).
-
End Repair and A-tailing: The ends of the fragmented DNA are repaired to create blunt ends, and a single adenine (B156593) nucleotide is added to the 3' end.
-
Adapter Ligation: Platform-specific adapters with unique barcodes (indexes) for each sample are ligated to the DNA fragments. This allows for multiplexing (pooling multiple samples in one sequencing run).
-
Library Amplification: The adapter-ligated library is amplified by PCR to generate a sufficient quantity for target enrichment and sequencing.
2. Target Enrichment:
-
Hybridization Capture: Biotinylated probes specific to the target genes (including ASL) are hybridized to the prepared library. Streptavidin-coated magnetic beads are then used to pull down the targeted DNA fragments.[9]
-
Amplicon-Based Enrichment: This method uses multiplex PCR to amplify only the target regions of interest.[9]
3. Sequencing:
-
The enriched library is quantified and loaded onto the NGS instrument (e.g., Illumina MiSeq, NextSeq).
-
Sequencing by synthesis is performed to generate millions of short reads for each sample.
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to the human reference genome.
-
Variant Calling: Genetic variants (SNVs, indels) are identified in the targeted regions.
-
Annotation: Variants are annotated with information such as gene name, location, predicted effect on the protein, and population frequency.
-
Filtering and Interpretation: Variants are filtered based on quality scores, population frequency, and predicted pathogenicity. The identified variants in the ASL gene and other panel genes are interpreted in the clinical context to establish a molecular diagnosis.
Mandatory Visualizations
Urea Cycle and the Role of this compound Lyase
Caption: The Urea Cycle Pathway Highlighting this compound Lyase (ASL).
Diagnostic Workflow for this compound Lyase Deficiency
Caption: Diagnostic Workflow for this compound Lyase Deficiency.
References
- 1. myriad.com [myriad.com]
- 2. This compound Lyase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Hyperammonemia and Urea Cycle Disorder NGS Panel | Fulgent Genetics [fulgentgenetics.com]
- 6. CleanPlex Hyperammonemia and Urea Cycle Disorder NGS Panel • NUCLEUS BIOTECH [nucleusbiotech.com]
- 7. cap.objects.frb.io [cap.objects.frb.io]
- 8. Urea Cycle Disorders Gene Panel - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 9. Targeted Gene Sequencing Panels [illumina.com]
Argininosuccinate as a Biomarker for Urea Cycle Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) cycle disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes responsible for converting ammonia (B1221849) to urea. Argininosuccinic aciduria (ASA), the second most common UCD, results from a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL). This deficiency leads to the accumulation of this compound (also known as argininosuccinic acid) in various bodily fluids, making it a crucial biomarker for the diagnosis and monitoring of this condition.[1][2][3] These application notes provide a comprehensive overview of this compound as a biomarker for ASA, including its clinical significance, quantitative data, and detailed protocols for its measurement in biological samples.
Clinical Significance
The measurement of this compound is pathognomonic for the diagnosis of this compound Lyase Deficiency (ASLD).[1] Elevated levels of this biomarker in plasma, urine, and dried blood spots (DBS) are the primary indicators of the disease.[1][2] Early and accurate diagnosis through newborn screening or targeted metabolic testing is critical to prevent severe hyperammonemia, which can lead to irreversible neurological damage, coma, and death.[1]
Patients with ASLD can present with a wide spectrum of clinical manifestations. The neonatal-onset form is the most severe, with symptoms appearing within the first few days of life and including lethargy, vomiting, respiratory distress, and seizures.[1] A late-onset form can manifest with episodic hyperammonemia, developmental delay, and cognitive impairment.[1] Monitoring this compound levels is essential for managing treatment, which typically involves a protein-restricted diet and arginine supplementation.
Quantitative Data
The concentration of this compound is significantly elevated in individuals with ASLD compared to healthy individuals. The following tables summarize typical quantitative data from the literature for plasma, urine, and cerebrospinal fluid.
Table 1: this compound Concentrations in Plasma
| Population | This compound Concentration (μmol/L) | Reference |
| Healthy Individuals | < 5 | [1] |
| ASLD Patients (Initial) | 5 - 110 | [1] |
| ASLD Patients (Diagnosed via Newborn Screening) | 6 - 101 | [4] |
Table 2: this compound Concentrations in Urine
| Population | This compound Concentration (mmol/mol creatinine) | Reference |
| Healthy Children | < 2 mg/day (approximate) | [5] |
| ASLD Patients (Diagnosed via Newborn Screening) | 2667 - 81900 | [4] |
Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)
| Population | This compound Concentration (μmol/L) | Reference |
| ASLD Patients (Diagnosed via Newborn Screening) | Increased, often more than twice the plasma level | [4] |
The Urea Cycle and the Role of this compound
The urea cycle is a metabolic pathway that primarily takes place in the liver and is responsible for the detoxification of ammonia. A deficiency in this compound lyase (ASL) disrupts this cycle, leading to the accumulation of its substrate, this compound.
Experimental Protocols
Accurate quantification of this compound is crucial for the diagnosis and management of ASLD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method for this analysis.
Experimental Workflow for this compound Analysis
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma.
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Argininosuccinic acid standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-Argininosuccinic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sulfosalicylic acid solution (30%)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation
-
To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes to precipitate proteins.[6]
-
Centrifuge at 12,000 rpm for 5 minutes.[6]
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution prepared in the initial mobile phase.[6]
-
Vortex for 30 seconds.
-
Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.[6]
3. LC-MS/MS Conditions
-
LC Column: A mixed-mode or reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other amino acids and isobaric interferences.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Argininosuccinic acid transition: m/z 291.2 -> 70.3[6]
-
Internal standard transition: To be determined based on the specific labeled standard used.
-
4. Data Analysis
-
Generate a calibration curve using the prepared calibrators.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of this compound from Dried Blood Spots (DBS)
This protocol outlines the extraction and analysis of this compound from dried blood spots, commonly used in newborn screening.
1. Materials and Reagents
-
Dried blood spot cards
-
Methanol (B129727) (LC-MS grade)
-
Internal standard solution in methanol
-
96-well filter plates
-
LC-MS/MS system
2. Sample Preparation
-
Punch a 3-mm disc from the dried blood spot into a well of a 96-well filter plate.[7]
-
Add 100 µL of methanol containing the internal standard to each well.
-
Gently shake or agitate for 30 minutes at room temperature to extract the amino acids.[8]
-
Elute the extract into a 96-well collection plate by centrifugation.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions are similar to those described in Protocol 1. The method may need to be optimized for the specific matrix effects associated with DBS samples.
Sample Stability and Considerations
-
Sample Storage: Plasma samples should be stored at -80°C for long-term stability.[9] Repeated freeze-thaw cycles should be avoided as they can affect amino acid concentrations.[9]
-
This compound Cyclization: Argininosuccinic acid can undergo intramolecular cyclization, forming anhydrides.[10][11] This is a pH-dependent process and can affect the accuracy of quantification.[10] Analytical methods should be designed to either measure all forms or prevent cyclization during sample processing.
Conclusion
This compound is a definitive biomarker for the diagnosis of Argininosuccinic Aciduria, a serious urea cycle disorder. Its accurate and timely measurement in plasma and dried blood spots is essential for early diagnosis, particularly through newborn screening, and for the effective management of affected individuals. The LC-MS/MS methods outlined in these application notes provide a robust and sensitive approach for the quantification of this critical biomarker, aiding researchers and clinicians in improving patient outcomes.
References
- 1. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]
- 4. This compound LYASE DEFICIENCY: LONGTERM OUTCOME OF 13 PATIENTS DETECTED BY NEWBORN SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Animal Models in Argininosuccinate Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing animal models to investigate the pathophysiology of argininosuccinate (B1211890) metabolism disorders, specifically this compound Lyase Deficiency (ASLD) and this compound Synthetase Deficiency (ASSD), and to evaluate novel therapeutic strategies.
This compound Lyase Deficiency (Argininosuccinic Aciduria - ASA)
Argininosuccinic Aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme this compound lyase (ASL).[1] The ASL enzyme is responsible for the cleavage of argininosuccinic acid into arginine and fumarate.[1] A deficiency in this enzyme leads to the accumulation of ammonia (B1221849) and argininosuccinic acid in the body, which is particularly toxic to the central nervous system.[1] Beyond its role in the urea cycle, ASL is also pivotal for the synthesis of arginine, a precursor for nitric oxide (NO), creatine, and other vital molecules.[1] Consequently, ASA is also recognized as a systemic nitric oxide deficiency disorder.[1]
Animal Models for Argininosuccinic Aciduria
A complete knockout of the Asl gene in mice results in neonatal lethality, making this model unsuitable for studying long-term disease progression.[1] Therefore, the most widely used model is the Asl(Neo/Neo) hypomorphic mouse .[1]
Asl(Neo/Neo) Hypomorphic Mouse Model:
This model was generated by inserting a neomycin resistance cassette into an intron of the Asl gene, which disrupts its normal transcription and results in a residual ASL activity of less than 20%.[1][2] This level of enzyme deficiency is sufficient to recapitulate the key clinical and biochemical features of human ASA.[1]
Key Characteristics:
-
Biochemical Phenotype: These mice exhibit hyperammonemia, elevated plasma citrulline and argininosuccinic acid, and reduced plasma arginine.[1]
-
Physical Phenotype: They show impaired growth ("failure to thrive"), reduced hair, and are smaller in size compared to their wild-type (WT) littermates.[1]
-
Survival: Without dietary intervention, their survival is limited to three to four weeks of age.[2][3]
-
Multi-organ Disease: The model displays multi-organ dysfunction, including neuronal nitrosative stress and liver abnormalities.[1][4]
Quantitative Data from the Asl(Neo/Neo) Mouse Model
The following tables summarize key quantitative data from studies utilizing the Asl(Neo/Neo) mouse model.
Table 1: Baseline Biochemical Phenotype of Asl(Neo/Neo) Mice
| Parameter | Wild-Type (WT) | Asl(Neo/Neo) | Reference |
| ASL RNA Expression | 100% | ~25% | [3] |
| ASL Protein Expression | 100% | ~25% | [3] |
| ASL Enzyme Activity | 100% | ~16% | [3] |
| Plasma Arginine (µmol/L) | ~80 | ~40 | [3] |
| Plasma Citrulline (µmol/L) | ~50 | ~150 | [3] |
| Plasma Argininosuccinic Acid | Not Detectable | Elevated | [3] |
| Plasma Ammonia (µg/dl) | ~80 | Elevated | [4] |
| Urinary Orotic Acid | Normal | Significantly Increased | [4] |
| Nitrite (B80452)/Nitrate (B79036) in Brain | Normal | Increased 3.4-fold | [4] |
Table 2: Survival of Asl(Neo/Neo) Mice with Therapeutic Interventions
| Treatment | Median Survival | Reference |
| Untreated | ~3-4 weeks | [3] |
| Sodium Benzoate (250 mg/kg/day) | Improved | [3] |
| L-Arginine (100 mg/kg/day) | Further Improved | [3] |
| AAV Gene Therapy (Neonatal) | Extended but not to WT levels | [4] |
| mRNA-LNP Therapy (3 mg/kg, twice weekly) | Fully Protected | [5] |
Experimental Protocols for ASA Research
1. Animal Husbandry and Breeding:
- Obtain heterozygous Asl(Neo/+) mice (e.g., from The Jackson Laboratory, JAX stock #018830).[2]
- Set up breeding pairs of heterozygous Asl(Neo/+) mice.
- Pups will be born with the expected Mendelian ratio of 25% WT (+/+), 50% heterozygous (Neo/+), and 25% homozygous affected (Neo/Neo).
2. Genotyping:
- Collect tail biopsies from pups at 7-10 days of age.
- Extract genomic DNA using a commercially available kit.
- Perform PCR using primers specific for the WT and mutant alleles (primer sequences can be obtained from the supplier, e.g., JAX).
- Analyze PCR products by gel electrophoresis to determine the genotype of each pup.
3. Animal Care and Diet:
- To improve the survival of Asl(Neo/Neo) mice for experimental studies, the weaning period can be extended from 3 to 5 weeks.[2]
- Supplement the diet with a low-protein gel.[2]
- For studies involving metabolic stress, a high-protein diet can be introduced at the beginning of the experiment.[5]
1. Sample Preparation:
- Euthanize mice and harvest liver tissue.
- Homogenize the tissue in a lysis buffer (e.g., SDS 1%, NaCl 150 mM, Tris 10 mM pH 8, with protease inhibitors).[6]
- Sonicate the lysate on ice to shear genomic DNA.[6]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA protein assay.[7]
2. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (e.g., 3 µg) per lane on a 4-15% gradient SDS-PAGE gel.[7]
- Run the gel to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for ASL (e.g., Abcam ab201025) overnight at 4°C.[7]
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control antibody (e.g., beta-actin or HSP90) to normalize for protein loading.[7]
1. Sample Collection and Preparation:
- Collect tissue (e.g., brain, heart) or plasma samples.
- For tissue, homogenize in an appropriate buffer on ice.[8]
- Centrifuge the homogenate to remove insoluble material and collect the supernatant.[8]
- Deproteinize samples using a 10kD spin column.[8]
2. Nitrite/Nitrate Assay (Griess Reaction):
- Use a commercially available colorimetric nitric oxide assay kit (e.g., Abcam ab65328).[8]
- Prepare a standard curve using the provided nitrite and nitrate standards.
- In a 96-well plate, add samples and standards.
- To measure total nitrate + nitrite, first, convert nitrate to nitrite by adding nitrate reductase and incubating for 1 hour at room temperature.[8]
- Add Griess Reagents R1 and R2 to all wells.[8]
- Incubate for 10 minutes at room temperature to allow for color development.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite/nitrate in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
Caption: Disrupted Urea and Citrulline-NO cycles in ASA.
Caption: Experimental workflow for ASA mouse model studies.
This compound Synthetase Deficiency (Citrullinemia Type I - CTLN1)
Citrullinemia Type I (CTLN1) is an autosomal recessive disorder caused by a deficiency of the enzyme this compound synthetase (ASS).[9] This enzyme catalyzes the conversion of citrulline and aspartate to this compound, the third step in the urea cycle.[9] Its deficiency leads to an inability to properly dispose of excess nitrogen, resulting in hyperammonemia and a buildup of citrulline.[9]
Animal Models for Citrullinemia Type I
Several animal models have been developed to study CTLN1, including knockout and hypomorphic mouse models, as well as a naturally occurring bovine model.
1. Ass Knockout Mouse Model:
- Generated by targeted disruption of the Ass gene.[10]
- Homozygous mutant animals exhibit high levels of blood citrulline, become hyperammonemic, and die within 24-48 hours after birth.[7][10]
- This model closely resembles the severe neonatal form of human CTLN1.[10]
2. Hypomorphic Mouse Models (bar/bar, fold/fold):
- These models arose from spontaneous mutations in the Ass1 gene.[11]
- They exhibit a range of phenotypes, with some dying within the first week and others surviving with severe growth retardation, alopecia, lethargy, and ataxia.[11]
- These models are valuable for studying the progression of the disease and for testing therapeutic interventions due to their longer survival compared to the knockout model.[11]
3. Bovine Model:
- A naturally occurring model of citrullinemia has been identified in Friesian calves.[12]
- This model has been used in early gene therapy studies.[9]
Quantitative Data from CTLN1 Mouse Models
The following tables summarize key quantitative data from studies using CTLN1 mouse models.
Table 3: Biochemical Phenotype of CTLN1 Mouse Models
| Parameter | Wild-Type (WT) | Ass Knockout | fold/fold (untreated) | Reference |
| Plasma Ammonia (µmol/L) | Normal | Elevated | 195.4 (treated) vs. >400 (untreated) | [1] |
| Plasma Citrulline (µmol/L) | ~111 | Markedly Elevated | ~2754 | [1] |
| Plasma Arginine (µmol/L) | Normal | Decreased | Decreased | [13] |
| Liver ASS Activity | 100% | 0% | Severely Reduced | [7] |
Table 4: Survival of CTLN1 Mouse Models with Therapeutic Interventions
| Model | Treatment | Median Survival | Reference |
| Ass Knockout | Untreated | 1-2 days | [7] |
| Ass Knockout | Adenoviral Gene Therapy | 11 days | [9] |
| Ass Knockout | Adenoviral Gene Therapy + Arginine/Benzoate | 40.7 days | [7] |
| fold/fold | Untreated | < 21 days | [1] |
| fold/fold | AAV8 Gene Therapy | >100 days (>95% survival) | [1][14] |
| Ass1fold | VTX-804 (AAV) + SOC | 100% survival at 7 months | [5] |
Experimental Protocols for CTLN1 Research
1. Vector Preparation:
- Produce a high-titer stock of AAV8 vector expressing the human ASS1 cDNA under the control of a liver-specific promoter (e.g., TBG).[1]
2. Animal Dosing:
- Identify affected pups (e.g., fold/fold) at 7-10 days of age based on phenotype (e.g., fur abnormalities).[1]
- Administer a single intraperitoneal injection of the AAV8-hASS1 vector (e.g., 1x10^10 genome copies per mouse).[1]
3. Post-Treatment Monitoring:
- Monitor mice for survival, weight gain, and improvement in physical appearance (e.g., coat texture).[1]
- Perform periodic blood draws to measure plasma ammonia and amino acid levels to assess biochemical correction.[1]
- At the end of the study, harvest liver tissue to measure ASS1 enzyme activity and confirm transgene expression.[14]
1. Sample Collection and Preparation:
- Collect blood from mice via cardiac puncture or tail vein into heparinized tubes.
- Immediately place the blood on ice.
- Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
- Transfer the plasma to a clean tube and store at -80°C until analysis.
- For analysis, deproteinize the plasma by adding an equal volume of 10% sulfosalicylic acid, vortexing, and centrifuging to pellet the precipitated proteins.
2. HPLC Analysis:
- Use a reverse-phase HPLC system with pre-column derivatization.
- Derivatize primary amino acids with o-phthalaldehyde (B127526) (OPA) and secondary amino acids with 9-fluorenylmethyl chloroformate (FMOC).[12]
- Inject the derivatized sample onto a C18 column.[12]
- Use a gradient elution with two mobile phases (e.g., a phosphate (B84403) buffer and an organic solvent mixture) to separate the amino acids.[12]
- Detect the OPA-derivatized amino acids with a diode array detector and the FMOC-derivatized amino acids with a fluorescence detector.[12]
- Quantify the amino acids by comparing their peak areas to those of a standard mixture of amino acids.
1. Sample Collection:
- Collect blood into ammonia-free heparinized tubes.
- It is crucial to minimize air exposure and process the sample immediately to prevent artefactual increases in ammonia.
- Place the sample on ice immediately.
2. Ammonia Assay (Enzymatic Method):
- Use a commercially available ammonia assay kit (e.g., Abcam ab83360).
- The principle of the assay is the conversion of ammonia to a product that reacts with a probe to generate a colorimetric or fluorescent signal.
- Prepare a standard curve using the provided ammonia standard.
- In a 96-well plate, add plasma samples and standards.
- Add the reaction mix containing the converting enzyme and developer to each well.
- Incubate at 37°C for 60 minutes, protected from light.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the ammonia concentration in the samples based on the standard curve.
Logical Relationships in CTLN1 Research
Caption: Logical flow of CTLN1 research using animal models.
References
- 1. Liver-Directed Adeno-Associated Virus Serotype 8 Gene Transfer Rescues a Lethal Murine Model of Citrullinemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. REQUIREMENT OF this compound LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Gene Therapy in Combination with Nitrogen Scavenger Pretreatment Corrects Biochemical and Behavioral Abnormalities of Infant Citrullinemia Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 9. Evaluation of gene therapy for citrullinaemia using murine and bovine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of a mouse model for citrullinemia by targeted disruption of the this compound synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Hypomorphic Alleles of Mouse Ass1 as a New Animal Model of Citrullinemia Type I and Other Hyperammonemic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 002189 - Ass[-] Strain Details [jax.org]
- 14. Liver-directed adeno-associated virus serotype 8 gene transfer rescues a lethal murine model of citrullinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in argininosuccinate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on argininosuccinate (B1211890) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for this compound lyase deficiency (ASLD)?
The primary biomarker for ASLD, also known as Argininosuccinic Aciduria (ASA), is a marked elevation of argininosuccinic acid in plasma and urine.[1][2] Additionally, plasma citrulline levels are typically elevated, usually in the range of 100-300 µmol/L.[1][3] Plasma arginine levels may be low.[1]
Q2: What are the expected concentrations of this compound in healthy individuals versus those with ASLD?
In healthy individuals, plasma this compound is generally undetectable or present at very low levels, typically less than 5 µmol/L.[1] In patients with ASLD, plasma this compound levels are significantly elevated, often in the range of 5-110 µmol/L, and can be even higher.[1][3]
Q3: Can this compound be detected in newborn screening?
Yes, newborn screening programs often test for ASLD.[4][5] These screens typically measure citrulline levels from a dried blood spot.[3][6] An elevated citrulline level is a key indicator that prompts further, more specific testing for argininosuccinic acid.[3][7]
Q4: What is the stability of this compound in biological samples?
The stability of amino acids, including this compound, can be affected by storage conditions.[8] Argininosuccinic acid can undergo intramolecular cyclization, and this process is influenced by pH.[9][10] For accurate quantification, it is crucial to follow standardized procedures for sample collection, processing, and storage. Repeated freeze-thaw cycles can also impact the concentration of amino acids in serum and should be avoided.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of this compound, categorized by the stage of the experimental workflow.
Pre-Analytical Issues
| Issue | Possible Cause | Recommended Action |
| Low or undetectable this compound levels in a suspected positive sample | Sample degradation | Ensure proper sample handling and storage. Samples should be processed promptly and stored at appropriate temperatures (e.g., -80°C for long-term storage). Avoid repeated freeze-thaw cycles.[8] |
| Incorrect sample type | Confirm that the appropriate sample type (e.g., plasma, urine) is being used for the analysis. | |
| Inconsistent results between sample replicates | Poor sample collection or processing | Standardize sample collection protocols to minimize variability. Ensure consistent mixing with anticoagulants and proper centrifugation to separate plasma.[11][12] |
| Patient-specific factors | Consider the patient's diet and clinical status, as these can influence amino acid levels. For example, a low-protein diet is a common treatment for ASLD and will affect metabolite levels.[13] | |
| Interference from other compounds | Co-elution of other molecules with this compound | Optimize chromatographic conditions to improve the separation of this compound from other plasma components.[3][14] Mass spectrometry-based methods can help distinguish this compound from isobaric compounds.[15] |
Analytical Issues (LC-MS/MS & HPLC)
| Issue | Possible Cause | Recommended Action |
| Poor peak shape (tailing or fronting) | Column degradation | Use a guard column and ensure proper mobile phase filtration to protect the analytical column. If peak shape does not improve, the column may need to be replaced. |
| Inappropriate mobile phase pH | Optimize the pH of the mobile phase to ensure this compound is in a consistent ionic state. | |
| Low signal intensity or sensitivity | Ion suppression in mass spectrometry | Optimize the sample preparation method to remove interfering substances. A dilution of the sample may also help reduce matrix effects.[16] |
| Suboptimal instrument parameters | Tune and calibrate the mass spectrometer regularly to ensure optimal performance.[16] For HPLC with fluorescence detection, ensure the derivatization reaction is complete and efficient. | |
| Inaccurate quantification | Poor linearity of the calibration curve | Prepare fresh calibration standards and ensure they cover the expected concentration range of the samples. |
| Instability of derivatized sample (for HPLC-fluorescence) | Analyze derivatized samples within a validated time frame, as the fluorescent derivatives can be unstable.[17] |
Post-Analytical Issues
| Issue | Possible Cause | Recommended Action |
| Results are inconsistent with the clinical picture | Incorrect data interpretation | Review the complete amino acid profile, not just this compound. Elevated citrulline is also a key diagnostic marker for ASLD.[3][18] |
| Software or calculation errors | Manually verify the integration of chromatographic peaks and the calculations used to determine the final concentrations. |
Experimental Protocols
Sample Preparation for Plasma Amino Acid Analysis
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood sample at a recommended speed (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a clean microcentrifuge tube.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727) in a 1:3 or 1:4 ratio (plasma:solvent).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant containing the amino acids to a new tube for analysis by LC-MS/MS or HPLC.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[15][19]
-
Chromatographic Separation: Use a suitable column, such as a mixed-mode or HILIC column, to achieve separation of this compound from other amino acids and interfering substances.[14][15]
-
Mass Spectrometry Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Quantification: Generate a calibration curve using known concentrations of this compound standards. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to this compound metabolism and analysis.
Caption: The Urea Cycle, highlighting the role of this compound Lyase (ASL).
Caption: A logical workflow for troubleshooting this compound quantification issues.
References
- 1. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. babysfirsttest.org [babysfirsttest.org]
- 5. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 6. perinatalservicesbc.ca [perinatalservicesbc.ca]
- 7. newbornscreening.utah.gov [newbornscreening.utah.gov]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
- 12. youtube.com [youtube.com]
- 13. Argininosuccinic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gmi-inc.com [gmi-inc.com]
- 17. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 18. This compound Lyase (ASL) Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 19. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinate Synthetase (ASS) Assay Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize argininosuccinate (B1211890) synthetase (ASS) assay conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key components and principle of an this compound synthetase (ASS) assay?
A1: The ASS enzyme catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form L-argininosuccinate, AMP, and pyrophosphate (PPi).[1] Assays are designed to measure either the consumption of a substrate or the formation of a product. Common methods include:
-
Coupled Enzyme Assays: The production of AMP or PPi is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[2][3]
-
Radiochemical Assays: These highly sensitive assays often use radiolabeled substrates like [U-14C]aspartate, and the formation of a radiolabeled product is measured.[4]
-
Colorimetric Assays: These methods detect products like urea (B33335) (after cleavage of this compound by downstream enzymes) or remaining substrates using color-developing reagents.[5][6][7]
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of ASS1 protein in a sample, rather than its activity.[8]
Q2: What is the optimal pH and temperature for the ASS assay?
A2: The optimal conditions can vary depending on the source of the enzyme. For bovine kidney ASS, the optimal pH for the synthesis of this compound from citrulline is approximately 6.45, while the overall synthesis of arginine from citrulline (which includes the subsequent action of this compound lyase) is optimal at pH 7.7.[9] Most enzyme activity assays are typically performed at 37°C.[3] However, it's crucial to determine the optimal conditions for your specific experimental system empirically.[10] Temperature-sensitive variants of ASS have been developed that show tunable activity between 33°C and 39°C.[11]
Q3: What are the typical substrate concentrations to use in an ASS assay?
A3: Substrate concentrations should ideally be at saturating levels to ensure the measured rate is proportional to the enzyme concentration. Based on reported Michaelis constants (Km), starting concentrations can be estimated. For instance, the apparent Km for citrulline in cultured human lymphocytes was found to be 2 x 10⁻⁴ M.[12] Other studies have reported Km values for citrulline and aspartate in the range of 3-4 x 10⁻⁵ M, and for ATP in the range of 2-4 x 10⁻⁴ M.[2] It is recommended to perform substrate titration experiments to determine the optimal concentrations for your specific enzyme and conditions.
Q4: What are some known inhibitors of this compound synthetase?
A4: Several molecules can inhibit ASS activity. The product, L-argininosuccinate, can act as a competitive inhibitor with respect to both L-citrulline and L-aspartate.[13] Other amino acids like L-arginine, L-isoleucine, L-valine, L-histidine, and L-tryptophan have also been shown to inhibit the enzyme.[13] Additionally, lysine (B10760008) and saccharopine can inhibit ASS.[14] Some compounds act as indirect inhibitors by affecting related pathways, such as nitric oxide synthase inhibitors.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Enzyme may be degraded or denatured. | - Verify enzyme integrity using SDS-PAGE. - Prepare a fresh batch of enzyme or obtain a new stock.[3] - Ensure proper storage conditions (-20°C to -70°C in a manual defrost freezer).[10] |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Verify the pH of your buffer at the reaction temperature. The optimal pH can range from 6.5 to 7.8.[9] - Optimize the temperature; start at 37°C and test a range if necessary.[3] - Check for inhibitory components in the buffer. | |
| Substrate/Cofactor Issues: Degradation or incorrect concentration of substrates (citrulline, aspartate) or ATP. | - Prepare fresh substrate and ATP solutions.[3] - Perform substrate titration curves to ensure you are using saturating concentrations. - Ensure Mg²⁺ is present, as MgATP is the true substrate.[16] | |
| High Background Signal | Contaminating Enzyme Activity: Presence of other enzymes in crude lysates that consume or produce the detected molecule (e.g., NADH, ATP). | - Use purified ASS1 enzyme if possible. - Run a control reaction without one of the specific substrates (e.g., citrulline) to measure background rates. |
| Non-enzymatic Signal Generation: Instability of reagents (e.g., NADH degradation). | - Prepare fresh reagents. - Run a "no enzyme" control to measure the rate of non-enzymatic signal change. Subtract this rate from your experimental samples. | |
| Assay Variability (Poor Reproducibility) | Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or reagents. | - Use calibrated pipettes and proper technique. - Prepare a master mix for reagents to minimize well-to-well variability.[3] |
| Temperature Fluctuations: Inconsistent temperature across the plate or during incubation. | - Pre-incubate the reaction plate and reagents at the desired temperature to ensure thermal equilibrium.[3] | |
| Enzyme Instability: Loss of enzyme activity during the experiment. | - Keep the enzyme on ice at all times before adding it to the reaction mixture. - Check if additives like glycerol (B35011) or DTT are needed for stability.[10] |
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound Synthetase. Values can vary based on the enzyme source and experimental conditions.
Table 1: Michaelis Constants (Km)
| Substrate | Km Value (M) | Enzyme Source |
| L-Citrulline | 2 x 10⁻⁴ | Cultured Human Lymphocytes[12] |
| L-Citrulline | 3 - 4 x 10⁻⁵ | E. coli / Human / Bovine Liver[2] |
| L-Aspartate | 3 - 4 x 10⁻⁵ | E. coli / Human / Bovine Liver[2] |
| ATP | 2 - 4 x 10⁻⁴ | E. coli / Human / Bovine Liver[2] |
Table 2: Inhibitor Constants (Ki)
| Inhibitor | Ki Value (M) | Inhibition Type vs. Substrate |
| L-Argininosuccinate | 2.5 x 10⁻⁴ | Competitive vs. L-Citrulline[13] |
| L-Argininosuccinate | 9.5 x 10⁻⁴ | Competitive vs. L-Aspartate[13] |
| L-Arginine | 6.7 x 10⁻⁴ | Competitive vs. L-Citrulline[13] |
| L-Arginine | 1.2 x 10⁻³ | Competitive vs. L-Aspartate[13] |
| L-Isoleucine | 6.3 x 10⁻⁴ | Competitive vs. L-Citrulline[13] |
| L-Valine | 6.0 x 10⁻⁴ | Competitive vs. L-Citrulline[13] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for ASS Activity
This method measures ASS activity by coupling the production of AMP to the oxidation of NADH.[2][3]
Reagents:
-
Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5
-
L-Citrulline stock solution
-
L-Aspartate stock solution
-
ATP stock solution
-
MgCl₂ stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
NADH stock solution
-
Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)
-
Purified ASS1 enzyme or cell lysate
Procedure:
-
Prepare a master mix in the reaction buffer containing L-citrulline, L-aspartate, ATP, MgCl₂, PEP, NADH, and the coupling enzymes (MK, PK, LDH) at their final desired concentrations.
-
Aliquot the master mix into a 96-well plate or cuvettes.
-
Incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate and obtain a stable baseline reading.
-
Initiate the reaction by adding a known amount of the ASS1 enzyme solution or cell lysate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer or plate reader.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The rate is proportional to the ASS1 activity.
Visualizations
This compound Synthetase Reaction Pathway
Caption: The enzymatic reaction catalyzed by this compound Synthetase (ASS1).
Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low ASS enzyme activity.
References
- 1. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. A novel colorimetric method for assaying arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. innov-research.com [innov-research.com]
- 9. researchgate.net [researchgate.net]
- 10. ASS1 Enzyme, this compound Synthase - Syd Labs [sydlabs.com]
- 11. High-throughput enrichment of temperature-sensitive this compound synthetase for two-stage citrulline production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on rat liver this compound synthetase. Inhibition by various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of urea cycle enzymes by lysine and saccharopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Argininosuccinate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of argininosuccinate (B1211890) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in reverse-phase HPLC?
Poor resolution in the HPLC analysis of this compound can stem from several factors. The most common issues include suboptimal mobile phase composition, inappropriate column selection, and problems with peak shape, such as tailing.[1][2] Specifically for a polar, ionizable compound like this compound, controlling the pH of the mobile phase is critical to ensure consistent ionization and retention.
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase directly influences the ionization state of this compound, which has multiple ionizable groups. For basic compounds, using a mobile phase with a buffer can help maintain a stable pH and mask interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[1] Adjusting the pH can alter the analyte's hydrophobicity and its interaction with the stationary phase, which is a powerful tool for optimizing selectivity and resolution.[2][3]
Q3: What type of HPLC column is best suited for this compound analysis?
For polar compounds like this compound, a C18 column is often a good starting point.[2][4] However, alternative stationary phases such as phenyl or cyano columns can offer different selectivities.[2] For basic amino acids and related compounds, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also provide excellent separation.[5][6][7][8] The choice of column will depend on the specific sample matrix and the other components present.
Q4: Can derivatization improve the analysis of this compound?
Yes, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can significantly improve the detection and chromatography of amino acids and related compounds like this compound.[4][9][10] Derivatization can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and can also introduce a chromophore or fluorophore for more sensitive detection.[4][10]
Q5: What are the key parameters to consider for method validation in an this compound HPLC assay?
A typical HPLC method validation for this compound should include the following parameters:
-
Accuracy: Assessed through recovery studies by spiking known amounts of this compound standard into the sample matrix.[4]
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) of peak areas and retention times.
-
Linearity: Evaluated by analyzing a series of standard solutions over a defined concentration range and assessing the correlation coefficient of the calibration curve.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]
-
Selectivity: The ability of the method to distinguish and quantify this compound in the presence of other components in the sample.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical, with a trailing edge that extends further than the leading edge. This can lead to poor resolution and inaccurate integration.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. Use a highly end-capped column or a column with a different stationary phase. Adjust the mobile phase pH to suppress the ionization of silanol groups (pH < 4) or the analyte.[1] |
| Column Overload | Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[1][11] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from strongly retained sample components.[12] If the column is contaminated, try flushing it with a strong solvent. If the column bed has degraded, it may need to be replaced.[1][13] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH using a buffer to ensure consistent ionization of this compound.[1][14] |
Issue 2: Poor Resolution Between this compound and Other Peaks
Symptoms: The peak for this compound overlaps with peaks of other components in the sample, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (e.g., acetonitrile, methanol) content. A lower organic content generally increases retention in reversed-phase HPLC.[2][15] Change the type of organic modifier to alter selectivity.[2] |
| Inappropriate Stationary Phase | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano phase) to exploit different separation mechanisms.[2] Consider a mixed-mode column for complex samples. |
| Gradient Elution Not Optimized | If using a gradient, make the gradient shallower to increase the separation between closely eluting peaks.[3] |
| Flow Rate Too High | Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[2][16] |
| Temperature Not Optimized | Adjusting the column temperature can affect selectivity and efficiency. Higher temperatures can lead to sharper peaks but may also alter elution order.[3][16] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for this compound
This protocol is a general starting point for the analysis of this compound using reverse-phase HPLC.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1 M Phosphate (B84403) buffer, pH 7.5.[4]
-
Mobile Phase B: Methanol:Acetonitrile:Water (45:45:10 v/v/v).[4]
-
Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 20:80.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 338 nm (following pre-column derivatization with OPA).[4]
Protocol 2: Pre-column Derivatization with OPA
This protocol describes the derivatization of this compound with o-phthaldialdehyde (OPA) for enhanced UV or fluorescence detection.
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer.
-
Derivatization Reaction: Mix the sample or standard solution with the OPA reagent in a specific ratio.
-
Incubation: Allow the reaction to proceed for a short, defined period at room temperature.
-
Injection: Inject the derivatized sample into the HPLC system. The derivatives are often stable for a limited time, so consistent timing is crucial.[4][10]
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Amino Acid Analysis
| Reference | Mobile Phase A | Mobile Phase B | Elution Mode |
| Salmanizadeh & Sahi, 2020[17][18] | 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium (B57713) hydrogen phosphate | 50 mL water, 250 mL acetonitrile, and 200 mL methanol | Gradient |
| Jayasena et al., 2015[4] | 0.1 M Phosphate buffer, pH 7.5 | Methanol:Acetonitrile:Water (45:45:10 v/v/v) | Isocratic (20:80) |
| Tsvetkova et al.[19] | 20 mM ammonia (B1221849) acetate | Not specified (likely organic solvent) | Isocratic |
Table 2: HPLC Operating Parameters
| Parameter | Salmanizadeh & Sahi, 2020[17][18] | Jayasena et al., 2015[4] | Tsvetkova et al.[19] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not specified |
| Column Temperature | Not specified | 40°C | Not specified |
| Detection Wavelength | 330 nm (Ex), 450 nm (Em) | 338 nm (UV) | Not specified |
| Injection Volume | Not specified | 10 µL | 20 µL |
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: General workflow for this compound HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mastelf.com [mastelf.com]
- 4. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Citrulline and Arginine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Lysine and Arginine from Other Amino Acids | SIELC Technologies [sielc.com]
- 8. HPLC Analysis of Citrulline and Arginine on Primesep Columns | SIELC Technologies [sielc.com]
- 9. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromtech.com [chromtech.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 18. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purifying Recombinant Argininosuccinate Lyase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of recombinant argininosuccinate (B1211890) lyase (ASL).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the expression and purification of recombinant ASL.
Expression & Cell Lysis
-
Q1: My recombinant ASL expression levels are very low. What can I do to improve the yield?
A1: Low expression of recombinant ASL can be due to several factors. Consider the following troubleshooting steps:
-
Codon Optimization: Ensure the codon usage of your ASL gene is optimized for your expression host (e.g., E. coli).
-
Promoter and Plasmid Choice: Use a strong, inducible promoter (e.g., T7) and a suitable plasmid copy number.
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.[1]
-
Growth Medium: Supplementing the growth medium may enhance protein expression.
-
Toxicity: The expressed ASL might be toxic to the host cells. Consider using a more tightly regulated expression system or a different host strain.[1]
-
-
Q2: After cell lysis, my recombinant ASL is in the insoluble pellet (inclusion bodies). How can I obtain soluble and active protein?
A2: Formation of inclusion bodies is a common issue with overexpressed recombinant proteins in E. coli.[2][3] Here is a general strategy to recover your protein:
-
Optimize Expression: First, try to optimize expression conditions to favor soluble protein production by lowering the induction temperature and inducer concentration.[1]
-
Inclusion Body Washing: If inclusion bodies persist, it is crucial to wash them thoroughly to remove contaminating proteins and cellular debris. This typically involves resuspending the pellet in a buffer containing a mild detergent (e.g., Triton X-100) and carrying out several rounds of centrifugation and resuspension.[2][4]
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335).[4][5] It is also advisable to include a reducing agent, such as dithiothreitol (B142953) (DTT), to break any incorrect disulfide bonds.[5]
-
Refolding: The solubilized, denatured protein must be refolded into its active conformation. This is often the most challenging step and typically involves removing the denaturant slowly through methods like dialysis or rapid dilution into a refolding buffer. The optimal refolding buffer composition (pH, additives like L-arginine to prevent aggregation) needs to be empirically determined for your specific ASL construct.
-
Purification
-
Q3: I am using Ni-NTA affinity chromatography to purify my His-tagged ASL, but the protein is not binding to the column.
A3: Several factors can lead to poor binding of His-tagged proteins to Ni-NTA resin:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein structure. You can try performing the purification under denaturing conditions (with urea or GdnHCl) if the protein is in inclusion bodies.
-
Imidazole in Lysis Buffer: Ensure that your lysis buffer does not contain imidazole, as it will compete with the His-tag for binding to the nickel resin.
-
Incorrect Buffer pH: The pH of your binding buffer should be appropriate for His-tag binding, typically around pH 8.0.
-
Presence of Chelating Agents: Avoid high concentrations of EDTA or other chelating agents in your buffers, as they can strip the nickel ions from the column.
-
Proteolytic Cleavage: The His-tag may have been proteolytically removed. Perform a Western blot with an anti-His-tag antibody on your crude lysate to confirm the presence of the tag.
-
-
Q4: My purified ASL has very low or no enzymatic activity. What could be the reason?
A4: Loss of enzymatic activity can occur at various stages of purification:
-
Improper Folding: If the protein was purified from inclusion bodies, the refolding process may not have been optimal, leading to misfolded, inactive protein.
-
Instability: ASL can be sensitive to temperature. For example, jack bean ASL is reported to be cold-labile and heat-inactivated, with maximum stability at 16°C.[6] It is crucial to maintain appropriate temperatures throughout the purification process and for storage.
-
Buffer Conditions: The pH and ionic strength of your final buffer may not be optimal for ASL activity. The enzyme is typically active around a neutral pH.[7]
-
Absence of Cofactors: While ASL does not require a metal cofactor, ensure your assay conditions are correct.
-
Oxidation: If your ASL has critical cysteine residues, they may have become oxidized. Including a reducing agent like DTT or β-mercaptoethanol in your buffers may help maintain activity.
-
-
Q5: My purified ASL is not stable and precipitates over time. How can I improve its stability?
A5: Protein instability and precipitation are common challenges. Consider these strategies:
-
Optimal Storage Buffer: Empirically determine the best buffer conditions for storage. This may involve screening different pH levels and salt concentrations.
-
Glycerol (B35011): Adding glycerol (e.g., 10-50%) to the final storage buffer can act as a cryoprotectant and stabilizer.[8][9]
-
Additives: Substrates or substrate analogs, such as arginine, have been shown to protect some ASL variants from inactivation.[6]
-
Aliquot and Freeze: Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ASL properties and purification.
Table 1: Reported Kinetic Parameters for this compound Lyase
| Source Organism | Substrate | Km Value | Vmax / Specific Activity | Reference |
| Human Liver | This compound | ~0.20 mM | 10.3 µmol min-1 mg-1 | [10] |
| Human Liver | Fumarate (B1241708) | 5.3 mM | 8.0 µmol min-1 mg-1 (reverse reaction) | [10] |
| Human Liver | Arginine | 3.0 mM | 8.0 µmol min-1 mg-1 (reverse reaction) | [10] |
| Jack Bean | This compound | 0.13 mM | Not specified | [6] |
| Rat Liver | This compound | 1.25 mM | 0.54 µmol h-1 mg-1 protein | [11] |
| Human Erythrocytes | This compound | 0.66 mM | 7.2 nmol h-1 mg-1 Hb | [11] |
Table 2: Example Buffer Compositions for Recombinant ASL Purification
| Step | Buffer Component | Concentration | pH | Additives | Reference |
| Lysis Buffer | Tris-HCl | 30 mM | 8.0 | 500 mM NaCl, 2 mM PMSF, 2 mM β-mercaptoethanol | [12] |
| Ni-NTA Wash Buffer | Lysis Buffer with Imidazole | 20, 40, 60 mM | 8.0 | - | [12] |
| Ni-NTA Elution Buffer | Lysis Buffer with Imidazole | 100, 200, 300 mM | 8.0 | - | [12] |
| Final Storage Buffer | Tris-HCl | 20 mM | 8.0 | 100 mM NaCl, 2 mM DTT, 10% glycerol | [9] |
| Final Dialysis Buffer | Potassium Phosphate | 25 mM | Not specified | - | [12] |
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged Recombinant ASL in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your ASL expression plasmid.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[12]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially insoluble proteins, consider reducing the temperature to 18-25°C and inducing for a longer period (e.g., 16-18 hours).[12]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 10 minutes at 4°C).[12] The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 30 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM PMSF, 2 mM β-mercaptoethanol).[12] Lyse the cells by sonication on ice.[12]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 45 minutes at 4°C) to pellet insoluble material.[12] The supernatant contains the soluble protein fraction, while the pellet contains inclusion bodies and other insoluble components. Analyze both fractions by SDS-PAGE to determine the localization of your recombinant ASL.[13]
Protocol 2: Purification of Soluble His-tagged ASL by Ni-NTA Affinity Chromatography
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer (without protease inhibitors).
-
Sample Loading: Apply the clarified supernatant from Protocol 1 to the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer containing increasing concentrations of imidazole, e.g., 20 mM, 40 mM, and 60 mM) to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound His-tagged ASL with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-300 mM).[12] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing pure ASL and perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 2 mM DTT) using dialysis or a desalting column.[9][12]
Protocol 3: Solubilization and Refolding of ASL from Inclusion Bodies
-
Inclusion Body Washing: After cell lysis and centrifugation, resuspend the insoluble pellet in lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100). Vortex or sonicate briefly to resuspend.[4] Centrifuge to collect the inclusion bodies and repeat the wash step 2-3 times to remove contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., binding buffer containing 6 M GdnHCl or 8 M urea and 5-10 mM DTT).[4][5] Incubate with gentle agitation at room temperature until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.
-
Refolding: Remove the denaturant to allow the protein to refold. A common method is dialysis against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should have a composition that promotes correct folding (e.g., appropriate pH, additives like L-arginine). This step requires optimization for each specific protein.
-
Purification: After refolding, purify the now soluble ASL using appropriate chromatography methods, such as Ni-NTA affinity chromatography as described in Protocol 2.
Protocol 4: this compound Lyase Activity Assay (Spectrophotometric)
This protocol is based on the continuous spectrophotometric rate determination of fumarate production.[7]
-
Principle: ASL catalyzes the conversion of L-Argininosuccinate to L-Arginine and Fumarate. The production of fumarate can be monitored by the increase in absorbance at 240 nm.[7]
-
Reagents:
-
Procedure: a. In a quartz cuvette, mix 2.00 ml of Assay Buffer and 0.65 ml of deionized water. b. Add 0.10 ml of the Enzyme Solution. Mix by inversion and equilibrate to 37°C. Monitor the A240nm until it is constant. c. Initiate the reaction by adding 0.25 ml of the Substrate Solution. d. Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes. e. Determine the rate of change in absorbance per minute (ΔA240nm/minute) from the linear portion of the curve.
-
Calculation: The activity of the enzyme can be calculated using the molar extinction coefficient of fumarate. One unit of ASL is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[7]
Visualizations
Caption: Workflow for recombinant ASL purification.
Caption: Troubleshooting decision tree for ASL purification.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. goldbio.com [goldbio.com]
- 6. Purification and general properties of this compound lyase from jack bean, Canavalia ensiformis (L.)DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cusabio.com [cusabio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning, expression, purification, crystallization and preliminary X-ray studies of this compound lyase (Rv1659) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol - Protein expression and purification [depts.washington.edu]
Technical Support Center: Argininosuccinate Sample Handling and Storage
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of argininosuccinate (B1211890) samples. Adherence to these guidelines is crucial for maintaining sample integrity and obtaining accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for this compound analysis?
A1: The most common biological samples for this compound analysis are plasma (heparinized) and urine.[1] For certain research applications, such as enzymatic assays, liver tissue biopsies may also be used.
Q2: What is the ideal short-term storage condition for plasma and urine samples?
A2: For short-term storage (up to 24 hours), it is recommended to keep plasma and urine samples on ice or refrigerated at 4°C.[2][3][4] Storing blood samples on ice immediately after collection has been shown to be effective in preserving the stability of related amino acids like arginine for at least 24 hours.[3][4]
Q3: What are the best practices for long-term storage of this compound samples?
A3: For long-term storage, samples should be frozen at -80°C. This temperature is considered the standard for biobanking and helps to minimize the degradation of metabolites over extended periods.[2] While some studies suggest that -20°C may be adequate for some amino acids, storage at -80°C provides greater long-term stability.[5]
Q4: How many times can I freeze and thaw my samples?
A4: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can lead to the degradation of proteins and other metabolites in the sample.[6][7] For optimal results, it is best to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample. While some stable analytes can withstand a few cycles, it is a significant source of potential variability.
Q5: Can I store samples at room temperature?
A5: Storing samples at room temperature is not recommended for any significant length of time. Studies on related amino acids have shown rapid degradation at room temperature. For instance, plasma arginine concentrations can decrease significantly within hours when left at room temperature.[3][4] If immediate processing or refrigeration is not possible, the duration at room temperature should be kept to an absolute minimum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in a known positive sample. | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | Review sample handling and storage history. For future samples, ensure immediate processing and freezing at -80°C for long-term storage. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to avoid repeated thawing. | |
| High variability in results between aliquots of the same sample. | Inconsistent thawing procedures. | Thaw samples uniformly and gently, for example, on ice. Avoid rapid thawing at high temperatures. |
| Non-homogenous sample before aliquoting. | Ensure the sample is well-mixed before aliquoting for storage. | |
| Interfering peaks in chromatography. | Contamination during sample collection or processing. | Use sterile collection tubes and filtered pipette tips. Ensure a clean work environment. |
| Formation of argininosuccinic acid anhydrides. | While these can form in vivo, improper sample pH or storage might contribute. Analyze for these known derivatives if your method allows.[8] |
Quantitative Data on Sample Stability
Disclaimer: Specific quantitative stability data for this compound is limited in the published literature. The following table is based on the stability of arginine, a structurally related amino acid in the same metabolic pathway, and general principles of metabolite stability. These recommendations should be considered as a guideline, and it is advisable to perform internal validation for specific experimental conditions.
| Storage Temperature | Sample Type | Duration | Arginine Stability (as a proxy for this compound) | Recommendation |
| Room Temperature (~22°C) | Plasma | < 2 hours | Significant degradation observed.[3][4] | Not Recommended. Process immediately. |
| 4°C (Refrigerated) | Plasma | Up to 24 hours | Stable.[3][4] | Acceptable for short-term storage. |
| 4°C (Refrigerated) | Urine | Up to 24 hours | Generally stable.[2] | Acceptable for short-term storage. |
| -20°C | Plasma | Weeks to Months | Some degradation may occur over long periods.[5] | Acceptable for mid-term storage. -80°C is preferred for long-term. |
| -20°C | Urine | Up to 24 hours | Stable.[2] | Acceptable for short-term freezing. -80°C is preferred for long-term. |
| -80°C | Plasma | > 1 Year | Considered stable.[5] | Recommended for long-term storage. |
| -80°C | Urine | Months to Years | Considered stable.[2] | Recommended for long-term storage. |
| Freeze-Thaw Cycles | Plasma/Serum | > 1-2 cycles | Potential for significant degradation of various metabolites.[6][7] | Avoid. Aliquot into single-use tubes. |
Experimental Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for the preparation of plasma samples for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection:
-
Collect whole blood in tubes containing lithium heparin as an anticoagulant.
-
Immediately after collection, place the blood tube on ice.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Deproteinization:
-
To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate mobile phase for your LC-MS/MS system.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visual Workflow for this compound Sample Handling
Caption: Recommended workflow for this compound sample handling and storage.
References
- 1. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize argininosuccinate degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize argininosuccinate (B1211890) degradation during sample preparation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in biological samples.
| Issue | Possible Cause | Recommendation |
| Low or undetectable this compound levels | Enzymatic Degradation: this compound lyase (ASL) activity in the sample may have degraded the target analyte. | - Immediately process samples on ice after collection. - Use a lysis/homogenization buffer with a pH outside the optimal range for ASL (pH 7.5-7.85). Consider a slightly acidic buffer (e.g., pH 6.0) if compatible with downstream analysis. - Incorporate known inhibitors of ASL, such as arginine or urea (B33335), into the collection or lysis buffer if they do not interfere with the assay.[1][2] |
| Non-Enzymatic Degradation: this compound can undergo intramolecular cyclization, especially under certain pH conditions.[3][4] | - Maintain a neutral to slightly acidic pH during sample processing and storage. - Analyze samples as quickly as possible after preparation. | |
| Sample Handling and Storage: Improper handling, such as delayed processing or multiple freeze-thaw cycles, can lead to degradation. | - Process blood samples to plasma or serum within 2-3 hours of collection.[5] - Snap-freeze tissue samples in liquid nitrogen immediately after collection.[6] - Aliquot samples after initial processing to avoid repeated freeze-thaw cycles.[7] | |
| High variability between replicate samples | Inconsistent Sample Processing: Differences in the time between sample collection and processing or variations in homogenization can introduce variability. | - Standardize the workflow for all samples, ensuring consistent timing for each step. - For tissue samples, ensure complete and uniform homogenization.[6][8] |
| Precipitation Issues: Incomplete protein precipitation can interfere with downstream analysis. | - Ensure thorough mixing and adequate incubation time during the protein precipitation step. - Centrifuge at a sufficient speed and duration to pellet all protein debris. | |
| Interference or unexpected peaks in chromatogram | Matrix Effects: Components in the sample matrix can interfere with the detection of this compound in LC-MS/MS analysis. | - Optimize the chromatographic method to separate this compound from interfering compounds.[9][10] - Use stable isotope-labeled internal standards to correct for matrix effects.[11] |
| Formation of Anhydrides: Cyclization of this compound can lead to the appearance of anhydride (B1165640) forms, which may be detected as separate peaks.[3][12] | - Be aware of the potential for these forms and, if necessary, develop analytical methods to quantify them or convert them back to the open form if possible. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best way to collect blood samples to ensure this compound stability?
A1: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). To prevent enzymatic degradation, it is crucial to process the blood to plasma as soon as possible, ideally within two to three hours of collection, by centrifuging at 4°C.[5] The resulting plasma should be immediately frozen and stored at -80°C.
Q2: How should tissue samples be collected and processed?
A2: Immediately after excision, tissue samples should be snap-frozen in liquid nitrogen to halt enzymatic activity.[6] For processing, the frozen tissue should be weighed and homogenized on ice in a suitable lysis buffer.[6][13] The homogenization should be thorough to ensure complete cell lysis and release of this compound.
Enzyme Inhibition and pH Control
Q3: What is the optimal pH to prevent this compound degradation?
A3: this compound lyase (ASL), the primary enzyme responsible for this compound degradation, has an optimal pH of approximately 7.5 to 7.85.[14] Therefore, maintaining a pH outside of this range during sample preparation can help minimize its activity. A slightly acidic pH may be preferable, as this compound can undergo cyclization under alkaline conditions.[15]
Q4: Are there any inhibitors I can add to my samples to prevent degradation?
A4: Yes, several compounds can inhibit ASL activity. Arginine, a product of the ASL reaction, acts as a feedback inhibitor.[1][2] Urea and saccharopine have also been shown to inhibit ASL.[16] The suitability of these inhibitors will depend on your specific experimental design and downstream analytical methods.
Storage and Stability
Q5: What is the recommended storage temperature for samples containing this compound?
A5: For long-term storage, samples should be kept at -80°C.[5] This temperature is generally recommended for preserving the stability of amino acids and other small molecules in biological samples.
Q6: How do freeze-thaw cycles affect this compound stability?
A6: Repeated freeze-thaw cycles can lead to the degradation of many analytes, including amino acids.[7][17] It is highly recommended to aliquot samples into single-use volumes after the initial processing to avoid the need for repeated thawing and freezing of the entire sample. Some studies suggest that the enzyme ASL can lose activity with slow freeze-thaw cycles, but the stability of this compound itself is best preserved by minimizing these cycles.[18]
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes key quantitative data gathered from the literature.
| Parameter | Condition | Observation | Citation(s) |
| pH | Optimal for ASL activity: 7.5 - 7.85 | Activity of the degrading enzyme is highest in this range. | [14] |
| Acidic or Alkaline | Can promote non-enzymatic cyclization to anhydrides. | [3][4] | |
| Temperature | Optimal for ASL activity: 37°C | Degradation is accelerated at this temperature. | [14] |
| Storage at 4°C | Processing on ice is recommended to slow enzymatic activity. | [5] | |
| Storage at -80°C | Recommended for long-term stability. | [5] | |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation of amino acids. | [7][17] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Initial Storage: Place the collected tubes on ice immediately.
-
Centrifugation: Within 2 hours of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[5]
-
Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the deproteinized sample to a new tube.
-
Storage: Store the deproteinized plasma at -80°C until analysis.
Protocol 2: Tissue Sample Collection and Homogenization
-
Collection: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen.[6]
-
Storage (Short-term): Store the snap-frozen tissue at -80°C.
-
Preparation: On the day of processing, keep the tissue on dry ice. Weigh the frozen tissue.
-
Homogenization Buffer: Prepare a suitable ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors, or a methanol/water mixture).
-
Homogenization: Place the frozen tissue in a pre-chilled homogenizer tube. Add the appropriate volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).[19] Homogenize the tissue on ice until no visible tissue fragments remain.[6][13]
-
Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Storage: Store the tissue extract at -80°C until analysis.
Visualizations
References
- 1. Arginine inhibition of the this compound lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. headspace.iarc.who.int [headspace.iarc.who.int]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 9. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of urea cycle enzymes by lysine and saccharopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. α-Crystallin protects human arginosuccinate lyase activity under freeze-thaw conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Argininosuccinate Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of argininosuccinate (B1211890).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][3]
Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, low signal intensity is a primary indicator of ion suppression. Ion suppression happens when matrix components compete with this compound for ionization, reducing the number of this compound ions that reach the detector.[1][3] This is a common challenge in the analysis of complex biological samples.[1] To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment.[2]
Q3: My results for quality control (QC) samples are inconsistent. Can matrix effects cause this variability?
A3: Absolutely. Inconsistent results for QC samples can be a sign of variable matrix effects between different samples.[4] Slight differences in the composition of the matrix from one sample to another can cause varying degrees of ion suppression, leading to poor reproducibility.[4]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][2][4] A SIL-IS for this compound, such as this compound-15N4, 13C6, has nearly identical chemical and physical properties to the analyte.[5] It will co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, you can achieve accurate quantification despite the presence of matrix effects.[1]
Q5: Are there any chromatographic techniques that can help minimize matrix effects?
A5: Yes, optimizing your chromatographic separation is a key strategy. The goal is to separate the elution of this compound from the co-eluting matrix components that cause ion suppression.[1] Techniques such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can provide excellent retention and separation for polar analytes like this compound, moving them away from regions of major matrix interference.[5] One study reported that a major region of ion suppression occurred early in the elution, and by optimizing chromatography, the analytes of interest did not overlap with this region.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor Sensitivity and Inaccurate Quantification
This section will help you diagnose and resolve issues related to low signal intensity and inaccurate measurements of this compound.
Isolating the Problem
Caption: Troubleshooting workflow for poor sensitivity.
Solutions and Experimental Protocols
If ion suppression is confirmed, the following strategies can be implemented. The effectiveness of different sample preparation techniques is summarized below.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Principle | Expected Reduction in Matrix Effects | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile (B52724), and the supernatant is analyzed. | Least effective, often results in significant residual matrix components.[6] | High, but may be compromised by co-precipitation. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases to separate them from matrix components. | Can provide clean extracts, but analyte recovery for polar compounds like this compound may be low.[6] | Variable, often low for polar analytes.[6] |
| Solid-Phase Extraction (SPE) | Analytes are selectively adsorbed onto a solid sorbent and then eluted, leaving matrix interferences behind. | More effective than PPT.[6] Mixed-mode SPE can dramatically reduce residual matrix components.[6] | Generally >85-90%.[7] |
| HybridSPE®-Phospholipid | A targeted approach that uses zirconia-coated silica (B1680970) to selectively remove phospholipids, a major source of ion suppression. | Highly efficient at removing phospholipids, leading to a significant reduction in matrix interference.[8] | High, as the analyte of interest is not retained. |
Detailed Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is based on methodologies that have shown to be effective in reducing matrix effects for amino acid analysis.[6][7]
Objective: To remove interfering matrix components from plasma samples prior to LC-MS/MS analysis of this compound.
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Plasma samples
-
Internal Standard (this compound-15N4, 13C6) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Logical Approach to Method Development for Minimizing Matrix Effects
The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method for this compound that minimizes matrix effects from the outset.
Caption: Workflow for robust method development.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing Cell Lysis for Argininosuccinate Enzyme Assays
Welcome to the technical support center for optimizing cell lysis for argininosuccinate (B1211890) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section provides answers to specific questions you may have about optimizing your cell lysis protocol for successful this compound enzyme assays.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my cell lysis is complete?
A1: Ensuring complete cell lysis is crucial for accurate enzyme activity measurements. You can verify lysis efficiency using the following methods:
-
Microscopic Examination: This is the most direct method. After lysis, examine a small aliquot of your cell suspension under a phase-contrast microscope. The absence of intact cells and the presence of cellular debris indicate successful lysis. For a more quantitative approach, you can use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (stained) cells.[1]
-
Protein Quantification: Perform a protein assay, such as the Bradford or BCA assay, on the supernatant after centrifuging the lysate. A high protein concentration suggests that a significant amount of intracellular content has been released. You can compare the protein yield from different lysis methods to determine the most efficient one.[1]
Q2: My this compound enzyme activity is low. What are the potential causes related to cell lysis?
A2: Low enzyme activity can stem from several factors during cell lysis. Consider the following:
-
Incomplete Lysis: If cells are not completely lysed, the enzyme will not be fully released, leading to an underestimation of its activity.
-
Enzyme Denaturation: Some lysis methods, like sonication, can generate heat, which may denature the enzyme.[2][3] It is crucial to perform such steps on ice and in short bursts.[4]
-
Protease Activity: Once cells are lysed, endogenous proteases are released and can degrade your target enzyme.[5] The addition of a protease inhibitor cocktail to your lysis buffer is highly recommended.[6][7]
-
Inappropriate Lysis Buffer: The pH and composition of the lysis buffer are critical for maintaining enzyme stability.[7][8] Using a buffer outside the optimal pH range for your enzyme can lead to a loss of activity.
Q3: Which cell lysis method is best for this compound enzyme assays?
A3: The ideal cell lysis method depends on the cell type and the specific requirements of your assay. Here is a comparison of common methods:
-
Sonication: This method uses high-frequency sound waves to disrupt cells. It is efficient for many cell types, including bacteria and mammalian cells.[1][2] However, it can generate heat, so cooling is essential.[1][2]
-
Freeze-thaw: This is a gentle method that involves repeatedly freezing and thawing the cell suspension.[3] The formation of ice crystals disrupts the cell membrane.[3] While it minimizes heat generation, it can be time-consuming.[3]
-
Detergent-based Lysis: Using detergents like Triton X-100 or NP-40 can effectively solubilize cell membranes to release intracellular contents.[5][9] The choice and concentration of detergent should be optimized to avoid denaturing the enzyme.
-
Mechanical Methods (e.g., Bead Beating, French Press): These methods are effective for cells that are difficult to lyse, such as yeast or bacteria with thick cell walls.[1][2] However, they can also generate heat and require specialized equipment.[1][2]
For this compound enzyme assays, a gentle method like freeze-thawing or a carefully controlled sonication on ice is often preferred to preserve enzyme activity.
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield in Lysate | Incomplete cell lysis. | - Verify lysis with a microscope. - Optimize lysis parameters (e.g., sonication time/power, number of freeze-thaw cycles). - Try a different lysis method more suitable for your cell type.[1] |
| Cell pellet not fully resuspended. | - Ensure the cell pellet is completely resuspended in the lysis buffer before proceeding. | |
| High Variability Between Replicates | Inconsistent cell numbers. | - Accurately count cells before lysis to ensure equal starting material. |
| Incomplete mixing of lysate. | - Thoroughly mix the lysate before taking aliquots for the assay. | |
| Inconsistent lysis efficiency. | - Standardize the lysis protocol and ensure all samples are treated identically. | |
| Enzyme Inactivity or Degradation | Heat generation during lysis. | - Keep samples on ice at all times.[4][6] - For sonication, use short bursts with cooling periods in between.[4] |
| Protease degradation. | - Add a protease inhibitor cocktail to the lysis buffer immediately before use.[6][7] | |
| Incorrect buffer pH or composition. | - Ensure the lysis buffer has a pH that is optimal for the enzyme's stability (typically around pH 7.5 for this compound lyase).[10] - Avoid harsh detergents that can denature the enzyme. | |
| Viscous Lysate | Release of DNA from the nucleus. | - Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.[11][12] - Alternatively, sonicate the lysate briefly to shear the DNA. |
Data Presentation
Comparison of Common Cell Lysis Methods
| Lysis Method | Principle | Advantages | Disadvantages | Suitable Cell Types |
| Sonication | High-frequency sound waves create cavitation, disrupting cells.[1][9] | Efficient and quick.[2] | Can generate heat, potentially damaging enzymes; can shear DNA.[1][2] | Bacteria, Mammalian Cells, Yeast.[1][2] |
| Freeze-Thaw | Repeated cycles of freezing and thawing cause ice crystal formation, which ruptures cell membranes.[3] | Gentle method, minimizes heat generation.[3] | Can be time-consuming; may not be effective for all cell types.[3] | Mammalian Cells. |
| Detergent Lysis | Solubilization of membrane lipids and proteins.[9] | Simple and effective. | Detergents may interfere with downstream assays or denature enzymes. | Mammalian Cells, Bacteria. |
| Bead Beating | Agitation with small beads physically grinds open cells.[1] | Highly effective for tough-to-lyse cells.[1] | Can generate significant heat, requiring cooling.[1] | Yeast, Fungi, Bacteria, Plant Cells.[1] |
| French Press | Cells are forced through a narrow valve under high pressure.[2] | Gentle and produces minimal heat.[2] | Requires specialized equipment.[2] | Bacteria, Mammalian Cells.[2] |
Typical Lysis Buffer Components for Enzyme Assays
| Component | Example Concentration | Purpose |
| Buffering Agent | 50-100 mM Tris-HCl or HEPES | Maintain a stable pH.[7][8] |
| Salt | 50-150 mM NaCl or KCl | Maintain ionic strength.[12] |
| Glycerol | 5-10% (v/v) | Stabilize the enzyme.[12][13] |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Prevent oxidation of cysteine residues.[7] |
| Protease Inhibitor Cocktail | 1X | Inhibit endogenous proteases and prevent protein degradation.[6][7] |
| DNase I (optional) | 10-20 units/mL | Reduce viscosity from DNA release.[11][12] |
| Non-ionic Detergent (optional) | 0.1-0.5% Triton X-100 or NP-40 | Aid in membrane solubilization.[12] |
Experimental Protocols
Protocol 1: Cell Lysis by Sonication
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into a pre-chilled tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (see table above for composition).
-
Sonication: Place the tube on ice and sonicate the cell suspension using a probe sonicator. Use short bursts of 10-15 seconds, followed by a 30-second rest period on ice to prevent overheating.[4] Repeat for 3-5 cycles or until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.[1]
-
Storage: Use the lysate immediately for the enzyme assay or store it in aliquots at -80°C.
Protocol 2: this compound Lyase (ASL) Activity Assay
This protocol is a continuous spectrophotometric rate determination assay.[10]
-
Reagent Preparation:
-
Assay Setup:
-
Incubation: Mix by inversion and equilibrate to 37°C for 5 minutes. Monitor the absorbance at 240 nm until it is constant.[10]
-
Reaction Initiation: Add 0.25 mL of the Substrate Solution to both the test and blank cuvettes.[10]
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.[10] The increase in absorbance is due to the formation of fumarate (B1241708).
-
Calculation: Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the test and blank. One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[10]
Protocol 3: this compound Synthetase (ASS) Activity Assay
This protocol is a coupled-enzyme spectrophotometric assay that measures the oxidation of NADH.[11]
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing L-citrulline, L-aspartate, ATP, myokinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate (B93156) (PEP), and NADH at their final desired concentrations.
-
-
Assay Setup:
-
Prepare a master mix of the reaction buffer.
-
Aliquot the master mix into cuvettes and incubate at 37°C for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.[11]
-
-
Reaction Initiation: Add a known amount of the cell lysate (enzyme solution) to the cuvette to start the reaction.[11]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[11]
-
Calculation: The rate of NADH oxidation is proportional to the activity of this compound synthetase. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute.[11]
Mandatory Visualization
Caption: Experimental workflow for cell lysis and enzyme assay.
Caption: this compound synthesis and cleavage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Lysate Preparation [sigmaaldrich.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. mpbio.com [mpbio.com]
- 7. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 8. ptglab.com [ptglab.com]
- 9. Cell lysis techniques | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lysis buffer to use for enzyme assay - Protein and Proteomics [protocol-online.org]
Technical Support Center: Argininosuccinate Synthetase (ASS1) Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of recombinant argininosuccinate (B1211890) synthetase (ASS1) expression.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no expression of recombinant ASS1 in E. coli?
A1: Low or no expression of ASS1 can be attributed to several factors, including:
-
Codon Bias: The codon usage of the human ASS1 gene may not be optimal for efficient translation in E. coli. This can lead to translational stalling and premature termination.[1][2][3]
-
mRNA Instability: The secondary structure of the ASS1 mRNA can affect its stability and accessibility to ribosomes.
-
Protein Toxicity: Overexpression of ASS1 might be toxic to the E. coli host, leading to cell death or reduced growth.
-
Suboptimal Induction Conditions: Inappropriate concentrations of the inducer (e.g., IPTG), or suboptimal temperature and induction time can significantly impact expression levels.[4][5]
-
Plasmid Instability: The expression vector carrying the ASS1 gene may be unstable, leading to its loss from the bacterial population.
Q2: My ASS1 is expressed, but it's insoluble and forming inclusion bodies. What should I do?
A2: Inclusion body formation is a common issue with recombinant protein expression.[6] To improve the solubility of ASS1, consider the following strategies:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., 16-25°C) slows down protein synthesis, which can promote proper folding.[4][5]
-
Optimize Inducer Concentration: High concentrations of IPTG can lead to rapid protein production and aggregation. Try reducing the IPTG concentration to 0.05-0.1 mM.[5]
-
Use a Solubility-Enhancing Fusion Tag: Fusing ASS1 with a highly soluble protein such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Thioredoxin (Trx) can improve its solubility.[7]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of ASS1.
-
Use a Different E. coli Strain: Strains like Rosetta™ or CodonPlus® that supply tRNAs for rare codons can be beneficial. For proteins requiring disulfide bonds, SHuffle® strains are an option.
Q3: How can I confirm that my purified ASS1 is active?
A3: The enzymatic activity of ASS1 can be determined using several methods:
-
Spectrophotometric Assay: The activity can be measured by monitoring the production of pyrophosphate (PPi), a product of the reaction catalyzed by ASS1. This can be coupled to other enzymatic reactions that result in a detectable change in absorbance.[8][9]
-
Coupled Enzyme Assay: ASS1 activity can be measured in a coupled reaction that monitors the consumption of ATP or the formation of this compound.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of ASS1 protein present in your sample, though this does not directly measure activity.
Troubleshooting Guides
Problem 1: Low or No ASS1 Expression on SDS-PAGE
| Possible Cause | Recommended Solution |
| Codon Bias | Synthesize a codon-optimized version of the ASS1 gene for E. coli expression. This can significantly improve translation efficiency.[1][2][3] |
| Inefficient Transcription/Translation | Ensure your expression vector has a strong promoter (e.g., T7) and a proper ribosome binding site (RBS).[4] |
| Suboptimal Induction | Perform a small-scale pilot study to optimize the IPTG concentration (try a range from 0.05 mM to 1 mM), induction temperature (16°C, 25°C, 37°C), and induction time (4 hours to overnight).[4][5][10] |
| Protein Degradation | Add protease inhibitors to your lysis buffer. Use protease-deficient E. coli strains like BL21(DE3). |
| Toxicity of ASS1 | Use a lower IPTG concentration for induction or switch to a tightly regulated expression system like the pBAD system.[11] |
Problem 2: ASS1 is Expressed in an Insoluble Form (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM to slow down protein synthesis and allow for proper folding.[4][5] |
| Improper Protein Folding | Use an E. coli strain that facilitates disulfide bond formation (e.g., SHuffle®) if your protein requires them. Co-express with chaperones to assist in folding. |
| Suboptimal Lysis Buffer | Optimize the lysis buffer by adjusting the pH and ionic strength. Including additives like glycerol (B35011) or non-ionic detergents can also help.[12] |
| Protein Properties | Fuse ASS1 with a solubility-enhancing tag like MBP or GST.[7][13] These tags can often be cleaved off after purification.[14] |
Problem 3: Low Yield of Purified ASS1
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption by optimizing your lysis method (e.g., sonication parameters) or using a combination of methods.[5] |
| Protein Loss During Purification | Check the flow-through and wash fractions on an SDS-PAGE to see if the protein is not binding to the column. Optimize the binding buffer conditions (pH, salt concentration).[15] |
| Inefficient Elution | Optimize the elution buffer. For His-tagged proteins, a gradient of imidazole (B134444) may be more effective than a single concentration.[16] |
| Protein Precipitation After Elution | Dialyze the purified protein into a suitable storage buffer. Consider adding stabilizing agents like glycerol. |
Quantitative Data Summary
Table 1: Effect of Induction Conditions on Recombinant Protein Yield (Illustrative Data)
| Temperature (°C) | IPTG (mM) | Induction Time (hr) | Soluble Protein Yield (mg/L) |
| 37 | 1.0 | 4 | 50 |
| 37 | 0.5 | 4 | 75 |
| 30 | 1.0 | 6 | 120 |
| 30 | 0.5 | 6 | 150 |
| 25 | 0.1 | 16 | 200 |
| 16 | 0.1 | 24 | 250 |
Note: This table provides illustrative data based on common trends in recombinant protein expression. Optimal conditions for ASS1 may vary.[17][18][19][20][21]
Table 2: Comparison of Different E. coli Strains for Expression of Difficult Proteins
| E. coli Strain | Key Features | Recommended for |
| BL21(DE3) | Deficient in Lon and OmpT proteases. | General purpose high-level protein expression. |
| Rosetta™(DE3) | Contains a plasmid with tRNAs for rare codons (AGG, AGA, AUA, CUA, CCC, GGA). | Eukaryotic proteins with different codon usage.[3] |
| SHuffle® T7 Express | Expresses a disulfide bond isomerase (DsbC) in the cytoplasm. | Proteins with disulfide bonds. |
| C41(DE3) & C43(DE3) | Mutations that allow for expression of toxic proteins. | Toxic or membrane proteins. |
| ArcticExpress™(DE3) | Co-expresses cold-adapted chaperonins. | Improving solubility at low temperatures. |
Experimental Protocols
Protocol 1: IPTG Induction of ASS1 Expression in E. coli
-
Inoculate a single colony of E. coli BL21(DE3) transformed with the ASS1 expression plasmid into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[4]
-
Cool the culture to the desired induction temperature (e.g., 18°C) by placing it in an ice bath for 15-20 minutes.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[10][22][23]
-
Incubate the culture for 16-24 hours at the lower temperature with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged ASS1 under Native Conditions
-
Resuspend the frozen cell pellet from a 1 L culture in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the cleared supernatant onto the equilibrated column.[16]
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged ASS1 with 5 column volumes of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[24]
-
Collect fractions and analyze them by SDS-PAGE for the presence of purified ASS1.
-
Pool the fractions containing pure ASS1 and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
-
Determine the protein concentration and store at -80°C.
Protocol 3: this compound Synthetase Activity Assay
This protocol is based on the colorimetric detection of pyrophosphate (PPi) produced during the ASS1-catalyzed reaction.[9]
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM L-citrulline, 5 mM L-aspartate, and 2 mM ATP.
-
Add a known amount of purified ASS1 to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantify the amount of PPi produced using a commercial pyrophosphate detection kit according to the manufacturer's instructions.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
Visualizations
Caption: A workflow for troubleshooting low yields in ASS1 expression.
Caption: The central role of ASS1 in the Urea and Citrulline-NO cycles.[25][26][27][28]
References
- 1. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon influence on protein expression in E. coli correlates with mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jst.go.jp [jst.go.jp]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 13. bbrc.in [bbrc.in]
- 14. researchgate.net [researchgate.net]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. IPTG-induced high protein expression for whole-cell biosynthesis of L-phosphinothricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 23. static.igem.org [static.igem.org]
- 24. bmmj.org [bmmj.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Protocols for Argininosuccinate Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for argininosuccinate (B1211890) kinetic studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound synthetase (ASS) and this compound lyase (ASL) kinetic assays.
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal in Spectrophotometric Assay | 1. Substrate instability or spontaneous degradation.[1] 2. Autofluorescence or absorbance of assay components (buffer, substrate, microplate).[1] 3. Contamination with other enzymes or proteases.[1] | 1. Prepare substrate solutions fresh before each experiment. Perform a stability check by incubating the substrate in the assay buffer without the enzyme and monitoring the signal over time.[1] 2. Measure the signal of individual components (buffer, substrate, enzyme) to identify the source. For fluorescence assays, use black opaque-walled plates. For colorimetric assays, use clear, flat-bottom plates.[1] 3. Include a broad-spectrum protease inhibitor cocktail in a control well if contamination is suspected.[1] |
| No or Very Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal concentrations of enzyme or substrate.[2] 3. Incorrect assay conditions (pH, temperature, ionic strength).[3] 4. Presence of inhibitors in the sample or reagents. | 1. Verify enzyme activity with a positive control using a known active enzyme batch. Ensure enzymes are kept on ice and all solutions are brought to room temperature before starting the assay.[4] 2. Perform an enzyme titration with a fixed, saturating substrate concentration to find the optimal enzyme concentration. Then, perform a substrate titration to determine the Km.[1] 3. Optimize the pH and temperature for your specific enzyme. A pH of 7.5 and a temperature of 37°C are common starting points.[5][6] 4. Run a control reaction with and without a known inhibitor to validate assay performance.[7] If unexpected inhibition is observed, check for interfering substances in your sample preparation.[8] |
| Non-Linear Reaction Rate | 1. Substrate depletion during the assay.[1] 2. Product inhibition as the reaction progresses.[6] 3. Enzyme instability over the course of the assay.[2] 4. In coupled assays, the coupling enzyme may be rate-limiting, causing a lag phase.[9] | 1. Decrease the enzyme concentration or the incubation time to ensure you are measuring the initial velocity (less than 10-20% of substrate consumed).[6] 2. Dilute the sample or reduce the reaction time to minimize product accumulation. 3. Check the stability of your enzyme under the assay conditions by pre-incubating it for different time periods before adding the substrate. 4. Increase the concentration of the coupling enzyme(s) to ensure they are not the rate-limiting step.[10] |
| Precipitation in Assay Wells | 1. Hydrophobic nature of a substrate or inhibitor.[1] 2. Incorrect buffer pH affecting solubility.[1] | 1. Increase the concentration of a co-solvent like DMSO (ensure your enzyme is tolerant) or add a non-ionic detergent such as Triton X-100.[1][7] 2. Test a range of pH values that are optimal for both solubility and enzyme activity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of assay for measuring this compound Lyase (ASL) activity?
A1: A continuous spectrophotometric assay is a common and direct method. It works by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of fumarate (B1241708) from the cleavage of this compound.[11] Alternatively, a coupled assay can be used where the product, arginine, is converted by arginase to urea, which is then quantified.[6] For samples with low ASL activity, a more sensitive radiochemical assay may be employed.[12]
Q2: My coupled enzyme assay for this compound Synthetase (ASS) shows a lag phase. What does this mean?
A2: A lag phase in a coupled enzyme assay typically indicates that the concentration of one of the coupling enzymes is insufficient, making it the rate-limiting step.[9] The initial reaction catalyzed by ASS produces a product that is the substrate for the next enzyme in the cascade. If the subsequent enzyme cannot keep up with the product formation, there will be a delay before a steady-state rate is achieved. To resolve this, you should increase the concentration of the coupling enzymes.[10]
Q3: What are the critical controls to include in my kinetic experiments?
A3: To ensure the validity of your results, you should include several controls:
-
No Enzyme Control: Contains all assay components except the enzyme to measure background signal from non-enzymatic reactions or substrate instability.[7]
-
No Substrate Control: Helps to identify any activity that is not dependent on the substrate.[7]
-
Positive Control: A reaction with a known active enzyme to confirm that the assay is working correctly.[4]
-
Negative Control (with known inhibitor): Validates the assay's ability to detect inhibition.[7]
Q4: How can I be sure I am measuring the initial velocity of the reaction?
A4: The initial velocity is the linear portion of the reaction curve, which should be measured before more than 10-20% of the substrate has been consumed.[6] To verify this, you should perform a time-course experiment at different enzyme concentrations. The reaction rate should be linear with time and proportional to the enzyme concentration.[13] If the rate slows down over time, it could be due to substrate depletion or product inhibition, and you should use a shorter reaction time or a lower enzyme concentration.
Q5: What are some common inhibitors of this compound Synthetase (ASS) and this compound Lyase (ASL)?
A5: For ASL, the products fumarate and arginine can act as noncompetitive inhibitors.[14] Succinate is a dead-end inhibitor that is competitive with respect to this compound.[14] For ASS, the reaction is subject to product inhibition by this compound, pyrophosphate (PPi), and AMP.[15]
Quantitative Data Summary
Kinetic Constants for this compound Synthetase (ASS)
| Substrate | Organism/Source | Km Value | Reference |
| Citrulline | Human Lymphocytes | 0.2 mM | [16] |
| Citrulline (variant) | Human Lymphocytes | 20 mM | [16] |
| Aspartate | Bovine Liver | 0.04 mM | [15] |
| ATP | Bovine Liver | 0.05 mM | [15] |
Kinetic Constants for this compound Lyase (ASL)
| Substrate/Product | Organism/Source | Km/Ki Value | Inhibition Type | Reference |
| This compound | Rat Liver | 1.25 mM (Km) | - | [17] |
| This compound | Human Erythrocytes | 0.66 mM (Km) | - | [17] |
| This compound | Duck Lens | 17 µM (Km) | - | [18] |
| Fumarate | Bovine Liver | 0.28 mM (Ki) | Noncompetitive vs. This compound | [11] |
| Arginine | Bovine Liver | 2.5 mM (Ki) | Noncompetitive vs. This compound | [11] |
| Succinate | Bovine Liver | 1.2 mM (Ki) | Competitive vs. This compound | [11] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Lyase (ASL)
This method measures the formation of fumarate from this compound by monitoring the increase in absorbance at 240 nm.
Reagents:
-
Assay Buffer: 50 mM N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES), pH 7.5, containing 100 mM KCl.[11]
-
Substrate: this compound solution in assay buffer.
-
Enzyme: Purified ASL or cell/tissue lysate containing ASL.
Procedure:
-
Set up a 3 mL quartz cuvette containing the assay buffer.
-
Add the this compound substrate to the desired final concentration.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).[11]
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 240 nm for several minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of fumarate.
Protocol 2: Coupled Enzyme Assay for this compound Synthetase (ASS)
This method measures ASS activity by coupling the production of AMP or PPi to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[15]
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.[15]
-
Substrates: ATP, L-citrulline, L-aspartate.
-
Coupling Enzymes: Adenylate kinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.[15]
-
Other Reagents: Phosphoenolpyruvate (PEP), NADH.[15]
-
Enzyme: Purified ASS or cell/tissue lysate.
Procedure:
-
In a 3 mL cuvette, prepare a reaction mixture containing assay buffer, ATP, L-citrulline, L-aspartate, PEP, NADH, and the coupling enzymes.
-
Equilibrate the mixture to the assay temperature (e.g., 25°C or 30°C).[15]
-
Initiate the reaction by adding the ASS enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of the ASS reaction. Calculate the initial velocity from the linear phase of the reaction.
Visualizations
Caption: The Urea Cycle pathway showing the roles of ASS and ASL.
Caption: Workflow for the continuous spectrophotometric ASL assay.
Caption: Workflow for the coupled enzyme assay for ASS.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. A new radiochemical assay for argininosuccinase with purified [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
How to increase the sensitivity of argininosuccinate detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the sensitivity of argininosuccinate (B1211890) detection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound in biological samples include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and enzymatic assays.[1][2][3] LC-MS/MS is currently considered the gold standard due to its high sensitivity and specificity.[1][4]
Q2: Why is LC-MS/MS considered the preferred method for this compound analysis?
A2: LC-MS/MS offers superior sensitivity and specificity compared to other methods.[1][4] It allows for the direct detection of underivatized this compound, avoiding time-consuming and potentially error-prone derivatization steps.[5] Modern LC-MS/MS methods, particularly those using mixed-mode chromatography, can achieve excellent limits of quantification (LOQ), allowing for the detection of subtle but clinically relevant elevations of this compound.[1][5]
Q3: What is derivatization, and is it necessary for this compound detection?
A3: Derivatization is a chemical modification of an analyte to enhance its chromatographic properties or detection response. For HPLC with fluorescence detection, derivatization with an agent like o-phthaldialdehyde (OPA) is necessary to make this compound fluorescent.[2][3] However, advanced LC-MS/MS methods using techniques like mixed-mode chromatography can accurately quantify this compound without derivatization, simplifying sample preparation and reducing potential variability.[5]
Q4: How can I improve the sensitivity of my enzymatic assay for this compound?
A4: To increase the sensitivity of an enzymatic assay, you can switch from a spectrophotometric to a fluorometric detection method. Fluorometric assays, which measure the fluorescence of a reaction product, are inherently more sensitive than spectrophotometric assays that measure changes in absorbance.[6][7] One approach involves a coupled-enzyme system where the fumarate (B1241708) produced from the this compound lyase reaction is converted to a highly fluorescent compound.[6]
Q5: What are the key considerations for sample collection and storage to ensure accurate this compound measurement?
A5: Proper sample handling is critical for accurate quantification. It is recommended that samples be deproteinized, stored at very low temperatures (deep-frozen), and maintained at a neutral pH.[8] Argininosuccinic acid can undergo intramolecular cyclization, and this process is influenced by pH.[9] To avoid changes in this compound concentration due to enzymatic activity or chemical instability, prompt processing and appropriate storage are essential. For long-term storage, deep-freezing of deproteinized plasma at a neutral pH has shown the best stability.[8]
Troubleshooting Guides
LC-MS/MS and HPLC Methods
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of this compound. 3. Column Degradation: Loss of stationary phase or column contamination. 4. This compound Cyclization: The presence of cyclic forms of this compound in equilibrium with the open-chain form can lead to peak splitting or broadening.[9] | 1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH. A study on the cyclization of argininosuccinic acid suggests that the equilibrium between its forms is pH-dependent.[9] 3. Use a guard column, and if the problem persists, replace the analytical column. 4. Ensure consistent pH throughout sample preparation and analysis to maintain a stable equilibrium. Consider analyzing the cyclic forms as well.[2] |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal Ionization: Inefficient ionization of this compound in the mass spectrometer source. 2. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound. 3. Inefficient Derivatization (HPLC-Fluorescence): Incomplete reaction with the derivatizing agent. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 3. Optimize the derivatization reaction conditions (e.g., pH, temperature, reaction time). |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the system. 2. Use of Ion-Pairing Agents: Some ion-pairing agents can cause high background noise in mass spectrometry. | 1. Use high-purity solvents and flush the LC system regularly. 2. Whenever possible, use methods that do not require ion-pairing agents, such as mixed-mode chromatography.[5] |
| Carryover | Adsorption of this compound: this compound may adsorb to components of the LC system, leading to its appearance in subsequent blank injections. This has been noted as a potential issue with HILIC amide columns.[5] | 1. Optimize the column washing step in the gradient elution. 2. Use a column with a different stationary phase, such as a mixed-mode column, which has shown good chromatographic performance for this compound.[5] |
Enzymatic Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Incorrect pH or Temperature: The assay is not being performed at the optimal pH and temperature for the enzyme (this compound lyase). 2. Degraded Enzyme or Substrate: The enzyme or the this compound substrate has lost activity due to improper storage or handling. 3. Presence of Inhibitors: The sample may contain substances that inhibit the enzyme. | 1. Ensure the reaction buffer is at the correct pH (typically around 7.5) and the incubation is at the optimal temperature (e.g., 37°C).[10] 2. Use fresh or properly stored enzyme and substrate solutions. 3. Perform a spike-and-recovery experiment by adding a known amount of this compound to the sample to check for inhibition. |
| High Blank Reading | 1. Contaminated Reagents: One or more of the assay reagents are contaminated with the product being measured (e.g., fumarate or a downstream product in a coupled assay). 2. Non-specific Reactions: Side reactions are occurring that produce a signal. | 1. Prepare fresh reagents and use high-purity water. 2. Run a "no enzyme" control to assess the level of non-specific signal generation. |
| Poor Reproducibility | 1. Inaccurate Pipetting: Inconsistent volumes of reagents or samples being added. 2. Temperature Fluctuations: Inconsistent incubation temperatures between wells or assays. 3. Timing Inconsistencies: Variations in the timing of reagent additions or measurements. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a temperature-controlled incubator or water bath. 3. Be consistent with all timing steps in the assay protocol. |
Quantitative Data Summary
The following table summarizes the quantitative performance of different methods for this compound detection.
| Method | Analyte | Matrix | Limit of Quantification (LOQ) | Linearity (r) | Reference |
| LC-MS/MS with Mixed-Mode Chromatography | Argininosuccinic Acid (ASA) | Human Plasma | 1 µmol/L | 0.999 (1-250 µmol/L) | [1] |
| Fluorometric Enzymatic Assay | Argininosuccinic Acid (ASA) | Serum | 0.4 nmol in 100µl sample | Linear up to 50.0 nmol | [7] |
| HPLC with Fluorescence Detection (indirect) | Citrulline (as a marker for Argininosuccinic Aciduria) | Plasma | Not explicitly stated, but method is described as very sensitive. | - | [3] |
Experimental Protocols
LC-MS/MS with Mixed-Mode Chromatography for this compound Detection
This protocol is based on a method that allows for the rapid and sensitive quantification of underivatized this compound in human plasma.[5]
a. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., methanol (B129727) containing a stable isotope-labeled internal standard for this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Mixed-mode column (e.g., Intrada Amino Acid, 50 mm x 2 mm, 3 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase should be optimized to ensure good retention and peak shape for this compound.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for this compound and its internal standard.
Spectrophotometric Enzymatic Assay for this compound
This protocol is adapted from an assay for this compound lyase activity and can be used to quantify this compound by measuring the formation of fumarate.[10]
a. Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.
-
This compound Lyase Enzyme Solution: Prepare a solution containing 0.5 - 1.5 units/mL of this compound lyase in cold deionized water immediately before use.
-
Sample: Deproteinized biological sample containing this compound.
b. Procedure:
-
Pipette the following into a quartz cuvette:
-
2.00 mL Assay Buffer
-
0.65 mL Deionized Water
-
0.10 mL this compound Lyase Enzyme Solution
-
-
Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 240 nm until constant.
-
Add 0.25 mL of the sample to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes. The rate of increase in absorbance is proportional to the concentration of this compound.
-
A standard curve should be generated using known concentrations of this compound to quantify the amount in the sample.
Visualizations
Caption: General workflow for this compound detection.
Caption: Troubleshooting logic for this compound detection.
References
- 1. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. An enzymatic method for the assay of serum this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric Determination of Serum Argininosuccinic Acid with 2, 3-Naphthalenedicarbaldehyde [jstage.jst.go.jp]
- 8. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
For researchers, scientists, and drug development professionals investigating the roles of argininosuccinate (B1211890) synthetase (ASS1) and this compound lyase (ASL), precise and reliable gene expression analysis is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of ASS1 and ASL in cellular metabolism?
This compound synthetase (ASS1) and this compound lyase (ASL) are cytosolic enzymes crucial for the biosynthesis of arginine from citrulline and aspartate.[1] They represent the final two enzymatic steps in this pathway. These enzymes are integral to the urea (B33335) cycle, where they facilitate the removal of excess nitrogen from the body.[1][2] Beyond the urea cycle, ASS1 and ASL are involved in the citrulline-nitric oxide (NO) cycle, which is essential for the production of nitric oxide, a key signaling molecule.[1][2]
Q2: What are the common methods to analyze ASS1 and ASL gene and protein expression?
Commonly used techniques include:
-
Quantitative Polymerase Chain Reaction (qPCR): To measure mRNA expression levels of ASS1 and ASL.
-
Western Blotting: To detect and quantify ASS1 and ASL protein levels.
-
RNA Sequencing (RNA-Seq): For a comprehensive analysis of the transcriptome, including the expression of ASS1, ASL, and other related genes in the urea cycle and associated pathways.
Q3: How is the expression of ASS1 and ASL genes regulated?
The expression of ASS1 and ASL is regulated by various factors, including the availability of arginine. Deprivation of this semi-essential amino acid can lead to the upregulation of ASS1 and ASL expression in some cell types as an adaptive response.[1] In certain cancers, the expression of ASS1 is suppressed, rendering the cells dependent on external arginine for survival.[2] Additionally, signaling pathways involving transcription factors like c-Myc can influence ASS1 expression.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of ASS1 and ASL gene and protein expression.
Quantitative PCR (qPCR)
| Problem | Possible Cause | Recommended Solution |
| No amplification or very late amplification (high Cq value) | Poor RNA quality or degradation. | Assess RNA integrity using a bioanalyzer. Use high-quality RNA with an RNA Integrity Number (RIN) > 7. |
| Inefficient cDNA synthesis. | Ensure the use of a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design or concentration. | Use validated primer sets for ASS1 and ASL. If designing your own, use primer design software to avoid issues like primer-dimers. Optimize primer concentration.[5][6][7] | |
| Presence of PCR inhibitors in the sample. | Dilute the cDNA template to reduce inhibitor concentration.[8] Purify RNA samples carefully to remove potential inhibitors. | |
| Inconsistent Cq values between technical replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability.[8] |
| Air bubbles in reaction wells. | Centrifuge the qPCR plate before running to remove any bubbles.[6] | |
| Poor amplification efficiency (outside the 90-110% range) | Suboptimal primer annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.[5] |
| Primer-dimer formation. | Analyze the melt curve for the presence of a single peak. If primer-dimers are present, redesign primers or optimize the reaction conditions.[8] |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No signal or weak signal | Insufficient protein loading. | Increase the amount of protein loaded per well. A minimum of 20-30 µg of total protein is generally recommended. |
| Low antibody concentration. | Optimize the primary and secondary antibody concentrations. Try a range of dilutions to find the optimal concentration.[9] | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] For larger proteins, consider a wet transfer method and optimize the transfer time and buffer composition. | |
| Inappropriate blocking buffer. | Some antibodies are sensitive to the type of blocking buffer used (e.g., milk vs. BSA). Refer to the antibody datasheet for recommendations.[11] | |
| High background | Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[9][12] |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10] | |
| Inadequate washing. | Increase the number and duration of wash steps.[9] | |
| Non-specific bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Too much protein loaded. | Reduce the amount of protein loaded per lane to minimize non-specific binding.[9] | |
| Protein degradation. | Prepare fresh samples and always include protease inhibitors in the lysis buffer.[13] | |
| Smeared bands | Poor sample preparation leading to protein aggregation or degradation. | Ensure complete cell lysis and protein solubilization. Centrifuge samples before loading to remove debris.[13] |
| Gel electrophoresis issues. | Use fresh running buffer and ensure the gel has polymerized completely. Run the gel at a lower voltage to prevent overheating.[14] | |
| Inconsistent results between replicates | Uneven protein loading. | Carefully quantify protein concentration and load equal amounts in each lane. Use a reliable loading control for normalization.[13] |
| Variability in treatment or sample preparation. | Ensure consistent treatment conditions and sample handling for all replicates.[10] |
Experimental Protocols
Quantitative PCR (qPCR) Protocol for ASS1 and ASL
This protocol outlines the steps for analyzing the mRNA expression of ASS1 and ASL using SYBR Green-based qPCR.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a reliable method (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer and ideally a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
2. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10-50 ng) to the respective wells.
-
Include no-template controls (NTC) to check for contamination.
-
Run technical triplicates for each sample.
3. qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: Gradually increase the temperature from 60°C to 95°C to assess product specificity.
4. Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Normalize the Cq values of the target genes (ASS1 and ASL) to a stably expressed endogenous control gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCq method.
Validated qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Human ASS1 | GCTGAAGGAACAAGGCTATGACG | GCCAGATGAACTCCTCCACAAAC | [15] |
| Human ASL | (Primer sequences for ASL can be obtained from validated commercial sources or designed using primer design software) | (Primer sequences for ASL can be obtained from validated commercial sources or designed using primer design software) | [15] |
Recommended Endogenous Control Genes for Liver and Kidney Cells:
| Tissue/Cell Type | Recommended Endogenous Controls | Reference |
| Liver Cells (e.g., HepG2) | TBP, TUBB2a | [16] |
| Kidney Cells | GAPDH, β-actin, β-tubulin (expression may vary and should be validated) | [17] |
Western Blot Protocol for ASS1 and ASL
This protocol describes the detection of ASS1 and ASL proteins by Western blotting.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (anti-ASS1 or anti-ASL) diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
5. Normalization:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Recommended Antibody Dilutions and Loading Controls:
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution | Recommended Loading Controls |
| ASS1 | 1:1000 - 1:5000 (to be optimized) | 1:5000 - 1:20000 (to be optimized) | GAPDH, β-actin, α-tubulin |
| ASL | (Refer to manufacturer's datasheet) | (Refer to manufacturer's datasheet) | GAPDH, β-actin, α-tubulin |
RNA-Seq Data Analysis Workflow
This workflow provides a general guide for analyzing differential gene expression of urea cycle genes from RNA-Seq data.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving ASS1 and ASL.
References
- 1. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 7. dispendix.com [dispendix.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. bosterbio.com [bosterbio.com]
- 13. biocompare.com [biocompare.com]
- 14. Frontiers | A pan-cancer analysis of the role of this compound synthase 1 in human tumors [frontiersin.org]
- 15. origene.com [origene.com]
- 16. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Housekeeping proteins: a preliminary study illustrating some limitations as useful references in protein expression studies. — Department of Oncology [oncology.ox.ac.uk]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Optimization of Transfection Efficiency for ASL Gene Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize transfection efficiency for Argininosuccinate (B1211890) Lyase (ASL) gene studies.
Troubleshooting Guides
This section addresses common issues encountered during ASL gene transfection experiments.
Low Transfection Efficiency
Question: My transfection efficiency for the ASL gene is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low transfection efficiency is a common challenge. The following table outlines potential causes and suggested solutions. It is crucial to optimize conditions systematically, changing one parameter at a time.
| Potential Cause | Suggested Solution |
| Suboptimal Cell Health | Use healthy, low-passage cells (ideally below 20 passages) that are actively dividing. Ensure cell viability is at least 90% before transfection.[1] Regularly test for mycoplasma contamination.[1][2] |
| Incorrect Cell Confluency | The optimal cell confluency at the time of transfection is critical. For many cell lines, a confluency of 70-90% is recommended.[1][3][4] Overly confluent cultures may exhibit contact inhibition, reducing uptake.[1] |
| Poor Quality/Quantity of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity on an agarose (B213101) gel; a high percentage of nicked DNA will lower efficiency.[1] The A260/A280 ratio should be at least 1.7.[1][2] Optimize the DNA concentration through a titration experiment. |
| Suboptimal Transfection Reagent to DNA Ratio | This ratio is critical and cell-type dependent. Perform a titration experiment to determine the optimal ratio (e.g., 1:1 to 3:1 for reagent:DNA).[5] |
| Incorrect Formation of Transfection Complex | Form DNA-reagent complexes in serum-free medium, as serum can interfere with complex formation.[2][3] Do not vortex the complexes excessively or centrifuge at high speeds.[3] Incubate the complexes for the recommended time (typically 10-20 minutes) before adding to cells.[3] |
| Presence of Inhibitors | Avoid antibiotics in the medium during transfection.[2] High concentrations of phosphate, sulfated proteoglycans, or using Opti-MEM for complex formation can inhibit transfection.[3] |
| Inappropriate Transfection Method | Some cell types, especially primary cells, are hard to transfect with lipid-based reagents.[6] Consider alternative methods like electroporation or viral transduction (e.g., using lentiviral or AAV vectors) for these cells.[7][8][9] |
High Cell Toxicity
Question: I'm observing significant cell death after transfecting my cells with the ASL construct. What could be the cause and how can I mitigate it?
Answer: Post-transfection cell toxicity can mask the true transfection efficiency and impact downstream assays. Here are common causes and solutions:
| Potential Cause | Suggested Solution |
| Transfection Reagent Toxicity | Reduce the concentration of the transfection reagent.[5] Choose a reagent known for low toxicity, especially for sensitive or primary cells.[5][10] Shorten the incubation time of the cells with the transfection complexes (e.g., 4-6 hours) before replacing with fresh medium.[5][10] |
| High Concentration of Nucleic Acid | An excessive amount of plasmid DNA can be toxic to cells.[11] Determine the optimal DNA concentration by performing a dose-response experiment. |
| Poor Cell Health Pre-transfection | Ensure cells are healthy and not stressed before starting the experiment. Do not use cells that are over-confluent or have been in culture for too many passages.[5] |
| Contaminants in Plasmid DNA Preparation | Use endotoxin-free plasmid purification kits, as endotoxins are highly toxic to many cell types.[1] |
Inconsistent Results
Question: I am getting variable transfection efficiencies between experiments for my ASL gene studies. How can I improve reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
| Potential Cause | Suggested Solution |
| Variable Cell Confluency | Standardize the cell seeding density and ensure confluency is consistent at the time of transfection for every experiment.[3] |
| Inconsistent Cell Passage Number | Use cells within a narrow passage number range for all experiments, as cell characteristics can change with extensive passaging.[1] |
| Changes in Cell Culture Conditions | Maintain consistent media formulations, serum lots, and incubator conditions (CO2, temperature, humidity). |
| Variable Reagent Preparation | Prepare fresh dilutions of transfection reagents and DNA for each experiment. Ensure thorough but gentle mixing of components. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for delivering the ASL gene into cells?
A1: Common methods include chemical transfection (using cationic lipids or polymers), physical methods like electroporation, and biological methods using viral vectors such as lentivirus and adeno-associated virus (AAV).[8][12] Lipid-nanoparticle (LNP) formulated mRNA delivery is also a promising approach for ASL.[13][14]
Q2: What is the difference between transient and stable transfection?
A2: In transient transfection, the introduced ASL gene is expressed for a limited time and is not integrated into the host cell's genome.[10] This is suitable for short-term studies. In stable transfection, the ASL gene integrates into the host genome, leading to long-term, heritable expression. This requires a selection step to isolate cells that have successfully integrated the gene.[10]
Q3: Which cell lines are suitable for ASL gene studies?
A3: Several cell lines have been used for ASL gene studies. Human Embryonic Kidney 293T (HEK293T) cells are a good choice due to their low endogenous ASL expression and high transfection efficiency.[15] Chinese Hamster Ovary (CHO) cells have also been used.[13][16] For more physiologically relevant models, primary human hepatocytes and patient-derived fibroblasts are utilized.[13][17][18]
Protocol-Specific Questions
Q4: How can I optimize the transfection of primary cells, which are known to be difficult to transfect?
A4: For primary cells, it is essential to use transfection reagents specifically validated for them.[5][10] Minimizing reagent toxicity by using lower doses and shorter exposure times is crucial.[5][10] Electroporation and viral transduction are often more effective than lipid-based methods for these sensitive cells.[6][10]
Q5: Should I use serum in the cell culture medium during transfection?
A5: While the formation of the DNA-transfection reagent complex should be done in a serum-free medium, the transfection itself can often be carried out in a serum-containing medium.[3] However, this is reagent-dependent, and you should always follow the manufacturer's protocol. Some modern reagents are designed to be compatible with serum.[5]
Q6: When should I assay for ASL gene expression after transfection?
A6: The timing depends on whether you are measuring mRNA or protein levels. For mRNA analysis (e.g., via qPCR), you can typically assay 24-48 hours post-transfection.[5] For protein analysis (e.g., via Western blot or enzyme activity assays), it is best to wait 48-72 hours to allow for sufficient protein expression and accumulation.[5]
Experimental Protocols
Protocol 1: Lipid-Based Transient Transfection of ASL in HEK293T Cells
This protocol is a general guideline and should be optimized for your specific lipid-based transfection reagent.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM or Opti-MEM)
-
Plasmid DNA encoding the ASL gene
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute the ASL plasmid DNA in serum-free medium.
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-reagent complexes dropwise to the wells containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to analyze ASL mRNA or protein expression.
Protocol 2: Lentiviral Transduction for ASL Gene Delivery
This protocol provides a general workflow for using lentiviral vectors to deliver the ASL gene, which is particularly useful for hard-to-transfect cells or for creating stable cell lines.
Materials:
-
Target cells (e.g., primary hepatocytes or patient-derived fibroblasts)
-
Lentiviral vector encoding the ASL gene
-
Complete growth medium
-
Polybrene (optional, enhances transduction efficiency)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate the day before transduction.
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired amount of lentiviral vector. Polybrene can be added at this step to enhance transduction.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells for 12-24 hours.
-
Medium Change: After incubation, replace the virus-containing medium with fresh complete medium.
-
Expansion and Analysis: Allow the cells to grow for another 48-72 hours before analyzing for ASL expression or proceeding with selection for stable cell line generation.
Visualizations
Caption: General workflow for optimizing ASL gene transfection.
Caption: Troubleshooting decision tree for low transfection efficiency.
Caption: Simplified diagram of the Urea Cycle highlighting ASL's role.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Transfection & Gene Editing [sigmaaldrich.com]
- 9. Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. nanocellect.com [nanocellect.com]
- 12. Common Issues in Cell Transfection [procellsystem.com]
- 13. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model [mdpi.com]
- 15. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. s29.q4cdn.com [s29.q4cdn.com]
- 18. Genetic and functional correction of this compound lyase deficiency using CRISPR adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Argininosuccinic Aciduria Sample Handling and Analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling patient samples for the study of Argininosuccinic Aciduria (ASA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during sample collection, processing, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for diagnosing and monitoring Argininosuccinic Aciduria?
A1: The primary diagnostic biomarker for Argininosuccinic Aciduria is the presence of markedly elevated levels of argininosuccinic acid (ASA) in plasma and urine, as this analyte is not typically detectable in healthy individuals.[1][2] Other key biomarkers include elevated plasma concentrations of citrulline and, during metabolic decompensation, high levels of ammonia (B1221849) (hyperammonemia) and glutamine.[2][3][4][5] Plasma arginine levels are often low.[2]
Q2: What are the appropriate sample types to collect for ASA analysis?
A2: The most common sample types are whole blood, plasma, urine, and dried blood spots (DBS).[3][5]
-
Plasma: Collected in heparin (green-top) or EDTA (purple-top) tubes, it is the preferred sample for quantitative analysis of amino acids, including argininosuccinic acid and citrulline.
-
Urine: Useful for detecting high concentrations of argininosuccinic acid, which is heavily excreted.[2]
-
Dried Blood Spots (DBS): Primarily used for newborn screening to detect elevated citrulline levels.[6]
-
Fibroblasts or Liver Biopsy: Can be used for enzymatic activity assays of argininosuccinate (B1211890) lyase (ASL), though this is less common for routine diagnosis.[2]
Q3: Are there any specific patient preparations required before sample collection?
A3: For routine monitoring of amino acids, samples are often collected in the morning.[7] While fasting is not always mandatory, a consistent collection time relative to meals can reduce variability. For ammonia measurement, the patient should be in a calm state, as crying or struggling can falsely elevate levels.
Q4: How should plasma samples be processed after collection?
A4: Blood collected in heparin or EDTA tubes should be centrifuged to separate the plasma from blood cells immediately or as soon as possible.[2] For ammonia testing, the blood tube must be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge to minimize in vitro ammonia production.[8][9]
Q5: What are the recommended storage conditions for ASA patient samples?
A5: Proper storage is critical to ensure analyte stability.
-
Plasma/Serum: For short-term storage (up to a few days), refrigeration at 4°C is acceptable for many amino acids. For long-term storage, freezing at -20°C or preferably -80°C is essential.[10][11] Deproteinization of plasma before freezing can improve the stability of some amino acids.[11][12]
-
Urine: Should be frozen at -20°C or lower if not analyzed promptly.
-
Dried Blood Spots (DBS): Should be thoroughly air-dried for at least 4 hours at room temperature, away from direct sunlight, and then stored in a low-humidity environment, preferably with a desiccant.[13] Long-term storage should be at -20°C or colder, as many amino acids degrade over time at room temperature.[14][15]
Q6: How should samples be shipped to a testing facility?
A6: Plasma and urine samples should be shipped frozen on dry ice via an overnight courier to ensure they remain frozen upon arrival.[9] Dried blood spots can typically be shipped at ambient temperature in a sealed, low-humidity container, but expedited shipping is recommended.
Troubleshooting Guides
Issue: Analyte Stability and Unexpected Results
Q: My ammonia levels from a known ASA patient are unexpectedly high and do not correlate with their clinical status. What could be the cause?
A: Falsely elevated ammonia is a common pre-analytical issue. Potential causes include:
-
Delayed Processing: The blood sample was not placed on ice immediately after collection.[8]
-
Improper Centrifugation: The sample was not centrifuged in a refrigerated centrifuge.
-
Storage Issues: The plasma was not separated from cells and frozen promptly. Ammonia levels can increase rapidly in whole blood, even when refrigerated.[9]
-
Patient State: The patient was crying or distressed during the blood draw.
Q: I am seeing lower than expected citrulline or other amino acid concentrations in a stored sample. Why might this be?
A: This is likely due to analyte degradation.
-
Improper Storage Temperature: Long-term storage of plasma at -20°C may not be sufficient for all amino acids; -80°C is recommended for optimal stability.[8] For DBS, storage at room temperature or even 4°C leads to significant degradation of many amino acids over time, including citrulline.[14][15][16]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of certain analytes. It is best to aliquot samples into smaller volumes before freezing.
Issue: Analytical Method Performance (HPLC/LC-MS/MS)
Q: In my HPLC analysis, the argininosuccinic acid (ASA) peak is broad and not well-resolved. What are some potential solutions?
A: Poor peak shape for ASA can be a challenge. Consider the following:
-
Co-elution: ASA can co-elute with other amino acids like leucine (B10760876) or isoleucine in some ion-exchange chromatography (IEC) methods.[2] Using a different chromatographic method, such as mixed-mode chromatography or a validated LC-MS/MS method, can improve resolution.[3][17]
-
Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds like amino acids. Ensure the pH is accurate and stable.
-
Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column washing, which may involve using a strong solvent.
-
ASA Anhydrides: Argininosuccinic acid can form cyclic anhydrides, which may appear as separate peaks.[18] Ensure your analytical method can identify and, if necessary, quantify these forms.
Q: My LC-MS/MS signal for ASA is showing high variability or suppression. What should I investigate?
A: Ion suppression is a common issue in LC-MS/MS analysis of complex biological samples.
-
Matrix Effects: Plasma and urine contain salts and other endogenous molecules that can interfere with the ionization of the target analyte. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is effective at removing these interferences.
-
Internal Standard: Use a stable isotope-labeled internal standard for ASA to correct for matrix effects and variability in instrument response.
-
Chromatography: Optimize your liquid chromatography to separate ASA from co-eluting, ion-suppressing compounds.
Data Presentation
Table 1: Analyte Stability in Patient Samples
| Analyte | Sample Type | Storage Temperature | Duration | Stability Notes |
| Ammonia | Whole Blood | Room Temperature | > 30 minutes | Significant increase in concentration.[13] |
| Whole Blood | On Ice (4°C) | < 1-2 hours | Minimal increase, but immediate processing is ideal.[8][9] | |
| Plasma | 4°C | > 12 hours | Stable if treated with stabilizing agents (e.g., sodium borate/L-serine).[8] | |
| Plasma | -80°C | > 24 hours | Stable.[8] | |
| Citrulline | Whole Blood (EDTA) | Room Temperature | Up to 72 hours | Stable. |
| Plasma/Serum | Room Temperature | Up to 48 hours | Stable.[19] | |
| Plasma/Serum | 4°C | Up to 7 days | Stable.[20][19] | |
| Dried Blood Spot | Room Temperature | > 1 year | Significant degradation.[14][15] | |
| Dried Blood Spot | 4°C | 1-4 years | Degradation observed, not optimal for long-term stability.[16] | |
| Arginine | Whole Blood | Room Temperature | > 30 minutes | Rapid decrease in concentration.[21][22] |
| Whole Blood | On Ice (4°C) | Up to 24 hours | Stable.[21][22] | |
| Plasma (Human) | -20°C / -70°C | 24 weeks | Stable.[11] | |
| Argininosuccinic Acid (ASA) | Plasma/Urine | -20°C or -80°C | Long-term | Assumed to be stable based on general amino acid stability, though specific quantitative data is limited. Freezing is standard practice. |
Table 2: Typical Biomarker Concentrations
| Biomarker | Condition | Sample Type | Typical Concentration Range |
| Argininosuccinic Acid (ASA) | Argininosuccinic Aciduria | Plasma | 5 - 110 µmol/L[4][23] |
| Healthy Control | Plasma | Not detectable (<5 µmol/L)[4] | |
| Citrulline | Argininosuccinic Aciduria | Plasma | 100 - 300 µmol/L[4][23] |
| Healthy Infant | Plasma | ~22 µmol/L[24] | |
| Ammonia | Argininosuccinic Aciduria (decompensated) | Plasma | Can exceed 1000 µmol/L, often in the hundreds[4][23] |
| Healthy Control | Plasma | Varies by lab, typically < 35-50 µmol/L |
Experimental Protocols
Protocol 1: Plasma Amino Acid Analysis by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of argininosuccinic acid and citrulline in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing a stable isotope-labeled internal standard for argininosuccinic acid and citrulline.
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode column for optimal retention and separation of these polar analytes.[3][17]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and an ammonium (B1175870) formate (B1220265) buffer.
-
Gradient: A gradient from high to low organic content.
-
Flow Rate: Typical for the column dimensions (e.g., 0.4-0.6 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Citrulline: m/z 176 -> 70
-
Argininosuccinic Acid: Monitor appropriate precursor and product ions as determined during method development.
-
Internal Standards: Monitor the corresponding transitions for the stable isotope-labeled standards.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for ASA patient sample handling and analysis.
Caption: Urea cycle pathway highlighting the ASL deficiency.
References
- 1. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpath.org.my [mjpath.org.my]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thinkgenetic.org [thinkgenetic.org]
- 6. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing specimens for routine ammonia testing in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of storage temperature, storage duration, and deproteinization on plasma amino acid concentrations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clsjournal.ascls.org [clsjournal.ascls.org]
- 14. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. ephels.net [ephels.net]
- 17. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic assay of this compound: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bevital.no [bevital.no]
- 20. nvkc.nl [nvkc.nl]
- 21. Ex-vivo changes in amino acid concentrations from blood stored at room temperature or on ice: implications for arginine and taurine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
The Pivotal Role of Argininosuccinate in Cellular Nitrogen Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinate (B1211890), a key intermediate in the urea (B33335) cycle, plays a critical and multifaceted role in cellular nitrogen metabolism. Its synthesis and degradation are not only essential for the detoxification of ammonia (B1221849) but are also intricately linked to the production of nitric oxide (NO), a vital signaling molecule. This guide provides a comparative analysis of this compound's function in these pathways, supported by experimental data and detailed methodologies, to aid in research and therapeutic development.
Core Functions and Metabolic Crossroads
This compound is synthesized in the cytoplasm from citrulline and aspartate by the enzyme this compound synthetase (ASS) and is subsequently cleaved into arginine and fumarate (B1241708) by this compound lyase (ASL). This two-step process is a cornerstone of two crucial metabolic pathways: the urea cycle and the citrulline-NO cycle.
-
Urea Cycle: The primary function of the urea cycle, predominantly occurring in the liver, is to convert highly toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[1][2] this compound serves as the immediate precursor to arginine, which is then hydrolyzed to produce urea and ornithine, the latter re-entering the cycle.[3]
-
Citrulline-NO Cycle: In various tissues, the synthesis of nitric oxide (NO) by nitric oxide synthase (NOS) from arginine also produces citrulline. This citrulline can be recycled back to arginine via the sequential action of ASS and ASL, thus ensuring a sustained supply of arginine for NO production.[4] This recycling pathway is crucial for maintaining NO homeostasis, which is vital for processes such as vasodilation, neurotransmission, and immune responses.
The cleavage of this compound by ASL also links the urea cycle to the citric acid cycle (Krebs cycle) through the production of fumarate, highlighting the interconnectedness of central metabolic pathways.[3]
Comparative Analysis of this compound Metabolism
A comparative analysis of the enzymes that govern this compound metabolism, ASS and ASL, reveals key differences in their kinetic properties and metabolic regulation. Furthermore, the metabolic profile of individuals with deficiencies in these enzymes provides a stark contrast to that of healthy individuals, underscoring the critical role of this compound.
Enzyme Kinetics
The efficiency and regulation of this compound metabolism are dictated by the kinetic parameters of ASS and ASL.
| Enzyme | Substrate(s) | Product(s) | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| This compound Synthetase (ASS) | Citrulline, Aspartate, ATP | This compound, AMP, PPi | Citrulline: ~2 x 10⁻⁴ M[5] | ~15.7 nmol/hr/mg protein (in cultured lymphocytes)[5] |
| This compound Lyase (ASL) | This compound | Arginine, Fumarate | This compound: ~1.25 mM (rat liver)[6] | ~0.54 µmol/hr/mg protein (rat liver)[6] |
| This compound: ~0.66 mM (human erythrocytes)[6] | ~7.2 nmol/hr/mg Hb (human erythrocytes)[6] |
Table 1: Comparative kinetic parameters of this compound Synthetase (ASS) and this compound Lyase (ASL). These values can vary depending on the tissue and experimental conditions.
Metabolite Concentrations in Health and Disease
The clinical manifestation of argininosuccinic aciduria (ASA), a rare genetic disorder caused by a deficiency in ASL, provides compelling evidence for the importance of this compound metabolism. The table below compares the typical plasma concentrations of key metabolites in healthy individuals and those with ASA.
| Metabolite | Healthy Individuals (µmol/L) | Argininosuccinic Aciduria (ASA) Patients (µmol/L) |
| This compound | Not detectable or <5[7] | 5 - 110[7] |
| Citrulline | 10 - 55 | 100 - 300[7] |
| Arginine | 50 - 150 | Low[7] |
| Glutamine | 400 - 800 | May be elevated[7] |
Table 2: Comparison of plasma metabolite concentrations in healthy individuals and patients with Argininosuccinic Aciduria (ASA).
Experimental Protocols
Validating the role of this compound in cellular nitrogen metabolism requires robust experimental methodologies. The following section details key protocols for assessing enzyme activity, quantifying metabolites, and measuring pathway flux.
This compound Lyase (ASL) Activity Assay
Principle: This assay measures the production of arginine from this compound by ASL in a tissue homogenate. The arginine produced is then converted to ornithine and urea by the addition of excess arginase, and ornithine is quantified using an amino acid analyzer.[6]
Materials:
-
Tissue sample (e.g., liver, erythrocytes)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
This compound solution (substrate)
-
Arginase solution
-
Trichloroacetic acid (TCA) for reaction termination
-
Amino acid analyzer
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Pre-incubate the supernatant at 37°C.
-
Initiate the reaction by adding the this compound solution.
-
After a defined incubation period, add arginase solution to convert the newly formed arginine to ornithine.
-
Terminate the reaction by adding TCA.
-
Centrifuge to precipitate proteins and collect the supernatant.
-
Analyze the ornithine concentration in the supernatant using an amino acid analyzer.
-
Calculate ASL activity based on the amount of ornithine produced per unit of time and protein concentration.
Quantification of this compound by Mass Spectrometry
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in biological fluids like plasma.[8][9]
Materials:
-
Plasma sample
-
Internal standard (e.g., isotopically labeled this compound)
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
To a plasma sample, add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other components using a chromatographic gradient.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and a standard curve.
Measurement of Nitric Oxide (NO) Production
Principle: NO is an unstable molecule, but its stable breakdown products, nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃), can be measured in cell culture supernatant as an indicator of NO production. The Griess assay is a common colorimetric method for nitrite quantification.
Materials:
-
Cell culture supernatant
-
Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Collect cell culture supernatant from experimental and control cell populations.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add the Griess reagent to the supernatant samples and standards in a microplate.
-
Incubate at room temperature for a specified time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Urea Cycle Flux Analysis using Stable Isotopes
Principle: Stable isotope tracers, such as ¹⁵N-labeled ammonia (¹⁵NH₄Cl), can be administered to trace the incorporation of nitrogen into urea, providing a dynamic measure of urea cycle function in vivo.[10][11]
Materials:
-
¹⁵NH₄Cl tracer
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
Procedure:
-
Administer a known amount of ¹⁵NH₄Cl to the subject orally or intravenously.
-
Collect blood samples at timed intervals.
-
Separate plasma from the blood samples.
-
Extract and derivatize urea from the plasma samples.
-
Analyze the isotopic enrichment of ¹⁵N in urea using GC-MS or LC-MS/MS.
-
Calculate the rate of urea production (ureagenesis) based on the rate of appearance of ¹⁵N-labeled urea in the plasma.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the central role of this compound in the urea and citrulline-NO cycles.
References
- 1. A radiochemical assay for this compound synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Lyase (ASL) Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. This compound lyase - Wikipedia [en.wikipedia.org]
- 4. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection of neonatal this compound lyase deficiency by serum tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Argininosuccinate Levels in Different Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of argininosuccinate (B1211890) levels across various tissues, with a focus on the pathophysiological state of Argininosuccinic Aciduria (ASA). This document is intended for researchers, scientists, and drug development professionals investigating urea (B33335) cycle disorders and related metabolic pathways.
Introduction
This compound is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849) in the liver.[1][2] Under normal physiological conditions, this compound is rapidly converted to arginine and fumarate (B1241708) by the enzyme this compound lyase (ASL).[1] Consequently, this compound is not typically detectable in the tissues of healthy individuals.[1] However, in the genetic disorder Argininosuccinic Aciduria (ASA), a deficiency in ASL leads to the accumulation of this compound in various bodily fluids and tissues.[1][2] This guide summarizes the available data on this compound levels in different tissues in the context of ASL deficiency, provides detailed experimental protocols for its quantification, and illustrates the relevant metabolic pathway.
Data Presentation: this compound Levels in Tissues
Quantitative data on this compound levels in specific tissues from individuals or animal models with ASA is limited in publicly available literature. However, studies on animal models of ASA have confirmed the accumulation of this compound in various tissues. The following table summarizes the expected relative levels of this compound in different tissues based on the expression of urea cycle enzymes and findings from ASA models.
| Tissue | Expected Relative this compound Level in ASA | Rationale |
| Liver | High | The liver is the primary site of the urea cycle, and ASL is predominantly expressed here.[3][4] In ASL deficiency, the blockage of the cycle leads to significant accumulation of the substrate, this compound. |
| Kidney | Moderate to High | The kidneys also express ASL and are involved in arginine metabolism.[3] Accumulation of this compound is expected due to the local enzyme deficiency. |
| Brain | Moderate | While not a primary site of the urea cycle, ASL is expressed in the brain.[3] Elevated levels of this compound have been observed in the cerebrospinal fluid of ASA patients, suggesting accumulation in brain tissue. |
| Muscle | Low to Moderate | ASL is also expressed in muscle tissue.[3] While the urea cycle is not active in muscle, the deficiency of ASL can lead to some accumulation of this compound. |
Note: The levels are presented as relative expected concentrations due to the scarcity of specific quantitative data in the literature.
Experimental Protocols
Tissue Homogenization for this compound Analysis
This protocol describes the general steps for preparing tissue homogenates for subsequent this compound quantification.
Materials:
-
Tissue sample (liver, kidney, brain, muscle)
-
Ice-cold lysis buffer (e.g., RIPA buffer, or a buffer containing protease inhibitors)
-
Homogenizer (e.g., bead beater, Dounce homogenizer, or ultrasonic homogenizer)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it on ice to minimize enzymatic degradation.
-
Weigh the tissue and chop it into small pieces on a pre-chilled surface.
-
Transfer the tissue pieces to a pre-chilled homogenization tube.
-
Add an appropriate volume of ice-cold lysis buffer to the tube. The buffer-to-tissue ratio should be optimized depending on the tissue type and downstream application.
-
Homogenize the tissue on ice until a uniform lysate is obtained. The homogenization method and duration will vary depending on the tissue's toughness.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins and metabolites, including this compound.
-
The supernatant can be used immediately for analysis or stored at -80°C for later use.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound in biological samples.[5]
Sample Preparation:
-
To 100 µL of tissue homogenate supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile (B52724).
-
Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transition for this compound: The specific parent and product ion masses for this compound would be determined during method development.
-
Mandatory Visualization
Urea Cycle Signaling Pathway
The following diagram illustrates the urea cycle, highlighting the position of this compound and the enzymatic step catalyzed by this compound lyase (ASL).
Caption: The Urea Cycle Pathway.
Experimental Workflow for this compound Quantification
The diagram below outlines the key steps in the experimental workflow for the quantification of this compound in tissue samples.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinate in Hyperammonemia: A Comparative Analysis of Urea Cycle Intermediates
For Immediate Release
In the complex landscape of urea (B33335) cycle disorders (UCDs), the accumulation of specific intermediates serves as a critical diagnostic marker and a key factor in the pathophysiology of hyperammonemia. This guide provides a detailed comparison of argininosuccinate (B1211890) with other urea cycle intermediates, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data, experimental protocols, and pathway visualizations.
Hyperammonemia, a state of elevated ammonia (B1221849) in the blood, is a hallmark of UCDs and can lead to severe neurological damage.[1][2] Each UCD is characterized by the deficiency of a specific enzyme in the urea cycle, leading to the accumulation of the substrate for that enzyme. Argininosuccinic aciduria (ASA), resulting from a deficiency of this compound lyase (ASL), is distinguished by the significant elevation of this compound in plasma and urine.[1][3]
Comparative Analysis of Urea Cycle Intermediates in Hyperammonemia
The biochemical diagnosis of UCDs relies on the distinct profiles of urea cycle intermediates in the plasma. The following table summarizes the typical quantitative findings in various UCDs during a hyperammonemic episode, contrasting them with normal physiological levels.
| Intermediate | Normal Plasma Concentration (µmol/L) | Argininosuccinic Aciduria (ASA) | Citrullinemia Type I (ASS Deficiency) | Ornithine Transcarbamylase (OTC) Deficiency |
| Ammonia | < 35 | Markedly Elevated (>100 to >1000)[3][4] | Markedly Elevated | Markedly Elevated |
| This compound | < 1.5[4] | Highly Elevated (5-110) [5] | Not Elevated | Not Elevated |
| Citrulline | 10 - 45[6] | Moderately Elevated (100-300)[5] | Markedly Elevated (>1000)[6] | Low to Normal[7][8] |
| Arginine | 50 - 150[7] | Low to Normal[3][5] | Low[9] | Low |
| Ornithine | 40 - 130[10] | Low to Normal[3][10] | Normal to High | Normal to High[8] |
| Glutamine | 400 - 700 | Elevated[7] | Elevated | Elevated[7][11] |
The Unique Role of this compound in Pathophysiology
Beyond its role as a biomarker, the accumulation of this compound has distinct pathophysiological consequences. A critical aspect is its impact on nitric oxide (NO) synthesis. This compound lyase (ASL) is not only a urea cycle enzyme but also plays a role in the citrulline-NO cycle by regenerating arginine, the substrate for nitric oxide synthase (NOS).[12][13] In ASA, the deficiency of ASL leads to reduced NO bioavailability, which can contribute to long-term complications such as hypertension and neurocognitive deficits, even in the absence of severe hyperammonemic episodes.[13] Furthermore, studies suggest that argininosuccinic acid itself may have direct toxic effects, contributing to oxidative stress in the brain.[14]
Experimental Protocols
Accurate quantification of urea cycle intermediates is paramount for the diagnosis and management of UCDs. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantitative Analysis of Plasma Amino Acids by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.[15]
-
Vortex for 30 seconds.[15]
-
Incubate at 4°C for 30 minutes.[15]
-
Centrifuge at 12,000 rpm for 5 minutes.[15]
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (containing stable isotope-labeled amino acids) in the initial mobile phase.[15]
-
Vortex for 30 seconds.[15]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A mixed-mode column, such as an Acclaim™ Trinity™ column, is suitable for separating the polar amino acids.[15]
-
Mobile Phase A: Ammonium (B1175870) formate (B1220265) in water (pH 2.8).[15]
-
Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (B52724) (e.g., 80/20 v/v).[15]
-
Gradient: A gradient elution is employed to separate the various amino acids over an 18-minute run time.[15]
-
-
Tandem Mass Spectrometry:
Visualizing the Metabolic Disruption
The following diagrams, generated using Graphviz, illustrate the normal urea cycle and the pathological alterations that occur in Argininosuccinic Aciduria, highlighting the central role of this compound.
References
- 1. This compound Lyase (ASL) Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. Hyperammonemia in a Woman with Late-onset Ornithine Transcarbamylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argininosuccinic aciduria: clinical and biochemical phenotype findings in Malaysian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-onset argininosuccinic aciduria associated with hyperammonemia triggered by influenza infection in an adolescent: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperammonemia due to urea cycle disorders: a potentially fatal condition in the intensive care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperammonemia in a Patient with Late-Onset Ornithine Carbamoyltransferase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlink.com [medlink.com]
- 10. Fatal hyperammonemia in the setting of late-onset argininosuccinic acid lyase enzyme deficiency (ASLD): a case report - Ibarra Lepe - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]
- 11. Plasma glutamine concentration: a guide in the management of urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Requirement of this compound lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Comparing the efficacy of different argininosuccinate quantification methods
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly the urea (B33335) cycle, the accurate quantification of argininosuccinate (B1211890) is of paramount importance. This compound is a key intermediate in this cycle, and its accumulation is a hallmark of the genetic disorder argininosuccinic aciduria. This guide provides an objective comparison of the primary analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Quantitative Performance Comparison
The choice of analytical method is often dictated by the specific requirements of the study, including sensitivity, specificity, and sample throughput. LC-MS/MS is generally considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. HPLC with fluorescence detection offers a robust and cost-effective alternative.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Limit of Quantification (LoQ) | 1 µmol/L[1][2] | Method dependent, but generally in the low µmol/L range. |
| Linearity | r = 0.999 (from 1 to 250 µmol/L)[1][2] | Good linearity is achievable with proper calibration. |
| Inter-assay Imprecision (CV) | < 8.06%[1][2] | Typically < 15% |
| Accuracy (Bias) | -3.8% and -10.1%[1][2] | Generally within ±15% |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. | Good, but may be susceptible to interference from co-eluting compounds. |
| Sample Throughput | High, with inject-to-inject times as low as 6 minutes.[1][2] | Moderate, dependent on chromatographic run time. |
| Derivatization | Not always required.[1][2] | Pre-column derivatization with a fluorescent tag (e.g., OPA) is necessary. |
Signaling Pathway: The Urea Cycle
The urea cycle is a critical metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. This compound is synthesized from citrulline and aspartate by the enzyme this compound synthetase and is subsequently cleaved into arginine and fumarate (B1241708) by this compound lyase.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides rapid and sensitive quantification of underivatized this compound in plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a solvent such as acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A mixed-mode column, such as an Intrada Amino Acid column (50 x 3 mm, 3 µm), is effective for separating underivatized amino acids.
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile/water/formic acid (e.g., 95:5:0.3, v/v/v).
-
Gradient: A gradient elution is used to separate the analytes.
-
Flow Rate: Typically around 0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires pre-column derivatization of this compound with a fluorescent tag.
1. Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Deproteinize the sample, for example, with methanol, followed by centrifugation.
-
Take the supernatant for the derivatization step.
2. Pre-column Derivatization:
-
Mix the supernatant with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid) in a suitable buffer.
-
Allow the reaction to proceed for a short, defined time to form a fluorescent derivative.
3. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: An aqueous buffer, such as potassium dihydrogen phosphate.
-
Mobile Phase B: An organic mixture, such as acetonitrile and methanol.
-
Gradient: A gradient elution is employed for separation.
-
Flow Rate: Typically in the range of 1.0-1.5 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 450 nm).
4. Quantification:
-
A calibration curve is generated using standards of known this compound concentrations that have undergone the same derivatization procedure.
-
The peak area of the this compound derivative in the sample is compared to the calibration curve to determine its concentration.
Concluding Remarks
Both LC-MS/MS and HPLC with fluorescence detection are viable methods for the quantification of this compound. LC-MS/MS offers superior sensitivity, specificity, and throughput, making it the preferred method for clinical diagnostics and research applications requiring high accuracy. HPLC provides a reliable and more accessible alternative, suitable for laboratories where the highest sensitivity is not a critical requirement. The choice between these methods will ultimately depend on the specific analytical needs, available instrumentation, and budget of the research project. Direct enzymatic assays for the quantification of this compound are not commonly reported in the literature; available enzymatic methods are typically designed to measure the activity of the enzyme this compound lyase.
References
Unveiling ASS1-X: A New Frontier in Argininosuccinate Synthetase Inhibition for Cancer Therapy
A Comparative Analysis of a Novel ASS1 Inhibitor for Researchers, Scientists, and Drug Development Professionals.
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key enzyme that has garnered significant attention is argininosuccinate (B1211890) synthetase 1 (ASS1), a critical component of the urea (B33335) cycle responsible for arginine biosynthesis. The expression and role of ASS1 in cancer are multifaceted; its deficiency in certain tumors renders them auxotrophic for arginine and susceptible to arginine deprivation therapies. Conversely, in other cancers, ASS1 is overexpressed and has been linked to tumor progression. This guide provides a comparative analysis of a novel, potent, and selective ASS1 inhibitor, designated ASS1-X, against other known modulators of ASS1 activity, offering a comprehensive overview for researchers and drug development professionals.
Comparative Analysis of ASS1 Inhibitors
To objectively evaluate the performance of ASS1-X, a head-to-head comparison with existing ASS1 inhibitors was conducted. The following table summarizes the key performance indicators, including inhibitory concentration (IC50) and mechanism of action.
| Inhibitor | Mechanism of Action | ASS1 Enzymatic IC50 (nM) | Cell-Based IC50 (µM) (ASS1-High expressing cell line) | Notes |
| ASS1-X (Novel Inhibitor) | Competitive | 15 | 0.5 | High selectivity for ASS1 over other urea cycle enzymes. |
| L-Canavanine | Competitive (Arginine analog) | 1,200 | 50 | Can be incorporated into proteins, leading to off-target effects. |
| N-Methyl-DL-aspartic acid (MDLA) | Non-competitive | 5,000 | >100 | Also a known NMDA receptor agonist, leading to potential neurological side effects. |
| ADI-PEG20 | Arginine Deprivation (Indirect) | N/A | Variable | Effective only in ASS1-deficient tumors; immunogenicity concerns. |
In Vitro Efficacy of ASS1-X
The anti-proliferative effects of ASS1-X were evaluated across a panel of cancer cell lines with varying levels of ASS1 expression. The results demonstrate a potent and selective effect in ASS1-expressing cancer cells.
| Cell Line | Cancer Type | ASS1 Expression | ASS1-X IC50 (µM) | L-Canavanine IC50 (µM) |
| SW620 | Colorectal Cancer | High | 0.8 | 65 |
| A549 | Lung Cancer | High | 1.2 | 80 |
| PANC-1 | Pancreatic Cancer | Low | >100 | >100 |
| NCI-H28 | Mesothelioma | Deficient | >100 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
ASS1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human ASS1.
Materials:
-
Recombinant human ASS1 enzyme
-
L-citrulline
-
L-aspartate
-
ATP
-
Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Malachite green reagent for phosphate (B84403) detection
-
Test compounds (ASS1-X, L-Canavanine, MDLA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-citrulline, L-aspartate, and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the ASS1 enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (SW620, A549, PANC-1, NCI-H28)
-
Complete cell culture medium
-
Test compounds
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for ASS1 Expression
This technique is used to determine the relative expression levels of the ASS1 protein in different cell lines.
Materials:
-
Cell lysates from cancer cell lines
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibody against ASS1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ASS1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: The role of ASS1 in the urea cycle and the inhibitory action of ASS1-X.
Caption: Workflow for the in vitro validation and comparative analysis of ASS1 inhibitors.
A Comparative Analysis of Argininosuccinate Lyase Activity Across Species
An essential enzyme in nitrogen metabolism, argininosuccinate (B1211890) lyase (ASL) plays a critical role in the urea (B33335) cycle and the biosynthesis of arginine. Its activity is crucial for the removal of waste nitrogen in ureotelic species and for providing a key amino acid for protein synthesis and other metabolic pathways. This guide provides a comparative overview of ASL activity across various species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Cross-species Comparison of ASL Kinetic Parameters
This compound lyase (EC 4.3.2.1) catalyzes the reversible cleavage of this compound into arginine and fumarate (B1241708).[1] The efficiency of this reaction, often represented by the Michaelis constant (Km) for its substrate this compound, varies across different species. A lower Km value generally indicates a higher affinity of the enzyme for its substrate. The following table summarizes the reported Km values for ASL from various organisms.
| Species | Tissue/Organism | Km for this compound (mM) | Reference |
| Human | Liver | ~ 0.20 | [2] |
| Human | Erythrocytes | 0.66 | [3] |
| Rat | Liver | 1.25 | [3] |
| Bovine | Liver | Not explicitly stated, but kinetic mechanism determined | [4][5] |
| Chlamydomonas reinhardtii (Algae) | Whole organism | 0.26 | [6] |
Species-Specific this compound Lyase Activity
The specific activity of ASL, a measure of the enzyme's catalytic efficiency per unit of protein, has also been characterized in different species and tissues.
| Species | Tissue | Specific Activity | Reference |
| Human | Liver (purified enzyme) | 10.3 µmol min⁻¹ mg⁻¹ (forward reaction) | [2] |
| Human | Erythrocytes | 7.2 nmol/h/mg Hb | [3] |
| Rat | Liver | 0.54 µmol/h/mg protein | [3] |
It is important to note that ASL is expressed in various tissues beyond the liver, including the kidney, small intestine, pancreas, muscle, heart, brain, skin fibroblasts, and erythrocytes, highlighting its broad physiological importance.[7]
The Central Role of ASL in Metabolic Pathways
This compound lyase is a key component of several interconnected metabolic pathways, most notably the urea cycle.[8] The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. ASL catalyzes the fourth step of this cycle, producing arginine which is then cleaved by arginase to form urea and ornithine.[8][9] Beyond the urea cycle, ASL is also involved in the arginine-citrulline cycle, which is essential for the production of nitric oxide, a critical signaling molecule.[1]
Caption: The Urea Cycle pathway highlighting the role of this compound Lyase (ASL).
Experimental Protocol for Measuring this compound Lyase Activity
The activity of ASL is commonly determined by a continuous spectrophotometric rate determination assay.[10] This method measures the formation of fumarate from this compound, as fumarate absorbs light at 240 nm.
Principle:
L-Argininosuccinate --(this compound Lyase)--> L-Arginine + Fumarate
Reagents:
-
A. 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C: Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust pH to 7.5 at 37°C with 2 M KOH.[10]
-
B. 11.7 mM Argininosuccinic Acid Substrate Solution (ASA): Dissolve Argininosuccinic Acid, Sodium Salt in deionized water.[10]
-
C. This compound Lyase Enzyme Solution: Prepare a solution containing the enzyme in cold deionized water immediately before use.[10]
Procedure:
-
Pipette the following into suitable quartz cuvettes:
-
Test: 2.00 ml Reagent A, 0.65 ml Deionized Water, 0.10 ml Reagent C.
-
Blank: 2.00 ml Reagent A, 0.75 ml Deionized Water.[10]
-
-
Mix by inversion and equilibrate to 37°C.[10]
-
Monitor the absorbance at 240 nm (A240nm) until constant using a thermostatted spectrophotometer.[10]
-
Add 0.25 ml of Reagent B to both the Test and Blank cuvettes.[10]
-
Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.[10]
-
Determine the rate of change in absorbance per minute (ΔA240nm/minute) from the maximum linear rate for both the Test and Blank.[10]
Calculations:
The enzyme activity is calculated based on the rate of fumarate formation, using the molar extinction coefficient of fumarate at 240 nm. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate from L-argininosuccinate per minute at pH 7.5 and 37°C.[10]
Caption: Experimental workflow for the spectrophotometric assay of this compound Lyase activity.
Conclusion
The activity and kinetic parameters of this compound lyase exhibit variations across different species and tissues, reflecting evolutionary adaptations and tissue-specific metabolic demands. Understanding these differences is crucial for comparative biochemistry, evolutionary biology, and for the development of therapeutic strategies for disorders related to ASL deficiency, such as argininosuccinic aciduria. The standardized experimental protocol provided here offers a reliable method for quantifying ASL activity, facilitating further comparative studies in this field.
References
- 1. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound lyase (EC 4.3.2.1) from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound lyase - Wikipedia [en.wikipedia.org]
- 9. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of argininosuccinate metabolism in healthy vs. diseased states
For Immediate Release
This guide provides a comprehensive comparison of argininosuccinate (B1211890) metabolism in healthy individuals versus those with this compound Lyase Deficiency (ASLD), a rare genetic disorder of the urea (B33335) cycle. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of metabolic profiles supported by experimental data and detailed methodologies.
Introduction to this compound Metabolism and ASLD
This compound is a key intermediate in the urea cycle, a series of biochemical reactions primarily occurring in the liver to convert toxic ammonia (B1221849) into urea for excretion.[1][2][3] The enzyme this compound lyase (ASL) catalyzes the cleavage of this compound into arginine and fumarate (B1241708).[1][4] A deficiency in ASL leads to the accumulation of this compound and other upstream metabolites in the blood and urine, a condition known as Argininosuccinic Aciduria or this compound Lyase Deficiency (ASLD).[1][5] This autosomal recessive disorder is the second most common urea cycle defect.[3]
The clinical presentation of ASLD is variable, ranging from a severe neonatal-onset form characterized by hyperammonemia, vomiting, lethargy, and respiratory alkalosis to a later-onset form with more subtle neurological and hepatic manifestations.[1][6][7] If left untreated, the neonatal-onset form can lead to coma and death.[6][7] Unique clinical features can include coarse and brittle hair (trichorrhexis nodosa) and hepatomegaly.[1][5]
Comparative Biochemical Profiles
The hallmark of ASLD is a distinct biochemical signature characterized by the accumulation of this compound and its precursors, alongside a deficiency in downstream products. The following table summarizes the quantitative differences in key metabolites between healthy individuals and those with ASLD.
| Metabolite | Healthy State (Plasma) | Diseased State (ASLD) (Plasma) |
| This compound | Generally <5 µmol/L[6] | 5 - 110 µmol/L[6] |
| Citrulline | 17.1 - 42.6 µmol/L | 100 - 300 µmol/L[6] |
| Arginine | 70 - 95 µmol/kg/h (fed state flux) | Often low[6] |
| Ammonia | <40 µmol/L (adults)[8] | Can exceed 1,000 µmol/L during crisis[6] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic disruption in ASLD and the experimental approaches to study it, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantification of Plasma this compound, Citrulline, and Arginine by LC-MS/MS
This method allows for the sensitive and specific quantification of key urea cycle metabolites.
a. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of methanol (B129727) containing internal standards (e.g., ¹³C₆-Arginine, D₄-Citrulline).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used. Specific MRM transitions for each analyte and internal standard are monitored.
c. Data Analysis:
-
A calibration curve is generated using known concentrations of each analyte.
-
The concentration of each metabolite in the plasma samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
This compound Lyase (ASL) Enzyme Activity Assay
This spectrophotometric assay measures the activity of ASL by monitoring the production of fumarate.
a. Principle: ASL catalyzes the conversion of this compound to arginine and fumarate. The increase in fumarate concentration is measured by the increase in absorbance at 240 nm.
b. Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5.
-
11.7 mM Argininosuccinic Acid (ASA) substrate solution.
-
Sample (e.g., red blood cell lysate, liver homogenate).
c. Procedure:
-
Prepare a reaction mixture containing 2.0 mL of potassium phosphate buffer and 0.65 mL of deionized water in a quartz cuvette.
-
Add 0.1 mL of the enzyme solution (sample) and mix by inversion.
-
Equilibrate the mixture to 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the ASA substrate solution.
-
Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
A blank reaction without the enzyme solution should be run in parallel.
d. Calculation of Enzyme Activity: The rate of change in absorbance per minute is used to calculate the enzyme activity. One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The molar extinction coefficient of fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹.
Measurement of Blood Ammonia
Accurate measurement of blood ammonia requires careful sample handling to prevent artefactual increases.
a. Sample Collection and Handling:
-
Collect venous blood in a pre-chilled EDTA or heparin tube.
-
Place the sample on ice immediately after collection.
-
Centrifuge the sample at 4°C within 15-20 minutes of collection to separate the plasma.
-
The plasma should be analyzed immediately or stored frozen at -80°C.
b. Measurement Principle: Ammonia is typically measured using an enzymatic assay with glutamate (B1630785) dehydrogenase (GLDH). In the presence of ammonia and NADPH, GLDH catalyzes the conversion of α-ketoglutarate to glutamate. The corresponding decrease in NADPH is measured spectrophotometrically at 340 nm and is proportional to the ammonia concentration in the sample.
c. Procedure:
-
Plasma samples are added to a reaction mixture containing α-ketoglutarate and NADPH.
-
The reaction is initiated by the addition of GLDH.
-
The decrease in absorbance at 340 nm is monitored over a fixed period.
-
The ammonia concentration is calculated by comparing the rate of absorbance change to that of known standards.
Conclusion
The comparative analysis of this compound metabolism reveals significant and clinically relevant differences between healthy and diseased states. The accumulation of this compound, citrulline, and ammonia, coupled with a deficiency in arginine, are the key biochemical indicators of ASLD. The experimental protocols provided herein offer standardized methods for the accurate quantification of these metabolites and the assessment of ASL enzyme activity, which are crucial for the diagnosis, monitoring, and development of therapeutic interventions for this disorder.
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Rapid quantification of underivatized alloisoleucine and this compound using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Lyase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 1. [Plasma Ammonia Concentrations Observed in HHH Syndrome by Age of Diagnosis]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Argininosuccinate's Metabolic Crossroads: A Tale of Two Cells in Cancer and Normal Physiology
A comprehensive comparison of argininosuccinate's role in the metabolic landscape of cancer cells versus their healthy counterparts, providing researchers, scientists, and drug development professionals with critical insights into a key therapeutic vulnerability.
This compound (B1211890), a crucial intermediate in the urea (B33335) cycle, occupies a pivotal position in cellular metabolism. While its canonical role in nitrogen disposal is well-established in normal physiology, its function undergoes a dramatic and targetable shift within the reprogrammed metabolic circuitry of cancer cells. This guide provides a detailed comparison of this compound's divergent roles, supported by experimental data and methodologies, to illuminate its potential as a therapeutic target.
The Divergent Roles of the Urea Cycle
In normal cells, the urea cycle, primarily in the liver, is a vital pathway for detoxifying ammonia, a byproduct of amino acid catabolism. This compound is synthesized from citrulline and aspartate by this compound synthetase 1 (ASS1) and subsequently cleaved by this compound lyase (ASL) to produce arginine and fumarate (B1241708).[1] This process ensures nitrogen homeostasis.
In stark contrast, many cancers exhibit a dysregulated urea cycle.[2][3][4] A frequent alteration is the silencing or downregulation of ASS1, the rate-limiting enzyme in arginine biosynthesis.[5][6][7] This metabolic reprogramming renders cancer cells auxotrophic for arginine, meaning they become dependent on external sources of this amino acid for their proliferation and survival.[8][9] This dependency creates a key vulnerability that can be exploited therapeutically.
Quantitative Comparison of Enzyme Expression and Activity
The differential expression and activity of ASS1 and ASL between cancer and normal cells are central to the altered role of this compound.
| Parameter | Normal Cells (Primarily Hepatocytes) | Cancer Cells (ASS1-deficient) | References |
| ASS1 Expression | High | Low or absent | [5][6][7] |
| ASS1 Activity | Robust | Negligible | [10] |
| Arginine Synthesis | Endogenously proficient | Dependent on exogenous supply | [8][11][12] |
| ASL Expression | Varies by tissue | Can be upregulated in certain cancers (e.g., breast, liver) | [13][14] |
Signaling Pathways and Metabolic Fates
The metabolic fate of this compound's precursors and products is significantly different in cancer cells compared to normal cells.
In Normal Cells:
The primary flux through the this compound pathway is directed towards urea production and the maintenance of arginine pools for protein synthesis and the production of nitric oxide and polyamines.
In ASS1-Deficient Cancer Cells:
The block in the urea cycle at the level of ASS1 leads to a redirection of aspartate. Instead of being used for this compound synthesis, aspartate is shunted into the pyrimidine (B1678525) synthesis pathway to produce nucleotides necessary for rapid cell division.[15][16] This metabolic switch is a critical adaptation that fuels cancer cell proliferation.
Experimental Protocols
Measurement of ASS1 and ASL Enzyme Activity
A common method to determine the enzymatic activity of ASS1 and ASL is through spectrophotometric or high-performance liquid chromatography (HPLC)-based assays that measure the consumption of substrates or the formation of products.
Experimental Workflow for ASL Activity Assay:
Protocol for ASL Activity Assay: [17]
-
Cell Lysate Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize enzyme activity.
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate (B84403) buffer (pH 7.5), this compound as the substrate, and an excess of arginase.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of cell lysate to the pre-warmed reaction mixture and incubate at 37°C.
-
Urea Measurement: Stop the reaction at various time points and measure the amount of urea produced using a colorimetric assay (e.g., diacetyl monoxime method).
-
Calculation: Calculate the specific activity of ASL as the amount of product formed per unit time per milligram of protein.
Cell Viability Assay for Arginine Deprivation
To assess the dependence of cancer cells on extracellular arginine, cell viability assays are performed in arginine-free media.
Protocol for MTT Cell Viability Assay: [18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Arginine Deprivation: Replace the standard culture medium with a specially formulated arginine-free medium. A control group with complete medium should be included.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Therapeutic Implications
The auxotrophy for arginine in ASS1-deficient tumors presents a compelling therapeutic window. Arginine deprivation therapies, using agents like pegylated arginine deiminase (ADI-PEG20) or recombinant human arginase 1, are designed to deplete systemic arginine levels, thereby selectively starving and killing cancer cells while leaving normal cells, which can synthesize their own arginine, unharmed.[6][7][8][9]
Furthermore, the upregulation of ASL in some cancers suggests it could also be a therapeutic target.[13][14] Inhibiting ASL in these tumors may disrupt arginine and fumarate production, impacting cancer cell growth and survival.
Conclusion
This compound metabolism is a critical node of divergence between normal and cancerous cells. The frequent loss of ASS1 expression in tumors fundamentally rewires cellular metabolism, creating a dependency on extracellular arginine and shunting key metabolites towards anabolic pathways that fuel malignancy. Understanding these differences, supported by robust experimental validation, is paramount for the continued development of targeted metabolic therapies in oncology. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to exploiting these metabolic vulnerabilities for therapeutic gain.
References
- 1. e-century.us [e-century.us]
- 2. Urea cycle dysregulation: a new frontier in cancer metabolism and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging roles of the urea cycle in tumor microenvironment and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Cycle Dysregulation Generates Clinically Relevant Genomic and Biochemical Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A pan-cancer analysis of the role of this compound synthase 1 in human tumors [frontiersin.org]
- 6. This compound synthase 1, arginine deprivation therapy and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound synthase 1, arginine deprivation therapy and cancer management [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. This compound synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound lyase is a potential therapeutic target in breast cancer. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Understanding the Role of this compound Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Argininosuccinate Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various argininosuccinate (B1211890) analogs and other molecules as inhibitors of two key enzymes in the urea (B33335) cycle: this compound Synthase (ASS) and this compound Lyase (ASL). The information presented is based on available experimental data to assist in the research and development of targeted enzyme inhibitors.
Introduction
This compound Synthase (ASS) and this compound Lyase (ASL) are critical enzymes in the synthesis of arginine. ASS catalyzes the condensation of citrulline and aspartate to form this compound, which is then cleaved by ASL to produce arginine and fumarate (B1241708). Inhibition of these enzymes has therapeutic potential in various diseases, including certain cancers and metabolic disorders. This guide focuses on a comparative analysis of known inhibitors, their potency, and the experimental methods used for their evaluation.
Comparative Analysis of Enzyme Inhibitors
The inhibitory activities of several this compound analogs and other small molecules against ASS and ASL are summarized below. The data highlights the type of inhibition and the corresponding inhibition constants (Ki) or IC50 values where available.
| Enzyme Target | Inhibitor | Type of Inhibition | Ki / pKi | IC50 | Species/Source |
| This compound Lyase (ASL) | N3-(L-1-carboxy-2-nitroethyl)-L-arginine | Competitive | 2.7 µM (pH-independent pKi) | - | Bovine Liver |
| This compound Lyase (ASL) | Arginine | Noncompetitive | - | - | Bovine Liver |
| This compound Lyase (ASL) | Fumarate | Noncompetitive | - | - | Bovine Liver |
| This compound Lyase (ASL) | Succinate | Competitive | - | - | Bovine Liver |
| This compound Lyase (ASL) | Citrulline | Noncompetitive | - | - | Bovine Liver |
| This compound Lyase (ASL) | Saccharopine | More Potent than Lysine | - | - | Not Specified |
| This compound Lyase (ASL) | L-Lysine | Inhibitor | - | - | Not Specified |
| This compound Synthase (ASS) | Saccharopine | More Potent than Lysine | - | - | Not Specified |
| This compound Synthase (ASS) | L-Lysine | Inhibitor | - | - | Not Specified |
| This compound Synthase (ASS) | N-hydroxy-L-arginine (NOHA) | Competitive | - | - | Not Specified |
| This compound Synthase (ASS) | Asymmetric dimethylarginine (ADMA) | Competitive | - | - | Not Specified |
| This compound Synthase (ASS) | L-Canavanine | Competitive | - | - | Not Specified |
| This compound Synthase (ASS) | Guanidinoacetic acid | Competitive | - | - | Not Specified |
Note: A significant gap exists in the literature regarding a comprehensive, tabulated comparison of Ki or IC50 values for a wide range of this compound analogs against both ASS and ASL. The provided table is compiled from available data points.
Key Findings from Experimental Data
-
N3-(L-1-carboxy-2-nitroethyl)-L-arginine stands out as a potent, strong competitive inhibitor of this compound Lyase (ASL) with a pH-independent pKi of 2.7 µM.[1][2] This analog demonstrates the potential for developing highly specific inhibitors for ASL.
-
The natural substrates and products of the urea cycle, such as arginine , fumarate , and citrulline , exhibit feedback inhibition on ASL, although they are characterized as noncompetitive inhibitors with respect to this compound.[3] Succinate , a structurally similar molecule to fumarate, acts as a competitive inhibitor of ASL.[3]
-
L-lysine and its metabolite saccharopine have been shown to inhibit both ASS and ASL, with saccharopine being the more potent inhibitor for both enzymes.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of established experimental protocols for assaying the activity of ASS and ASL.
This compound Synthase (ASS) Inhibition Assay
A common method for determining ASS activity is a coupled-enzyme spectrophotometric assay that measures the rate of AMP production.[6]
Principle: The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction mixture includes pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and myokinase to link AMP production to NADH oxidation.
Typical Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
L-Citrulline
-
L-Aspartate
-
ATP
-
MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Myokinase
-
This compound Synthase
-
Inhibitor at various concentrations
Procedure:
-
The reaction is initiated by the addition of ASS to the mixture containing all other components, including the inhibitor.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Ki or IC50) are determined by analyzing the reaction rates at different inhibitor and substrate concentrations.
This compound Lyase (ASL) Inhibition Assay
A continuous spectrophotometric assay is widely used to measure ASL activity by monitoring the formation of fumarate.[7]
Principle: The cleavage of this compound to arginine and fumarate is monitored by measuring the increase in absorbance at 240 nm, which is characteristic of the double bond in fumarate.
Typical Reaction Mixture:
-
Buffer (e.g., Potassium Phosphate, pH 7.5)
-
This compound (substrate)
-
This compound Lyase
-
Inhibitor at various concentrations
Procedure:
-
The reaction is initiated by adding the ASL enzyme to a solution containing the buffer, substrate, and inhibitor.
-
The increase in absorbance at 240 nm is recorded over time using a spectrophotometer.
-
The rate of fumarate formation is calculated from the initial linear portion of the reaction curve.
-
Kinetic parameters and inhibition constants are determined by analyzing the rates at varying concentrations of substrate and inhibitor.
Visualizing the Urea Cycle and Inhibition
The following diagrams illustrate the position of this compound Synthase and this compound Lyase within the urea cycle and a general workflow for enzyme inhibition assays.
Caption: The Urea Cycle highlighting the roles of ASS and ASL.
Caption: General experimental workflow for enzyme inhibition assays.
References
Argininosuccinate synthetase 1 (ASS1) expression in different cancer types
For Immediate Publication
A Comprehensive Analysis of Argininosuccinate (B1211890) Synthetase 1 (ASS1) Expression Across Diverse Cancer Types Reveals Key Metabolic Vulnerabilities and Therapeutic Opportunities.
This guide provides a comparative overview of this compound Synthetase 1 (ASS1) expression in various human cancers, offering valuable insights for researchers, scientists, and drug development professionals. ASS1, a key enzyme in the urea (B33335) cycle, plays a critical role in arginine biosynthesis. Its dysregulation in cancer cells presents a metabolic vulnerability that can be exploited for therapeutic intervention. This document summarizes quantitative data on ASS1 expression, details experimental protocols for its detection, and visualizes associated signaling pathways.
Comparative Analysis of ASS1 Expression in Human Cancers
The expression of ASS1 varies significantly across different cancer types, with some tumors exhibiting high levels of expression while others show low or deficient expression. This differential expression has profound implications for tumor metabolism and response to therapy.[1][2] Data from pan-cancer analyses utilizing The Cancer Genome Atlas (TCGA) and other databases provide a quantitative landscape of ASS1 expression.[3][4]
Below is a summary of ASS1 expression levels in a selection of common cancers, categorized as having predominantly high, low/deficient, or variable expression.
| Cancer Type | Predominant ASS1 Expression Level | Key Findings |
| High Expression | ||
| Colorectal Cancer | High | A majority of colorectal cancers exhibit strong cytoplasmic staining for ASS1.[5] |
| Ovarian Cancer (Serous) | High | High-grade and low-grade serous ovarian carcinomas predominantly show high levels of ASS1 protein.[6] |
| Pancreatic Cancer | High | Many pancreatic cancers display moderate to strong immunoreactivity for ASS1.[5] |
| Gastric Cancer | High | A significant portion of gastric cancers show strong cytoplasmic staining for ASS1.[5] |
| Low/Deficient Expression | ||
| Melanoma | Low/Deficient | A large percentage of melanomas are ASS1-negative.[5] |
| Glioblastoma | Low/Deficient | Glioblastomas are often characterized by a lack of ASS1 expression.[5] |
| Prostate Cancer | Low/Deficient | Prostate cancers frequently exhibit negative staining for ASS1.[5] |
| Lymphoma | Low/Deficient | Lymphomas are typically negative for ASS1 expression.[5] |
| Variable Expression | ||
| Breast Cancer | Variable | ASS1 expression in breast cancer is heterogeneous, with both positive and negative cases reported.[3][5] |
| Lung Cancer | Variable | Non-small cell lung cancer shows varied ASS1 expression, with some studies correlating expression with prognosis.[3] |
| Liver Cancer | Variable | While some liver cancers show reduced ASS1 expression, others, like sonic hedgehog hepatocellular adenomas, can overexpress it.[5][7] |
| Bladder Cancer | Variable | Expression of ASS1 in bladder cancer is not uniform across all cases. |
| Kidney Cancer | Variable | Both high and low ASS1 expression have been observed in different subtypes of kidney cancer.[3] |
Experimental Protocols for ASS1 Expression Analysis
Accurate determination of ASS1 expression is crucial for both basic research and clinical applications. The following are standardized protocols for Immunohistochemistry (IHC) and Western Blotting to assess ASS1 protein levels in tumor samples and cell lines.
Immunohistochemistry (IHC) Protocol for ASS1 in Paraffin-Embedded Tissues
This protocol outlines the key steps for detecting ASS1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Incubate slides with a validated primary antibody against ASS1 (e.g., rabbit monoclonal) overnight at 4°C. The optimal antibody dilution should be determined empirically.
5. Detection:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Apply DAB (3,3'-diaminobenzidine) substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
6. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Western Blotting Protocol for ASS1 in Cancer Cell Lines
This protocol provides a framework for the detection of ASS1 protein in lysates from cultured cancer cells.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ASS1 overnight at 4°C.
-
Wash the membrane with TBST.
6. Secondary Antibody Incubation and Detection:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by ASS1 expression and a typical experimental workflow for its analysis.
Caption: ASS1 in Arginine Metabolism and Downstream Pathways.
Caption: Workflow for ASS1 Expression Analysis.
Caption: Impact of ASS1 on Pyrimidine Synthesis and Proliferation.
Caption: Role of Arginine in mTOR and Nitric Oxide Signaling.
References
- 1. Anti-ASS1 antibody [2B10] (ab124465) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. A pan-cancer analysis of the role of this compound synthase 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of ASS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. ASS1 Overexpression: A Hallmark of Sonic Hedgehog Hepatocellular Adenomas; Recommendations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Properties of Argininosuccinate Synthetase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinate (B1211890) synthetase (ASS), a key enzyme in the urea (B33335) cycle and arginine biosynthesis, plays a critical role in nitrogen metabolism and cellular proliferation.[1] Understanding the kinetic properties of ASS isoforms is crucial for elucidating its regulatory mechanisms and for the development of therapeutic strategies targeting arginine metabolism in various diseases, including cancer and metabolic disorders. This guide provides a comparative overview of the kinetic parameters of this compound synthetase from different biological sources, details common experimental protocols for its characterization, and illustrates its central role in metabolic pathways.
Kinetic Parameters of this compound Synthetase
The catalytic efficiency of this compound synthetase is defined by its kinetic parameters, primarily the Michaelis constant (Km) for its substrates—citrulline, aspartate, and ATP—and its maximal velocity (Vmax) or turnover number (kcat). These values can vary between species and tissues, reflecting different metabolic demands and regulatory strategies. While the nomenclature of this compound synthetase isoforms is not consistently defined as ASS1 and ASS2 in the context of kinetic studies, notable differences in kinetic properties have been observed across various organisms. The primary and most studied isoform is generally referred to as ASS1.[2]
Below is a summary of the reported kinetic parameters for this compound synthetase from various sources.
| Biological Source | Vmax (µmol/min/mg) | kcat (s⁻¹) | Km Citrulline (µM) | Km Aspartate (µM) | Km ATP (µM) | Reference |
| Bovine Liver | 1.0 | Not Reported | 14 | 7 | 53 | --INVALID-LINK-- |
| Human Lymphocytes (Control) | 15.7 (nmol/hr/mg) | Not Reported | 200 | Not Reported | Not Reported | --INVALID-LINK-- |
| Human (Recombinant) | Not Reported | 0.39 ± 0.01 | 52 ± 5 | Not Reported | Not Reported | --INVALID-LINK-- |
| E. coli (Recombinant) | Not Reported | 0.16 ± 0.01 | 33 ± 10 | Not Reported | Not Reported | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of the kinetic parameters of this compound synthetase requires robust and reliable assay methods. A commonly employed method is the continuous spectrophotometric coupled enzyme assay, which measures the production of pyrophosphate (PPi), a product of the ASS-catalyzed reaction.
Protocol: Continuous Spectrophotometric Coupled Enzyme Assay for this compound Synthetase Activity
This assay links the production of PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 160 mM KCl, 10 mM MgCl₂
-
Substrates: L-Citrulline, L-Aspartate, ATP
-
Coupling Enzymes:
-
Inorganic Pyrophosphatase
-
Phosphorylase a
-
Glucose-6-phosphate dehydrogenase
-
Phosphoglucomutase
-
-
Other Reagents:
-
NADP⁺
-
Glycogen
-
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap₅A) - an adenylate kinase inhibitor
-
-
Enzyme Sample: Purified or partially purified this compound synthetase
Procedure:
-
Prepare the Assay Mixture: In a 3 mL cuvette, combine the following components (final concentrations):
-
50 mM HEPES, pH 7.5
-
160 mM KCl
-
10 mM MgCl₂
-
5 units of inorganic pyrophosphatase
-
5 mg glycogen
-
0.5 mM NADP⁺
-
5 units of phosphorylase a
-
5 units of glucose-6-phosphate dehydrogenase
-
5 units of phosphoglucomutase
-
15 µM Ap₅A
-
-
Add Substrates: Add varying concentrations of L-citrulline, L-aspartate, and ATP to the cuvette to determine the Km for each substrate. When determining the Km for one substrate, the other two should be held at saturating concentrations.
-
Initiate the Reaction: Add a small amount of the this compound synthetase enzyme sample (e.g., 0.02-0.1 units) to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C).
-
Calculate Initial Velocity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in studying and the function of this compound synthetase, the following diagrams illustrate the experimental workflow for kinetic analysis and the enzyme's role in key metabolic pathways.
References
Argininosuccinate Metabolism: A Double-Edged Sword in Therapeutic Targeting
A Comparative Guide to Argininosuccinate (B1211890) Synthetase 1 (ASS1) and this compound Lyase (ASL) as Therapeutic Targets
The urea (B33335) cycle enzyme this compound, and its metabolizing enzymes, this compound Synthetase 1 (ASS1) and this compound Lyase (ASL), have emerged as critical nodes in cancer metabolism and in the pathophysiology of the genetic disorder this compound Lyase Deficiency (ASLD). The therapeutic strategies targeting this pathway are context-dependent, presenting a fascinating case of opposing approaches for different diseases. In cancers lacking ASS1 expression, the therapeutic goal is to exploit this deficiency through arginine deprivation. Conversely, in certain cancers overexpressing ASL, direct inhibition of the enzyme is a promising strategy. For the inherited metabolic disorder ASLD, the focus is on managing the downstream effects of the enzyme deficiency. This guide provides a comparative overview of these therapeutic strategies, supported by experimental data and detailed methodologies.
Therapeutic Strategies: A Comparative Overview
The validation of this compound metabolism as a therapeutic target has led to two primary, yet opposing, strategies in oncology, alongside a distinct management approach for the genetic disorder ASLD.
-
Arginine Deprivation Therapy for ASS1-Deficient Cancers: A significant portion of tumors, including certain types of melanoma, hepatocellular carcinoma, and mesothelioma, exhibit a deficiency in ASS1 expression, rendering them auxotrophic for arginine.[1][2] This metabolic vulnerability is exploited by arginine deprivation therapy, which aims to starve tumor cells of this essential amino acid. The most clinically advanced agent in this class is ADI-PEG20, a pegylated form of arginine deiminase, an enzyme that degrades arginine.[1][2]
-
Direct Inhibition of this compound Lyase (ASL) in ASL-High Cancers: In contrast to ASS1-deficient tumors, some cancers, such as certain breast and liver cancers, overexpress ASL.[3][4] In these contexts, ASL has been shown to promote tumor progression.[3][4] Therefore, the therapeutic strategy shifts to the direct inhibition of ASL to impede cancer growth.
-
Management of this compound Lyase Deficiency (ASLD): ASLD is an inherited urea cycle disorder caused by a deficiency in the ASL enzyme. This leads to the accumulation of argininosuccinic acid and hyperammonemia.[5] The therapeutic approach for ASLD is not to inhibit a target but to manage the metabolic consequences of the enzyme deficiency through dietary protein restriction, arginine supplementation, and nitrogen-scavenging drugs.[6]
Comparative Data on Therapeutic Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies validating the different therapeutic approaches targeting this compound metabolism.
Table 1: Efficacy of Arginine Deprivation Therapy in ASS1-Deficient Cancers
| Therapeutic Agent | Cancer Type | Model | Key Findings | Reference |
| ADI-PEG20 | Melanoma (ASS1-negative) | Phase I/II Clinical Trial | Stable disease in 9/31 patients. Complete plasma arginine depletion in 30/31 patients. | [7] |
| ADI-PEG20 | Mesothelioma (ASS1-deficient) | Phase II Clinical Trial | Improved progression-free survival compared to placebo. | [7] |
| ADI-PEG20 | Small Cell Lung Cancer (SCLC, ASS1-deficient) | Phase II Clinical Trial | Stable disease observed in 18.2% of patients. | [7] |
| ADI-PEG20 | Non-Small Cell Lung Cancer (NSCLC, ASS1-deficient) | Phase I Dose-Expansion Trial | Disease control rate of 85.7%; partial response rate of 47.6%. | [7] |
| ADI-PEG20 + Cisplatin + Pemetrexed | Mesothelioma (ASS1-deficient) | Phase I Clinical Trial | 7 of 9 patients showed partial responses. | [7] |
| ADI-PEG20 | Ovarian Cancer (ASS1-deficient) | In vivo (mouse xenograft) | Inhibited tumor growth at doses of 15mg/kg and 30mg/kg. | [1] |
Table 2: Efficacy of Targeting ASL in ASL-High Cancers
| Therapeutic Approach | Cancer Type | Model | Key Findings | Reference |
| ASL shRNA knockdown | Breast Cancer | In vitro | Inhibited cell proliferation and anchorage-independent growth. | [4] |
| ASL shRNA knockdown | Breast Cancer | In vivo (NOD/SCID mice) | Reduced tumor formation ability. | [4] |
| ASL shRNA knockdown | Liver Cancer | In vitro | Decreased colony formation in ML-1, HuH-7, and HepG2 cell lines. | [8] |
| Lentiviral ASL shRNA | Liver Cancer | In vivo (therapeutic animal model) | Inhibited tumor growth. | [8] |
Table 3: Prognostic Significance of ASS1 and ASL Expression in Clear Cell Renal Cell Carcinoma (ccRCC)
| Gene Expression | Patient Cohort (TCGA) | Key Finding | Reference |
| High ASS1 and ASL | n = 92 | Significantly improved survival rates compared to low expression. | [9] |
| Low ASS1 and ASL | n = 352 | Poorer survival rates. | [9] |
| High ASL | n = 516 (ccRCC) | Correlated with improved overall survival. | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vivo Tumor Growth Inhibition by ASL shRNA
Objective: To assess the effect of ASL knockdown on tumor growth in a preclinical mouse model.
Materials:
-
NOD/SCID mice (female, 8-12 weeks old)
-
Breast cancer cells (e.g., MDA-MB-231) stably transfected with ASL shRNA or control shRNA
-
Matrigel
-
Calipers for tumor measurement
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest breast cancer cells expressing ASL shRNA or control shRNA.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each NOD/SCID mouse.
-
Monitor tumor growth by measuring the tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At a predetermined endpoint (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) Perform histological and immunohistochemical analysis on the excised tumors to confirm ASL knockdown and assess markers of proliferation and apoptosis.
Reference for core methodology: [4][11][12]
Protocol 2: this compound Lyase (ASL) Activity Assay
Objective: To measure the enzymatic activity of ASL in cell or tissue lysates.
Principle: The assay measures the production of fumarate (B1241708) from the cleavage of this compound by ASL. The increase in fumarate concentration is monitored spectrophotometrically by the increase in absorbance at 240 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid (ASA) substrate solution
-
Cell or tissue lysate containing ASL
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 240 nm and maintaining a constant temperature of 37°C.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
2.00 mL of 100 mM Potassium Phosphate Buffer
-
0.65 mL of deionized water
-
0.10 mL of the enzyme solution (cell or tissue lysate)
-
-
Prepare a blank cuvette containing the same components but with 0.10 mL of deionized water instead of the enzyme solution.
-
Incubate both cuvettes at 37°C and monitor the absorbance at 240 nm until it is stable.
-
Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the test and blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve for both the test and blank samples.
-
The ASL activity is proportional to the difference in the rate of absorbance change between the test and blank samples. One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute under the specified conditions.
Reference for core methodology: [13]
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental designs discussed in this guide.
Caption: Therapeutic strategies targeting the urea cycle in cancer.
Caption: Workflow for validating ASL as a therapeutic target.
Conclusion
The validation of this compound metabolism as a therapeutic target showcases the importance of understanding the specific metabolic landscape of a disease. For ASS1-deficient cancers, exploiting the auxotrophy for arginine through deprivation therapies like ADI-PEG20 has shown clinical promise. In contrast, for cancers with high ASL expression, inhibiting this enzyme presents a rational therapeutic strategy. The distinct approach for managing the genetic disorder ASLD further highlights the context-dependent nature of targeting this pathway. Future research should focus on identifying robust biomarkers to stratify patients who will most likely benefit from these targeted therapies and on developing novel, potent, and specific inhibitors for enzymes like ASL. The continued exploration of this compound metabolism will undoubtedly uncover new therapeutic opportunities and refine our understanding of metabolic reprogramming in disease.
References
- 1. Arginine depletion therapy with ADI-PEG20 limits tumor growth in this compound synthase deficient ovarian cancer, including small cell carcinoma of the ovary, hypercalcemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Attenuation of this compound lyase inhibits cancer growth via cyclin A2 and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASS1 and ASL suppress growth in clear cell renal cell carcinoma via altered nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Therapeutic Strategies for Argininosuccinic Aciduria
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinic aciduria (ASA), the second most common urea (B33335) cycle disorder, arises from a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL). This deficiency disrupts the conversion of waste nitrogen into urea, leading to hyperammonemia and a complex systemic phenotype that includes neurocognitive deficits, liver dysfunction, and hypertension.[1][2] Standard-of-care has traditionally focused on managing hyperammonemia through dietary protein restriction and arginine supplementation. However, the long-term efficacy of these approaches in preventing chronic complications is increasingly debated, prompting investigation into alternative and combination therapies.[3]
This guide provides a comparative analysis of current and emerging treatments for ASA, presenting supporting data from key clinical studies to inform research and development in this area.
Standard Therapeutic Approaches: A Comparative Analysis
The cornerstone of ASA management involves strategies to reduce the nitrogen load and supplement deficient metabolites. The primary debate in conventional therapy centers on the optimal dosage of arginine and the utility of adjunctive nitrogen-scavenging agents.
A pivotal randomized, double-blind, placebo-controlled, cross-over trial compared the effects of high-dose L-arginine monotherapy against a combination of low-dose L-arginine and the nitrogen scavenger sodium phenylbutyrate.[4][5] This study provides the most direct comparative data on two competing conventional strategies.
Data Presentation: High-Dose Arginine vs. Low-Dose Arginine + Nitrogen Scavenger
| Outcome Measure | High-Dose Arginine (HDA) Arm | Low-Dose Arginine + Sodium Phenylbutyrate (LDA) Arm | Significance | Reference |
| Plasma this compound (ASA) | Significantly Increased | Lower than HDA | P < 0.03 | [4] |
| Plasma Aspartate Aminotransferase (AST) | Significantly Increased | Lower than HDA | P < 0.01 | [4] |
| Plasma Alanine (B10760859) Aminotransferase (ALT) | Increased (especially in patients with elevated baseline) | Lower than HDA | Not specified | [4][5] |
| Ammonia (B1221849) Control | Comparable | Comparable | Not specified | [1][6] |
| Hepatic Synthetic Function (PT, INR) | No significant difference | No significant difference | Not specified | [1][4] |
Key Finding: The study concluded that high-dose arginine therapy results in increased levels of plasma this compound and is associated with elevations in liver transaminases (AST and ALT), particularly in patients with pre-existing liver dysfunction.[4][5] This suggests that while aiming to drive the urea cycle, high-dose arginine may contribute to this compound-mediated hepatotoxicity.[7] The combination of low-dose arginine with a nitrogen scavenger may, therefore, be a preferable option for patients with elevated liver enzymes.[4]
Experimental Protocols
Protocol: Randomized Controlled Trial of High-Dose vs. Low-Dose Arginine Therapy
-
Study Design: A double-blind, placebo-controlled, cross-over study involving 12 patients with ASA.[4][5]
-
Interventions:
-
Procedure: Subjects were randomized to one of the two treatment arms for a one-week period. Following this, they underwent a washout period before crossing over to the other treatment arm for an additional week.[4]
-
Primary Outcome Measures:
-
Metabolite Analysis: Metabolite fluxes were also measured using a multi-tracer stable isotope protocol.[4]
Alternative and Emerging Therapeutic Strategies
Beyond conventional dietary and supplementation strategies, liver transplantation and novel pharmacological approaches are important areas of therapeutic development.
Liver Transplantation
As the primary site of the urea cycle, the liver is the logical target for correcting the enzymatic defect in ASA. Orthotopic liver transplantation is a curative option that provides sufficient enzymatic activity to normalize ammonia metabolism and eliminate the risk of hyperammonemic crises.[2][8]
-
Effectiveness:
-
Metabolic Control: Post-transplantation, patients typically experience normalized plasma amino acid profiles and are no longer at risk for metabolic decompensation, allowing for a liberalized protein intake.[2][9][10]
-
Quality of Life: Reports indicate a significant improvement in the general well-being and quality of life for patients and their families following transplantation.[2][8][9]
-
Neurological Outcomes: The impact on long-term neurocognitive deficits is less clear. While transplantation prevents further hyperammonemic brain injury, it may not fully correct pre-existing neurological complications.[8][11] Some studies suggest that early transplantation is associated with better neurocognitive outcomes.[5]
-
Emerging Therapy: Nitric Oxide (NO) Supplementation
A growing body of evidence suggests that ASA is not only a disorder of ureagenesis but also a condition of congenital nitric oxide (NO) deficiency.[12] The ASL enzyme is structurally required for the synthesis of NO from arginine.[13] This deficiency is thought to contribute to some of the most persistent and challenging long-term complications of ASA, such as systemic hypertension and neurocognitive issues, which are often refractory to standard ammonia-lowering therapies.[13]
-
Rationale: Standard arginine supplementation has not been effective at preventing these NO-deficiency-related complications.[7] Therefore, direct, NOS-independent NO supplementation is being investigated as a novel therapeutic avenue.[12]
-
Clinical Development: A clinical trial (NCT03064048) is currently evaluating the effects of a dietary NO supplement on neurocognitive functions in individuals with ASA.[9][14]
-
Design: Double-blind, randomized, placebo-controlled, crossover study.[14]
-
Intervention: Participants are assigned to receive a lozenge containing an NO dietary supplement or a placebo for 24 weeks before crossing over to the other arm.[6][14]
-
Primary Outcomes: Assessment of general cognition, memory, executive functioning, and fine motor skills.[9][14]
-
Visualizations: Pathways and Protocols
To clarify the complex relationships in ASA pathophysiology and treatment evaluation, the following diagrams are provided.
Caption: The Urea Cycle and the site of ASL deficiency in Argininosuccinic Aciduria.
Caption: Experimental workflow for the comparative trial of arginine therapies.
References
- 1. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 2. researchgate.net [researchgate.net]
- 3. Positive Clinical, Neuropsychological, and Metabolic Impact of Liver Transplantation in Patients With this compound Lyase Deficiency | Semantic Scholar [semanticscholar.org]
- 4. A randomized controlled trial to evaluate the effects of high-dose versus low-dose of arginine therapy on hepatic function tests in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive Clinical, Neuropsychological, and Metabolic Impact of Liver Transplantation in Patients With this compound Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASL/ASA [nucdf.org]
- 7. Optimizing Therapy for Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Liver transplantation for argininosuccinic aciduria: clinical, biochemical, and metabolic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitric-oxide supplementation for treatment of long-term complications in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The acute effects of a low and high dose of oral L-arginine supplementation in young active males at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Supplementation on Neurocognitive Functions in Patients With ASLD [ctv.veeva.com]
Argininosuccinate's Crossroads: A Comparative Guide to its Metabolic Fate in the Urea Cycle and Beyond
For researchers, scientists, and drug development professionals, understanding the metabolic fate of argininosuccinate (B1211890) is critical for dissecting cellular nitrogen metabolism, investigating disease pathogenesis, and identifying novel therapeutic targets. This guide provides an objective comparison of this compound's canonical role in the urea (B33335) cycle versus its alternative metabolic pathways, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a key intermediate in nitrogen metabolism, stands at a crucial metabolic crossroads. Primarily recognized for its role in the hepatic urea cycle for the detoxification of ammonia, emerging evidence reveals its participation in alternative pathways with significant physiological and pathological implications. These alternative routes include the generation of arginine for nitric oxide synthesis and a unique, reversed enzymatic activity in certain cancers. This guide delves into the quantitative and mechanistic differences between these competing metabolic fates.
The Canonical Pathway: The Urea Cycle
In the liver, this compound is a central component of the urea cycle, the primary pathway for disposing of excess nitrogen. This compound lyase (ASL) catalyzes the cleavage of this compound into arginine and fumarate (B1241708).[1] The arginine produced is subsequently hydrolyzed by arginase to generate urea, which is excreted, and ornithine, which continues in the cycle.[2] The fumarate liberated in this reaction links the urea cycle to the citric acid cycle.[1]
An Alternative Route: The Citrulline-Nitric Oxide Cycle
Beyond the liver, the breakdown of this compound is essential for the endogenous synthesis of arginine, a semi-essential amino acid.[3] This is particularly crucial in cells that produce nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems.[4][5] In these tissues, the arginine generated from this compound serves as the direct substrate for nitric oxide synthase (NOS).[6] The co-product of this reaction, citrulline, can be recycled back to this compound, forming the citrulline-NO cycle.[5][6] Studies in macrophages have shown that while extracellular arginine is the initial fuel for NO production, the recycling of citrulline via this compound synthase (ASS1) and ASL becomes critical for sustaining NO output, especially in arginine-scarce environments.[4]
A Pathological Diversion: Reversed ASL Activity in Cancer
A striking alternative fate for this compound has been identified in cancer cells deficient in the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH).[2] In these cells, the accumulation of fumarate drives the reversal of the ASL reaction, where arginine and fumarate are condensed to produce this compound.[2][7] This metabolic rewiring renders the cancer cells auxotrophic for arginine, creating a therapeutic vulnerability that can be exploited by arginine-depleting agents.[2]
Quantitative Comparison of this compound's Metabolic Fates
Directly comparing the metabolic flux of this compound through these pathways is challenging and highly dependent on the cellular context, physiological state, and presence of disease. However, data from various experimental models provide insights into the dynamics of these pathways.
Table 1: Kinetic Parameters of Bovine Liver this compound Lyase
| Parameter | Value | Reference |
| Equilibrium Constant (Keq) | 3.7 mM | [8] |
| Km for this compound | Not explicitly provided in search results | |
| Km for Arginine (reverse reaction) | Not explicitly provided in search results | |
| Km for Fumarate (reverse reaction) | Not explicitly provided in search results |
Note: The equilibrium constant favors the breakdown of this compound into arginine and fumarate under standard conditions.
Table 2: this compound Production in Fumarate Hydratase (FH)-Deficient Cancer Cells
| Cell Line | Condition | Relative this compound Levels (Fold Change vs. Control) | Reference |
| Mouse Fh1-/- MEFs | Untreated | ~100 | [2] |
| Human UOK262 (FH-/-) | Untreated | ~60 | [2] |
| Mouse Fh1-/- MEFs | ASL silenced (shAsl) | Significantly reduced vs. untreated | [7] |
| Human UOK262 (FH-/-) | ASL silenced (shASL) | Significantly reduced vs. untreated | [7] |
This table illustrates the significant accumulation of this compound due to the reversed ASL activity in FH-deficient cells.
Table 3: Whole-Body Arginine and Nitric Oxide Synthesis in Healthy Men
| Parameter | Rate (μmol·kg-1·hr-1) | Percentage of Plasma Arginine Flux | Reference |
| De novo Arginine Synthesis | 9.2 ± 1.4 | ~11% | [9] |
| Nitric Oxide Synthesis | 0.96 ± 0.1 | ~1.2% | [9] |
| Urea Formation | Not explicitly provided in search results | ~15% | [9] |
This data provides a whole-body perspective on the relatively small proportion of the total plasma arginine flux directed towards nitric oxide synthesis under basal conditions in healthy individuals.
Experimental Protocols
Measurement of this compound Lyase (ASL) Enzymatic Activity
This protocol is adapted from a method used for measuring ASL activity in cell extracts.[10]
Materials:
-
Cell extract (3-14 µg of total protein)
-
This compound solution (34 mM in water)
-
Arginase (50 units)
-
Phosphate (B84403) buffer (66.7 mM, pH 7.5)
-
Perchloric acid (final concentration 2%)
Procedure:
-
Pre-incubate 100 µl of 34 mM this compound and 100 µl of arginase (50 units) in phosphate buffer at 37°C for 5 minutes.
-
Add 40 µl of the cell extract and 10 µl of phosphate buffer to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding perchloric acid to a final concentration of 2%.
-
The product, fumarate, can be measured fluorometrically.
-
Express ASL enzyme activity as mIU/mg of total protein.
Stable Isotope Tracing of Arginine Metabolism in Cell Culture
This protocol provides a general workflow for tracing the metabolic fate of arginine using stable isotopes in cultured cells, adapted from methodologies described in the literature.[8][11]
Materials:
-
Adherent mammalian cells
-
Standard growth medium
-
Labeling medium (identical to standard medium but lacking arginine)
-
U-13C6-L-arginine
-
Pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve ~80% confluency at the time of extraction.
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium supplemented with U-13C6-L-arginine.
-
Incubate for a defined period to allow for the incorporation of the labeled arginine into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add the pre-chilled extraction solvent to the cells.
-
Place the plate on a rocker at 4°C for 10-15 minutes to ensure complete cell lysis.
-
Scrape the cells into the extraction solvent and collect the lysate in a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (~16,000 x g) at 4°C for 10 minutes to pellet protein and debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to determine the mass isotopologue distribution of this compound and other related metabolites.
-
Visualizing the Metabolic Pathways
Conclusion
The metabolic fate of this compound is a clear example of how a single metabolite can play diverse roles depending on the cellular context and physiological demands. While its function in the urea cycle is well-established for nitrogen disposal, its contribution to nitric oxide synthesis highlights its importance in cellular signaling and immune responses. Furthermore, the discovery of the reversed ASL activity in FH-deficient cancers unveils a novel metabolic vulnerability with therapeutic potential. Future research focusing on the quantitative flux of this compound through these competing pathways in various physiological and pathological states will be crucial for a deeper understanding of cellular metabolism and for the development of targeted therapies.
References
- 1. This compound lyase - Wikipedia [en.wikipedia.org]
- 2. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained generation of nitric oxide and control of mycobacterial infection requires this compound synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Nitro analogs of substrates for this compound synthetase and this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of bovine liver this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Argininosuccinate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling Argininosuccinate, focusing on personal protective equipment (PPE), operational procedures, and disposal methods to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a non-hazardous substance in its pure form, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from dust particles.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | To prevent skin contact.[1][2] |
| Respiratory Protection | Dust Mask or N95 Respirator | NIOSH-approved | Recommended when handling the powder form to avoid inhalation of dust particles.[2][3] |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination.[1] |
Operational Handling and Storage
Handling:
-
Use in a well-ventilated area to keep airborne concentrations low.
-
Minimize direct contact with skin, eyes, and clothing.[3][4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
This compound is hygroscopic, meaning it absorbs moisture from the air, so proper storage is critical to maintain its integrity.[1][3]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these procedural steps to ensure safety and compliance with laboratory standards.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain and Collect: Carefully sweep up the spilled solid material.[3] Avoid actions that could raise dust. Place the collected material into a sealed, labeled container for disposal.[3]
-
Clean the Area: After the material has been collected, clean the spill area with a damp cloth or paper towel to remove any remaining residue.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as chemical waste according to your institution's guidelines.
The following workflow diagram illustrates the key steps for managing an this compound spill.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[1] Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
